(R)-(+)-Methylsuccinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUAQHNMJWJLTG-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189937 | |
| Record name | Butanedioic acid, methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3641-51-8 | |
| Record name | (+)-Methylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3641-51-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, methyl-, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003641518 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, methyl-, (R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-(+)-Methylsuccinic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-(+)-Methylsuccinic acid physical properties
An In-depth Technical Guide to the Physical Properties of (R)-(+)-Methylsuccinic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of chiral building blocks like this compound is paramount. This guide provides a detailed overview of its key physical characteristics, supported by experimental protocols for their determination.
Core Physical Properties
This compound, also known as (R)-(+)-Pyrotartaric acid, is a chiral dicarboxylic acid that serves as a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its physical properties are critical for its handling, reaction optimization, and formulation.
General and Physicochemical Properties
The fundamental identifiers and computed properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₈O₄ | [1][2][3] |
| Molecular Weight | 132.11 g/mol | [2][3] |
| CAS Number | 3641-51-8 | [1][2] |
| Appearance | White or off-white crystalline powder | [1][4] |
| Predicted pKa | 4.56 ± 0.19 | [2][4] |
| Predicted Density | 1.311 ± 0.06 g/cm³ | [2] |
Thermal and Optical Properties
Thermal and optical properties are crucial for identification, purity assessment, and quality control.
| Property | Value | Conditions |
| Melting Point | 110-115 °C | (lit.)[2][5] |
| Boiling Point | 236.5 ± 13.0 °C | (Predicted)[2] |
| Specific Rotation [α] | +14° to +17° | 20°C, D-line (c=2 in Ethanol)[1] |
| Specific Rotation [α] | +8.0° | 25°C, D-line (c=5 in H₂O) |
Solubility Profile
The solubility of this compound dictates its behavior in various solvent systems, which is essential for reaction and purification processes.
| Solvent | Solubility |
| Water | Soluble[2][6][7] |
| Alcohols | Soluble[2] |
| Ethers | Soluble[2] |
| Ketones | Slightly soluble[2] |
| Esters | Slightly soluble[2] |
| Dimethylformamide (DMF) | 30 mg/mL[8] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL[8] |
| Ethanol | 30 mg/mL[8] |
| Phosphate-buffered saline (PBS, pH 7.2) | 10 mg/mL[8] |
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical properties of this compound.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a common and reliable technique.[9]
Methodology:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.[9]
-
Capillary Packing: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample to a height of 2-4 mm.[10]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., DigiMelt or Mel-Temp).[11]
-
Approximate Determination: Heat the sample rapidly (10-20 °C/minute) to find an approximate melting range.[10]
-
Accurate Determination: Allow the apparatus to cool to at least 10-15 °C below the approximate melting point.[10] Insert a new sample and heat at a slow, controlled rate (1-2 °C/minute).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[10]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | 3641-51-8 [chemicalbook.com]
- 6. 2-Methylsuccinic acid | 498-21-5 [chemicalbook.com]
- 7. Methylsuccinic acid, 99% | Fisher Scientific [fishersci.ca]
- 8. caymanchem.com [caymanchem.com]
- 9. westlab.com [westlab.com]
- 10. southalabama.edu [southalabama.edu]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
(R)-(+)-Methylsuccinic acid chemical structure and stereochemistry
An In-depth Technical Guide to (R)-(+)-Methylsuccinic Acid
Chemical Structure and Stereochemistry
This compound, also known by its IUPAC name (2R)-2-methylbutanedioic acid, is a chiral dicarboxylic acid.[1][2] It belongs to the class of organic compounds known as dicarboxylic acids and their derivatives. The molecular formula for this compound is C₅H₈O₄.[1][2][3]
The structure consists of a butanedioic acid (succinic acid) backbone with a methyl group substituted at the second carbon atom. The stereochemistry of this molecule is defined by the chiral center at this carbon (C2). The "(R)" designation indicates the specific spatial arrangement of the substituents around this chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The "(+)" sign in its name refers to its dextrorotatory nature, meaning it rotates plane-polarized light to the right.[3] It is the enantiomer of (S)-methylsuccinic acid.[1][2]
Key Identifiers:
-
IUPAC Name: (2R)-2-methylbutanedioic acid[1]
-
SMILES: C--INVALID-LINK--C(=O)O[1]
-
InChI Key: WXUAQHNMJWJLTG-GSVOUGTGSA-N[1]
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below. This data is essential for researchers in designing experiments and for drug development professionals in formulation studies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₈O₄ | [1][2][3] |
| Molecular Weight | 132.11 g/mol | [1][4] |
| Appearance | White or off-white crystalline powder | [3] |
| Melting Point | 111 - 115 °C | [3][5] |
| Optical Rotation | [α]20/D = +14° to +17° (c=2 in EtOH) | [3] |
| pKa | 4.56 ± 0.19 (Predicted) | [2] |
| Topological Polar Surface Area | 74.6 Ų | [2][4] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 4 | [2] |
| Rotatable Bond Count | 3 | [2] |
Applications in Synthesis
This compound is a valuable chiral building block in organic synthesis.[3] Its defined stereochemistry makes it crucial for producing enantiomerically pure compounds, which is a critical requirement in the pharmaceutical industry for developing drugs with high efficacy and specificity.[3] For instance, it serves as a starting material for the stereoselective synthesis of vitamin A derivatives and other biologically active molecules.[3][6]
Experimental Protocol: Reduction of this compound
This section details a representative experimental protocol where this compound is used as a starting material for the synthesis of (R)-2-methylbutane-1,4-diol. This reduction is a key initial step in a multi-step synthesis of more complex molecules.[6]
Objective: To synthesize (R)-2-methylbutane-1,4-diol via the reduction of this compound using Lithium Aluminium Hydride (LiAlH₄).
Materials:
-
This compound (3.00 g, 22.7 mmol)
-
Lithium Aluminium Hydride (LiAlH₄) (2.56 g, 68.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (80 mL)
-
Rochelle's salt (Potassium sodium tartrate)
-
Water
-
Celite
Procedure:
-
Add this compound (1.0 equiv) to anhydrous THF (80 mL) in a suitable reaction flask at 0 °C.
-
Carefully add LiAlH₄ (3.0 equiv) portionwise to the stirred solution.
-
After the addition is complete, allow the mixture to stir for 1 hour at room temperature.
-
Heat the reaction mixture to 60 °C and maintain stirring for 15 hours.
-
Cool the mixture back to room temperature.
-
Quench the reaction by carefully adding Rochelle's salt (6 equiv) and water (6 mL).
-
Continue stirring the resulting mixture overnight.
-
Filter the mixture through a short plug of Celite, using additional THF to aid the transfer.
-
The filtrate, containing the crude diol product, is then concentrated in vacuo and can be used in subsequent steps without further purification.[6]
Visualization of Synthetic Workflow
The following diagram illustrates the workflow for the reduction of this compound as described in the experimental protocol.
References
A Comprehensive Technical Guide to (R)-(+)-Methylsuccinic Acid for Researchers and Drug Development Professionals
IUPAC Name: (2R)-2-methylbutanedioic acid
(R)-(+)-Methylsuccinic acid, a chiral dicarboxylic acid, is a molecule of significant interest in the fields of pharmaceutical development, biochemical research, and materials science. Its stereospecific structure makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | (2R)-2-methylbutanedioic acid | [1] |
| Synonyms | (+)-Methylsuccinic acid, (R)-2-Methylsuccinic acid, (R)-(+)-Pyrotartaric acid | |
| CAS Number | 3641-51-8 | [1] |
| Molecular Formula | C₅H₈O₄ | [1] |
| Molecular Weight | 132.11 g/mol | [1] |
| Melting Point | 110-115 °C | [2] |
| Appearance | White crystalline solid | |
| Solubility | Soluble in water and polar organic solvents. | |
| Chirality | (R)-enantiomer | [1] |
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Data | Source |
| ¹H NMR | (400 MHz, DMSO-d₆) δ: 12.2 (br s, 2H, COOH), 2.67 (m, 1H, CH), 2.50 (m, 1H, CH₂), 2.31 (m, 1H, CH₂), 1.10 (d, 3H, CH₃). | [3] |
| ¹³C NMR | (DMSO-d₆) δ: 175.8, 174.1, 38.2, 34.5, 16.7. | |
| Infrared (IR) | KBr disc (cm⁻¹): Broad O-H stretch (~3000), C=O stretch (~1700). | |
| Mass Spectrometry | Molecular Ion [M]⁺: 132 | [3] |
Synthesis and Enantioselective Separation
The synthesis of enantiomerically pure this compound is a key challenge. Both classical resolution and asymmetric synthesis methods are employed.
Experimental Protocol: Enantioselective Synthesis via Asymmetric Hydrogenation
This protocol describes a general approach for the asymmetric hydrogenation of itaconic acid or its derivatives, a common precursor to methylsuccinic acid.
Materials:
-
Itaconic acid
-
Chiral Ruthenium-BINAP catalyst
-
Methanol (HPLC grade)
-
Hydrogen gas (high purity)
-
High-pressure autoclave reactor
Procedure:
-
In a high-pressure autoclave reactor, dissolve itaconic acid in methanol.
-
Add a catalytic amount of a chiral Ruthenium-BINAP catalyst (e.g., Ru(OAc)₂[(R)-BINAP]).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 12-24 hours), monitoring the reaction progress by techniques like HPLC.
-
After the reaction is complete, carefully depressurize the reactor and purge with nitrogen.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield enantiomerically enriched this compound. The enantiomeric excess can be determined by chiral HPLC analysis.
Experimental Protocol: Chiral HPLC Separation of Racemic Methylsuccinic Acid
This protocol outlines a general strategy for the analytical separation of methylsuccinic acid enantiomers.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., CHIRALCEL® OD-H) or a protein-based column.
Mobile Phase Preparation:
-
A typical mobile phase for the separation of acidic compounds on a polysaccharide-based CSP is a mixture of n-hexane, a polar organic modifier (e.g., ethanol or isopropanol), and a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to suppress the ionization of the carboxylic acid groups. A common starting mobile phase could be n-hexane:ethanol:TFA (90:10:0.1 v/v/v).
Procedure:
-
Prepare a standard solution of racemic methylsuccinic acid in the mobile phase.
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Inject the sample solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).
-
The retention times of the two enantiomers will differ, allowing for their separation and quantification. The elution order of the (R) and (S) enantiomers will depend on the specific chiral stationary phase used.
Role in Signaling Pathways and Drug Development
This compound and its parent compound, succinate, have emerged as important players in cellular metabolism and signaling, particularly in the context of cancer. Succinate is an intermediate in the Krebs cycle (Tricarboxylic Acid Cycle), and its accumulation due to mutations in the succinate dehydrogenase (SDH) enzyme is linked to certain cancers. This accumulation leads to the classification of succinate as an "oncometabolite".
Methylsuccinic acid, as a structural analog of succinate, can potentially mimic its effects. The accumulation of succinate inhibits α-ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs) and histone and DNA demethylases. The inhibition of PHDs leads to the stabilization of Hypoxia-Inducible Factor 1α (HIF-1α), a key transcription factor that promotes angiogenesis and metabolic reprogramming in cancer cells, even under normal oxygen conditions (a state known as pseudohypoxia).
Below is a diagram illustrating the signaling pathway affected by succinate accumulation, which is relevant to the potential action of this compound.
Figure 1: Simplified signaling pathway illustrating the role of succinate as an oncometabolite.
The chiral nature of this compound makes it a valuable synthon in the development of targeted therapies. Its use as a building block allows for the precise construction of enantiomerically pure drug candidates, which is critical for optimizing efficacy and minimizing off-target effects.[4]
Applications in Drug Development and Research
-
Chiral Building Block: Its primary application is in the stereoselective synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[4]
-
Pro-drugs and Derivatives: The carboxylic acid functionalities can be modified to create pro-drugs with improved pharmacokinetic properties.
-
Metabolic Research: As a stable analog of succinate, it can be used as a tool to study the role of oncometabolites in cancer metabolism and other diseases.
-
Materials Science: It is also used in the synthesis of biodegradable polymers and other advanced materials.[4]
Conclusion
This compound is a versatile and important molecule for researchers and professionals in drug development. Its well-defined stereochemistry provides a powerful tool for the synthesis of enantiomerically pure compounds. Furthermore, its structural similarity to the oncometabolite succinate opens up avenues for its use in cancer research and the development of novel therapeutic strategies targeting metabolic pathways. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for the scientific community.
References
(R)-(+)-Methylsuccinic acid CAS number and synonyms
An In-depth Technical Guide to (R)-(+)-Methylsuccinic Acid
This technical guide provides a comprehensive overview of this compound, a chiral dicarboxylic acid with significant applications in pharmaceutical development, agrochemicals, and the synthesis of biodegradable polymers. Its role as a crucial building block for enantiomerically pure compounds makes it a molecule of high interest to researchers and scientists in drug development and organic synthesis.[1][2]
Chemical Identity and Synonyms
The primary identifier for this compound is its CAS number. It is also known by several synonyms in scientific literature and commercial catalogs.
| Identifier | Value |
| CAS Number | 3641-51-8[1][2][3][4][5][6][7][8] |
| IUPAC Name | (2R)-2-methylbutanedioic acid[2][9] |
| Synonyms | (R)-(+)-Pyrotartaric acid, (R)-2-Methylsuccinic acid, (+)-Methylsuccinic acid[1][3][9] |
Physicochemical Properties
The following table summarizes the key quantitative properties of this compound.
| Property | Value |
| Molecular Formula | C₅H₈O₄[1][2][3][6][9] |
| Molecular Weight | 132.11 - 132.12 g/mol [1][2][3][4][6][9] |
| Appearance | White or off-white crystalline powder[1] |
| Melting Point | 110-115 °C[1][4][7] |
| Purity | ≥98% to 99%[1][4] |
| Optical Rotation | [α]²⁵/D +8.0°, c = 5 in H₂O[4] or [α]²⁰/D = +14° to +17°, c = 2 in EtOH[1] |
| pKa (Predicted) | 4.56 ± 0.19[3] |
| Solubility | Soluble in water, alcohols, and ethers[10] |
Applications in Research and Development
This compound is a versatile chiral building block with numerous applications:
-
Pharmaceutical Synthesis: It serves as a critical intermediate in the synthesis of complex pharmaceutical compounds where specific stereochemistry is essential for therapeutic activity.[1]
-
Chiral Separations: Due to its chirality, it is employed as a resolving agent in the separation of enantiomers.[2]
-
Asymmetric Synthesis: It can be used as a chiral auxiliary to guide the stereochemical outcome of a reaction, enabling the synthesis of a specific enantiomer of a target molecule.[2]
-
Biochemical Research: As a metabolite found in organisms, it is used in studies related to amino acid metabolism.[2]
-
Biodegradable Polymers: It is utilized in the production of environmentally friendly polymers.[1]
Experimental Protocols
Synthesis of (R)-all-trans-13,14-Dihydroretinol from this compound
This protocol describes the initial reduction step in the synthesis of a retinol derivative, as reported in a stereoselective synthesis study.[11]
Objective: To reduce this compound to the corresponding diol.
Materials:
-
This compound (1.0 equiv)
-
Lithium aluminum hydride (LiAlH₄) (3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Rochelle salt (sodium potassium tartrate)
-
Water
-
Celite
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous THF at 0 °C, add LiAlH₄ (3.0 equiv) portionwise.
-
Stir the resulting mixture for 1 hour at room temperature.
-
Heat the mixture to 60 °C and stir for 15 hours.
-
After cooling to room temperature, add a solution of Rochelle salt (6 equiv) in water.
-
Continue stirring the mixture overnight.
-
Filter the mixture through a short plug of Celite, using THF to aid the filtration.
-
Concentrate the filtrate in vacuo to obtain the crude diol, which can be used in the next step without further purification.[11]
General Synthesis of Methylsuccinic Acid via Catalytic Hydrogenation
The following is a general method for the synthesis of methylsuccinic acid, which can be adapted for chiral synthesis with appropriate catalysts. This method uses itaconic acid as the starting material.[8]
Objective: To synthesize methylsuccinic acid by hydrogenating itaconic acid.
Materials:
-
Itaconic acid (methylene succinic acid)
-
Palladium on carbon (Pd/C) catalyst
-
Ethanol and Tetrahydrofuran (mixed solvent)
-
Hydrogen gas
Procedure:
-
Dissolve itaconic acid in a mixed solvent of ethanol and tetrahydrofuran.
-
Add the Pd/C catalyst to the solution. The mass ratio of catalyst to itaconic acid can range from 0.025 to 1.5.
-
Stir the mixture under a hydrogen atmosphere (1-5.0 atm).
-
The reaction can be carried out at a temperature between 10-80 °C (typically 20-50 °C) for 2-10 hours.
-
Upon completion, the catalyst can be filtered off.
-
The crude product can be purified by recrystallization from cold ether to yield methylsuccinic acid with a purity of over 99%.[8]
Visualizations
Workflow for the Synthesis of (R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutan-1-ol
The following diagram illustrates the experimental workflow for the initial steps in the synthesis of a key intermediate from this compound.[11]
Caption: Synthetic pathway from this compound to a monoprotected diol intermediate.
Logical Relationship of this compound Applications
This diagram shows the relationship between the core compound and its primary applications.
Caption: Key application areas stemming from the properties of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 3641-51-8 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound 99 3641-51-8 [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | 3641-51-8 [chemicalbook.com]
- 8. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]
- 9. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. pubs.acs.org [pubs.acs.org]
The Elusive Natural Presence of (R)-(+)-Methylsuccinic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-(+)-Methylsuccinic acid, a chiral dicarboxylic acid, holds significant interest as a versatile building block in the synthesis of various fine chemicals and active pharmaceutical ingredients. Despite its synthetic utility, its natural occurrence, particularly the (R)-(+)-enantiomer, is not widely documented in plants and animals. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the natural presence, biosynthesis, and analytical methodologies for methylsuccinic acid, with a focus on the (R)-(+)-enantiomer.
Natural Occurrence: A Scarcity of Evidence
Direct evidence for the widespread natural occurrence of free this compound is limited. While "methylsuccinic acid" has been identified in some natural sources, the specific stereoisomer is often not determined.
One study identified methyl succinic acid as a metabolite in blueberry extracts, suggesting a potential, though unconfirmed, presence in fruit.[1] Another source mentions the reporting of methylsuccinic acid in Aloe africana, again without specifying the enantiomer.[2]
In humans, methylsuccinic acid is recognized as a metabolite of the essential amino acid L-isoleucine and the branched-chain amino acid L-alloisoleucine.[3] Elevated levels of methylsuccinic acid in urine are associated with certain inborn errors of metabolism, such as ethylmalonic encephalopathy and short-chain acyl-CoA dehydrogenase deficiency.[3][4][5] However, these occurrences are linked to metabolic dysregulation rather than a standard physiological presence.
The current body of scientific literature suggests that if this compound does occur naturally in significant quantities, it has yet to be broadly discovered and characterized.
Biosynthesis: Insights from Microbial Engineering
While natural biosynthetic pathways leading directly to this compound in plants and animals remain elusive, significant progress has been made in establishing non-natural biosynthetic routes in microorganisms. These engineered pathways provide valuable insights into potential enzymatic reactions that could produce this chiral molecule.
A common strategy involves the use of citramalate synthase and enoate reductase enzymes. For instance, a novel biosynthetic pathway for 2-methylsuccinic acid has been established in Escherichia coli. This pathway initiates with the condensation of pyruvate and acetyl-CoA by citramalate synthase to produce (R)-citramalate. Subsequent dehydration to citraconate and a final reduction step mediated by an enoate reductase yields 2-methylsuccinic acid.[6][7][8] The stereoselectivity of the final reduction step is crucial in determining the enantiomeric form of the product.
The following diagram illustrates a generalized engineered pathway for the biosynthesis of 2-methylsuccinic acid:
Experimental Protocols for Detection and Quantification
The analysis of methylsuccinic acid in biological matrices requires sensitive and specific analytical methods. The two primary techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
Sample Preparation
A crucial first step in the analysis is the extraction of the analyte from the sample matrix and, if necessary, derivatization to improve its chromatographic behavior and detection sensitivity.
Extraction from Biological Fluids (e.g., Serum, Urine):
-
Protein Precipitation: For serum or plasma samples, proteins are typically precipitated by adding a solvent such as acetonitrile or methanol. The mixture is vortexed and then centrifuged to pellet the proteins.[9]
-
Supernatant Collection: The resulting supernatant, containing the organic acids, is carefully collected.
-
Solvent Evaporation: The supernatant is often evaporated to dryness under a stream of nitrogen.
-
Reconstitution: The dried extract is reconstituted in a suitable solvent compatible with the analytical instrument.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the quantification of volatile and thermally stable compounds. For non-volatile compounds like methylsuccinic acid, a derivatization step is mandatory.
Derivatization (Silylation):
-
The dried extract is reconstituted in a derivatization reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
The mixture is heated to ensure complete derivatization of the carboxylic acid groups to their more volatile trimethylsilyl esters.
GC-MS Analysis Workflow:
References
- 1. academic.oup.com [academic.oup.com]
- 2. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Showing Compound Methylsuccinic acid (FDB022704) - FooDB [foodb.ca]
- 5. Methylsuccinic acid - Organic Acids - Lab Results explained | HealthMatters.io [healthmatters.io]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Microbial production of branched-chain dicarboxylate 2-methylsuccinic acid via enoate reductase-mediated bioreduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
The Metabolic Crossroads of (R)-(+)-Methylsuccinic Acid: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways involving (R)-(+)-Methylsuccinic acid, also known as 2-methylsuccinic acid. It details the compound's role in human health and disease, focusing on its significance as a biomarker in several inborn errors of metabolism. This document consolidates current knowledge on the relevant biochemical pathways, provides quantitative data on key biomarkers, and outlines the principles of essential experimental protocols for its study.
Introduction to this compound
This compound is a chiral dicarboxylic acid that serves as an intermediate in the metabolism of branched-chain amino acids and fatty acids[1][2][3]. While present at low levels in healthy individuals, its accumulation in urine and plasma is a key diagnostic marker for specific genetic disorders, most notably Ethylmalonic Encephalopathy and Short-Chain Acyl-CoA Dehydrogenase (SCAD) deficiency[4][5][6]. Understanding the metabolic pathways that lead to its formation is critical for diagnosing these conditions and developing potential therapeutic interventions.
Core Metabolic Pathways
This compound is primarily associated with perturbations in two major catabolic pathways: the degradation of the branched-chain amino acid L-isoleucine and the β-oxidation of short-chain fatty acids.
Isoleucine Catabolism Pathway
L-isoleucine is an essential amino acid whose degradation is a multi-step process occurring within the mitochondria. A key intermediate in this pathway is 2-methylbutyryl-CoA. A disruption in this pathway, particularly at the dehydrogenation step, can lead to the accumulation of upstream metabolites and their shunting into alternative pathways.
Short-Chain Fatty Acid β-Oxidation and SCAD Deficiency
Short-Chain Acyl-CoA Dehydrogenase (SCAD), encoded by the ACADS gene, catalyzes the initial dehydrogenation step in the β-oxidation of short-chain fatty acids, primarily acting on butyryl-CoA (C4-CoA)[7][8][9]. In SCAD deficiency, the accumulation of butyryl-CoA leads to its conversion into alternative, excretable metabolites, including ethylmalonic acid and methylsuccinic acid[3][7].
The proposed pathway for methylsuccinic acid formation in this context involves two key steps:
-
Carboxylation: Excess butyryl-CoA is carboxylated by the enzyme propionyl-CoA carboxylase, forming ethylmalonyl-CoA[7].
-
Isomerization: Ethylmalonyl-CoA is then isomerized to methylmalonyl-CoA, which can be subsequently hydrolyzed to methylsuccinic acid. One report suggests this isomerization is catalyzed by methylmalonyl-CoA isomerase[7].
Clinical Significance and Pathophysiology
Elevated levels of this compound are a hallmark of specific inborn errors of metabolism.
Ethylmalonic Encephalopathy (EE)
EE is a severe, autosomal recessive disorder caused by mutations in the ETHE1 gene[2]. This gene encodes a mitochondrial sulfur dioxygenase essential for the detoxification of hydrogen sulfide (H₂S)[2]. The resulting accumulation of H₂S is highly toxic and leads to secondary inhibition of multiple mitochondrial enzymes, including cytochrome c oxidase and SCAD[4]. This secondary SCAD inhibition is the direct cause of the elevated urinary excretion of ethylmalonic and methylsuccinic acids, which are key diagnostic markers for the disease[1][2][10].
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Deficiency
Primary SCAD deficiency is an autosomal recessive disorder of fatty acid oxidation caused by mutations in the ACADS gene[7][9]. The clinical presentation is highly variable, with many individuals identified through newborn screening remaining asymptomatic[7][8]. However, some may develop symptoms like lethargy, hypoglycemia, and developmental delay, especially during metabolic stress[8][9]. The diagnosis is confirmed by elevated levels of butyrylcarnitine (C4) in plasma and ethylmalonic acid and methylsuccinic acid in urine[3][5].
Quantitative Data and Biomarker Levels
The quantification of methylsuccinic acid and related metabolites is crucial for diagnosis. The following tables summarize typical biomarker concentrations.
Table 1: Urinary Organic Acid Concentrations
| Analyte | Condition | Typical Concentration Range | Reference |
|---|---|---|---|
| Methylsuccinic Acid | Healthy/Optimal | 0.1 - 2.2 mmol/mol creatinine | [11] |
| Ethylmalonic Acid | Healthy | < 8.1 mmol/mol creatinine | [12] |
| Ethylmalonic Acid | SCAD Deficiency | > 20.2 µg/mg creatinine | [3] |
| Ethylmalonic Acid | Non-specific CNS Impairment | > 8.1 mmol/mol creatinine (more prevalent) |[12] |
Table 2: Plasma Acylcarnitine Concentrations in SCAD Deficiency
| Analyte | Condition | Typical Concentration Range | Reference |
|---|---|---|---|
| Butyrylcarnitine (C4) | Healthy | < 1.0 µmol/L | [4] |
| Butyrylcarnitine (C4) | SCAD Deficiency (NBS) | > 2.0 µmol/L |[3][4] |
Note: Concentration ranges can vary between laboratories and methodologies. These values should be considered indicative.
Experimental Protocols
Accurate measurement of this compound and the activity of related enzymes requires specialized analytical techniques.
Quantification of Methylsuccinic Acid
Principle: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard methods for quantifying organic acids in biological fluids[13][14][15].
Methodology Outline (GC-MS):
-
Sample Preparation: Urine samples are thawed and internal standards (stable isotope-labeled analogues) are added.
-
Extraction: Organic acids are extracted from the aqueous urine matrix into an organic solvent (e.g., ethyl acetate) under acidic conditions[14].
-
Derivatization: The extracted, dried acids are chemically modified to make them volatile for gas chromatography. This is typically a two-step process involving oximation followed by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[14][16].
-
GC-MS Analysis: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points and polarity on a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. Detection is typically performed in full scan mode to identify a wide range of compounds, or in selected ion monitoring (SIM) mode for targeted quantification[15].
Methodology Outline (LC-MS/MS):
-
Sample Preparation: Plasma or urine is typically subjected to protein precipitation with a solvent like methanol. An internal standard is added.
-
Derivatization (Optional but common): To improve chromatographic retention and ionization efficiency, organic acids can be derivatized. A common method involves using n-butanol or 3-Nitrophenylhydrazine (3-NPH)[13][17].
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatograph, typically using a reverse-phase column for separation. The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for quantitative analysis[13][18].
SCAD Enzyme Activity Assay
Principle: The definitive method for assessing acyl-CoA dehydrogenase activity is the ETF (Electron Transfer Flavoprotein) fluorescence reduction assay[19]. This anaerobic assay measures the rate at which the ACAD enzyme transfers electrons from its acyl-CoA substrate to its natural electron acceptor, ETF. The fluorescence of ETF is quenched upon reduction, and this change is monitored over time.
Key Components & Protocol Outline:
-
Reagents: Purified recombinant SCAD enzyme (from patient fibroblasts or recombinant expression), butyryl-CoA (substrate), and purified Electron Transfer Flavoprotein (ETF)[19].
-
Anaerobic Conditions: The reaction must be performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen. This is typically achieved in a sealed cuvette after deoxygenation with glucose/glucose oxidase or by performing the assay in an anaerobic chamber. A simplified microplate format using enzymatic deoxygenation has also been developed[19].
-
Assay Procedure:
-
The buffer, ETF, and enzyme are combined in the anaerobic cuvette or microplate well.
-
A baseline fluorescence reading is established.
-
The reaction is initiated by the addition of the butyryl-CoA substrate.
-
The decrease in ETF fluorescence is monitored over time using a fluorometer.
-
-
Data Analysis: The initial rate of fluorescence decrease is proportional to the enzyme activity. Kinetic parameters like Kₘ and Vₘₐₓ can be determined by measuring the reaction rates at varying substrate concentrations[20][21].
Role in Cellular Signaling and Mitochondrial Function
While this compound is primarily viewed as a biomarker of metabolic dysfunction, its accumulation, along with other dicarboxylic acids, may contribute to the pathophysiology of these disorders through effects on mitochondrial function. Elevated levels of organic acids, such as methylmalonic acid and maleic acid, have been linked to increased oxidative stress and induction of the mitochondrial permeability transition (mPT) pore, which can lead to mitochondrial swelling, uncoupling of oxidative phosphorylation, and decreased ATP synthesis[22][23][24]. This disruption of mitochondrial homeostasis is a critical signaling event that can ultimately trigger cell death pathways. Further research is needed to determine if methylsuccinic acid itself has a direct signaling role or if its effects are part of the broader metabolic stress caused by the underlying enzymatic defect.
Conclusion
This compound is a critical biomarker whose metabolic origins are intertwined with core pathways of amino acid and fatty acid catabolism. Its presence at elevated levels provides a crucial diagnostic window into the pathophysiology of severe inborn errors of metabolism, particularly Ethylmalonic Encephalopathy and SCAD deficiency. For researchers and drug development professionals, a thorough understanding of these pathways, coupled with robust analytical methods for quantification and enzyme activity measurement, is essential for advancing diagnostics, elucidating disease mechanisms, and exploring novel therapeutic strategies aimed at mitigating the underlying metabolic block or its toxic downstream consequences.
References
- 1. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethylmalonic encephalopathy - Wikipedia [en.wikipedia.org]
- 3. Short-chain acyl-CoA dehydrogenase (SCAD) deficiency: An examination of the medical and neurodevelopmental characteristics of 14 cases identified through newborn screening or clinical symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Mini-Review: Short-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dshs.texas.gov [dshs.texas.gov]
- 9. Short-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 10. Ethylmalonic and methylsuccinic aciduria in ethylmalonic encephalopathy arise from abnormal isoleucine metabolism. | Sigma-Aldrich [merckmillipore.com]
- 11. Methylsuccinic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 12. Silent increase of urinary ethylmalonic acid is an indicator of nonspecific brain dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Multiplexed LC-MS/MS analysis of methylsuccinic acid, ethylmalonic acid, and glutaric acid in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. metbio.net [metbio.net]
- 16. researchgate.net [researchgate.net]
- 17. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias: Establishment of an Automation System and a Proof-of-Concept Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. static1.squarespace.com [static1.squarespace.com]
- 22. Disruption of mitochondrial functions involving mitochondrial permeability transition pore opening caused by maleic acid in rat kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Mitochondria-derived methylmalonic acid, a surrogate biomarker of mitochondrial dysfunction and oxidative stress, predicts all-cause and cardiovascular mortality in the general population - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Solubility of (R)-(+)-Methylsuccinic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of (R)-(+)-Methylsuccinic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both qualitative and semi-quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a relevant biosynthetic pathway.
Introduction
This compound, a chiral dicarboxylic acid, is a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. Its stereochemistry plays a crucial role in the biological activity of many active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in different organic solvents is paramount for its application in synthesis, purification, and formulation processes. This guide aims to consolidate the available solubility information and provide practical methodologies for its determination.
Solubility Data
The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds. The following tables summarize the available qualitative and semi-quantitative solubility data.
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solubility Description | Reference |
| Water | Soluble | [1] |
| Alcohols | Soluble | [1] |
| Ethers | Soluble | [1] |
| Ketones | Slightly Soluble | [1] |
| Esters | Slightly Soluble | [1] |
Table 2: Semi-Quantitative Solubility of Methylsuccinic Acid (Racemate)
| Solvent | Solubility (mg/mL) | Reference |
| Dimethylformamide (DMF) | 30 | |
| Dimethyl sulfoxide (DMSO) | 30 | |
| Ethanol | 30 | |
| Phosphate Buffered Saline (PBS, pH 7.2) | 10 |
Note: The data in Table 2 is for the racemic mixture of methylsuccinic acid. The solubility of the individual enantiomers is expected to be similar in achiral solvents.
Experimental Protocols for Solubility Determination
For researchers requiring precise solubility data for this compound in specific solvent systems, the following experimental protocols are provided as a guideline. The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the static equilibrium method, often referred to as the "shake-flask" method.
Static Equilibrium (Shake-Flask) Method
This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature and then determining the concentration of the solute in the solution.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration determination
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the organic solvent in a sealed flask. The excess solid is crucial to ensure that a true equilibrium with the solid phase is reached.
-
Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and the compound's dissolution rate and should be determined experimentally (typically 24-72 hours).
-
Phase Separation: Once equilibrium is reached, allow the mixture to stand undisturbed at the same temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a membrane filter that is compatible with the solvent to remove all undissolved solids.
-
Concentration Analysis: Accurately dilute the filtered saturated solution with the same solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC with UV detection.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.
Gravimetric Method
For a simpler, albeit potentially less precise, determination of solubility, a gravimetric method can be employed.
Materials and Apparatus:
-
This compound (high purity)
-
Selected organic solvent
-
Thermostatically controlled environment
-
Analytical balance
-
Evaporating dish
-
Filtration apparatus
Procedure:
-
Prepare a Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent at a specific temperature as described in the static equilibrium method.
-
Sample and Weigh: Accurately weigh a clean, dry evaporating dish. Pipette a known volume of the clear, filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.
-
Evaporation: Carefully evaporate the solvent from the solution. This can be done at room temperature in a fume hood or at a slightly elevated temperature, ensuring the this compound does not decompose.
-
Drying and Weighing: Once the solvent has completely evaporated, dry the residue in an oven at a suitable temperature until a constant weight is achieved. Cool the dish in a desiccator and weigh it accurately.
-
Calculation: The difference between the final weight of the dish with the residue and the initial weight of the empty dish gives the mass of the dissolved this compound. The mass of the solvent is the difference between the mass of the solution and the mass of the dissolved acid. The solubility can then be expressed as grams of solute per 100 grams of solvent or other desired units.
Visualization of a Relevant Pathway
To provide further context for the application of this compound, a diagram of a biosynthetic pathway for 2-methylsuccinic acid is presented below. This pathway highlights the enzymatic conversions leading to the formation of this dicarboxylic acid.
Caption: A simplified diagram of a biosynthetic pathway for 2-Methylsuccinic Acid.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While comprehensive quantitative data remains an area for further investigation, the provided qualitative and semi-quantitative information, coupled with detailed experimental protocols, offers a strong starting point for researchers and professionals. The visualization of the biosynthetic pathway further enriches the context of this important chiral molecule in scientific research and development. It is recommended that for any critical application, the solubility be determined experimentally under the specific conditions of use.
References
Melting point and boiling point of (R)-(+)-Methylsuccinic acid
An In-depth Technical Guide on the Physicochemical Properties of (R)-(+)-Methylsuccinic Acid
For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of chiral building blocks like this compound is fundamental. This technical guide provides a detailed overview of the melting and boiling points of this compound, including experimental protocols for their determination and relevant synthetic pathways.
Physicochemical Data of this compound
This compound, also known as (R)-(+)-Pyrotartaric acid, is a chiral dicarboxylic acid. Its stereochemistry makes it a valuable component in the synthesis of enantiomerically pure pharmaceuticals and other specialty chemicals.
Table 1: Melting and Boiling Points of this compound and Related Compounds
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | 3641-51-8 | 111 - 115[1] | 236.5 ± 13.0 | Predicted value.[2] Another source states approximately 255°C.[2] |
| 110 - 115[2][3] | ||||
| (±)-Methylsuccinic acid (racemic) | 498-21-5 | 110 - 115 | Decomposes[4] | |
| 111.1 - 112.2 (232 - 234 °F)[4] |
Experimental Protocols for Determination of Physicochemical Properties
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. Standard laboratory procedures are detailed below.
Melting Point Determination using the Capillary Method
This method is widely used for determining the melting point of a solid crystalline substance.
Materials:
-
Melting point apparatus (e.g., Vernier Melt Station, Thiele tube)
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: A small amount of the crystalline this compound is finely ground into a powder using a mortar and pestle.[5]
-
Capillary Tube Packing: The open end of a capillary tube is pushed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. This process is repeated until the packed sample height is 2-3 mm.[6]
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.[6]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.[5][6] The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[6]
-
Observation and Recording: The melting range is recorded from the temperature at which the first liquid droplet is observed to the temperature at which the entire sample has completely liquefied.[5][6] A narrow melting range (0.5-1.0°C) is indicative of a pure compound.[5]
Boiling Point Determination using the Thiele Tube Method
This micro-method is suitable for determining the boiling point of small quantities of liquid. Since this compound is a solid at room temperature, it would need to be melted first, or a different method for high-melting solids would be employed. The following is a general procedure for liquids.
Materials:
-
Thiele tube
-
Heat-resistant oil (e.g., mineral oil, silicone oil)
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner)
Procedure:
-
Sample Preparation: A small amount of the liquid sample is placed into the small test tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.[7]
-
Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing heat-resistant oil.[7][8]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
-
Observation: As the liquid heats up, air trapped in the capillary tube will escape, forming a stream of bubbles. Heating is continued until a continuous and vigorous stream of bubbles emerges from the capillary tube.[7]
-
Recording the Boiling Point: The heat source is removed, and the apparatus is allowed to cool. The temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube is recorded as the boiling point.[7][8]
Synthetic Pathways and Workflows
This compound serves as a key starting material in various synthetic routes.
Workflow for the Catalytic Synthesis of Methylsuccinic Acid
Methylsuccinic acid can be synthesized via the hydrogenation of itaconic acid.[9][10]
Caption: Catalytic Synthesis Workflow.
Application in Chiral Synthesis
This compound is utilized as a chiral precursor in multi-step syntheses. For example, it is the starting material for the synthesis of (R)-all-trans-13,14-Dihydroretinol.[11]
Caption: Chiral Synthesis Pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. This compound | 3641-51-8 [chemicalbook.com]
- 4. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. almaaqal.edu.iq [almaaqal.edu.iq]
- 6. ursinus.edu [ursinus.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 9. CAS 498-21-5: Methylsuccinic acid | CymitQuimica [cymitquimica.com]
- 10. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of (R)-(+)-Methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (R)-(+)-Methylsuccinic acid. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is critical. This document includes detailed spectral data, experimental protocols, and a structural correlation diagram to aid in the interpretation of the NMR spectra.
Introduction
This compound, a chiral dicarboxylic acid, is a valuable building block in organic synthesis and plays a role in various biochemical pathways. Its unambiguous identification and characterization are paramount for its application in pharmaceutical and chemical research. NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, providing a key reference for its identification and the assignment of its spectral features.
Quantitative NMR Spectral Data
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts, Multiplicities, Coupling Constants, and Assignments for this compound in DMSO-d₆.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| ~12.2 | broad singlet | - | 2H | 2 x -COOH |
| 2.67 | multiplet | - | 1H | H-2 |
| 2.50 | multiplet | - | 1H | H-3a |
| 2.31 | multiplet | - | 1H | H-3b |
| 1.10 | doublet | 7.0 | 3H | -CH₃ |
Note: The signal at approximately 2.50 ppm is often partially obscured by the residual solvent peak of DMSO-d₆.
¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts and Assignments for this compound in DMSO-d₆.
| Chemical Shift (δ) ppm | Assignment |
| 177.1 | C-1 |
| 174.3 | C-4 |
| 40.5 | C-2 |
| 35.8 | C-3 |
| 17.2 | -CH₃ |
Experimental Protocols
The following section details the methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Homogenization: Gently agitate the tube to ensure a homogeneous solution.
NMR Data Acquisition
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Referencing:
-
¹H NMR spectra were referenced to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.
-
¹³C NMR spectra were referenced to the solvent peak of DMSO-d₆ at δ 39.52 ppm.
-
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Acquisition time: 4.0 s
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30 (proton-decoupled)
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Acquisition time: 1.2 s
-
Visualization of NMR Spectral Assignments
The following diagram illustrates the correlation between the chemical structure of this compound and its ¹H and ¹³C NMR signals.
Caption: Correlation of the chemical structure with its NMR signals.
Conclusion
This technical guide provides a detailed and practical reference for the ¹H and ¹³C NMR spectra of this compound. The tabulated quantitative data, coupled with the comprehensive experimental protocol, offers a solid foundation for researchers, scientists, and drug development professionals in their analytical and synthetic endeavors. The provided visualization further aids in the unambiguous assignment of the spectral features to the molecular structure, ensuring accurate and reliable characterization of this important chiral molecule.
Unveiling the Stereochemical Dichotomy: A Technical Guide to (R)- and (S)-Methylsuccinic Acid
For Immediate Release
This technical guide provides a comprehensive analysis of the key differences between the (R)- and (S)-enantiomers of methylsuccinic acid, offering valuable insights for researchers, scientists, and drug development professionals. By delving into their distinct physicochemical properties, stereospecific biological roles, and the methodologies for their synthesis and separation, this document serves as an essential resource for those working with these chiral molecules.
Methylsuccinic acid, a dicarboxylic acid and a metabolite of the amino acid isoleucine, exists as two non-superimposable mirror images, or enantiomers: (R)-Methylsuccinic acid and (S)-Methylsuccinic acid.[1][2][3] While sharing the same chemical formula and connectivity, their differing spatial arrangements give rise to unique properties and biological activities. Understanding these distinctions is paramount in fields ranging from metabolic research to pharmaceutical development, where stereochemistry can dictate therapeutic efficacy and toxicological profiles.
Core Physicochemical Differences: A Quantitative Comparison
The primary distinction between the (R)- and (S)-enantiomers of methylsuccinic acid lies in their interaction with plane-polarized light, a property known as optical activity. One enantiomer rotates the light in a clockwise direction (dextrorotatory, (+)), while the other rotates it in a counter-clockwise direction (levorotatory, (-)) to an equal degree. This fundamental difference, along with other physical properties, is summarized in the table below.
| Property | (R)-(+)-Methylsuccinic Acid | (S)-(-)-Methylsuccinic Acid | Racemic (DL)-Methylsuccinic Acid |
| Molecular Formula | C₅H₈O₄ | C₅H₈O₄ | C₅H₈O₄ |
| Molecular Weight | 132.11 g/mol [4] | 132.11 g/mol [5] | 132.11 g/mol [6] |
| Melting Point | 110-115 °C[7] | 110-115 °C[1] | 111-115 °C[6][8] |
| Specific Rotation ([α]D) | +8° (c=5, H₂O)[9] | -8° (c=5, H₂O)[1] | 0° |
| IUPAC Name | (2R)-2-methylbutanedioic acid[4] | (2S)-2-methylbutanedioic acid[5] | (RS)-2-methylbutanedioic acid |
Biological Significance and Metabolic Pathways
Methylsuccinic acid is a known metabolite in humans and its levels can be indicative of certain metabolic disorders.[3][10] Elevated urinary levels of methylsuccinic acid are a key biochemical marker for ethylmalonic encephalopathy, a rare inherited metabolic disorder.[3][10] The underlying defect in this condition involves the catabolism of isoleucine.[3]
While specific differential biological activities of the individual (R) and (S) enantiomers are not extensively documented in readily available literature, the stereospecificity of enzymes suggests that they would be metabolized differently. Biological systems are inherently chiral, and enzymes often exhibit high stereoselectivity, meaning they will preferentially interact with one enantiomer over the other. This principle is fundamental in drug development, where the desired therapeutic effect is often associated with one enantiomer, while the other may be inactive or even responsible for adverse effects.
A novel biosynthetic pathway for 2-methylsuccinic acid has been established in E. coli. This pathway highlights the enzymatic transformations involved in its production from central metabolites.
Experimental Protocols: Synthesis, Resolution, and Analysis
Synthesis of Racemic Methylsuccinic Acid
A common method for the synthesis of racemic methylsuccinic acid is through the hydrogenation of itaconic acid (methylene succinic acid).[11]
Methodology:
-
Catalyst: Palladium on carbon (Pd/C) is a typically used catalyst.
-
Reactant: Itaconic acid is the starting material.
-
Solvent: A mixed solvent system, such as ethanol and tetrahydrofuran, can be employed.
-
Reaction Conditions: The reaction is carried out under a hydrogen atmosphere. The temperature can range from 10-80°C and the pressure from 1.0-10 atm.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like cold ether to yield methylsuccinic acid with high purity.[11]
Chiral Resolution of Methylsuccinic Acid Enantiomers
The separation of the (R) and (S) enantiomers from a racemic mixture is a critical step for studying their individual properties. This process is known as chiral resolution.
1. Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent, which is a single enantiomer of a chiral base (e.g., an alkaloid like brucine or a chiral amine).[12][13][14]
Methodology:
-
Salt Formation: The racemic methylsuccinic acid is reacted with an enantiomerically pure chiral base in a suitable solvent. This reaction forms a pair of diastereomeric salts.
-
Fractional Crystallization: Diastereomers have different physical properties, including solubility. By carefully choosing the solvent and conditions, one of the diastereomeric salts will preferentially crystallize out of the solution.
-
Separation: The crystallized salt is separated by filtration.
-
Liberation of Enantiomers: The separated diastereomeric salts are then treated with a strong acid to protonate the carboxylate groups, liberating the individual enantiomers of methylsuccinic acid, which can then be isolated.
2. Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[15][16][17]
Methodology:
-
Chiral Stationary Phase (CSP): The key to this technique is the use of a column packed with a chiral stationary phase. These stationary phases are designed to interact differently with the two enantiomers.
-
Mobile Phase: A suitable mobile phase is used to carry the racemic mixture through the column.
-
Differential Interaction: As the enantiomers pass through the chiral column, they form transient diastereomeric complexes with the CSP. The differing stability of these complexes leads to different retention times.
-
Separation and Detection: One enantiomer will elute from the column before the other, allowing for their separation and quantification by a detector. For acidic compounds like methylsuccinic acid, anion-exchange type CSPs can be particularly effective.[18]
Analysis of Enantiomeric Purity: Polarimetry
Polarimetry is the technique used to measure the optical rotation of a chiral compound and is essential for determining the enantiomeric purity of a sample.[19][20][21]
Methodology:
-
Sample Preparation: A solution of the methylsuccinic acid enantiomer is prepared at a known concentration in a specific solvent (e.g., water).
-
Polarimeter: The solution is placed in a polarimeter cell of a known path length.
-
Measurement: Plane-polarized light is passed through the sample, and the angle of rotation (α) is measured.
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[19]
-
Enantiomeric Excess (ee): The enantiomeric excess of a mixture can be calculated by comparing its observed specific rotation to the specific rotation of the pure enantiomer.
References
- 1. chembk.com [chembk.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. hmdb.ca [hmdb.ca]
- 4. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(-)-Methylsuccinic Acid | C5H8O4 | CID 6950476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methylsuccinic acid | C5H8O4 | CID 10349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 3641-51-8 [chemicalbook.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. chembk.com [chembk.com]
- 10. Methylsuccinic - Organic Acids Test (OAT) - Nutritional and Metabolic Profile - Lab Results explained | HealthMatters.io [healthmatters.io]
- 11. CN100413840C - A kind of catalytic synthesis method of methyl succinic acid - Google Patents [patents.google.com]
- 12. Chiral resolution - Wikipedia [en.wikipedia.org]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. Chiral_resolution [chemeurope.com]
- 15. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. phx.phenomenex.com [phx.phenomenex.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. chiraltech.com [chiraltech.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A simple polarimetry technique for predicting the absolute configuration of the preferred enantiomer in chiral host-guest inclusion complexes [scielo.org.za]
- 21. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Enantioselective Synthesis of (R)-(+)-Methylsuccinic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective synthesis of (R)-(+)-methylsuccinic acid, a valuable chiral building block in the pharmaceutical and fine chemical industries. The methods outlined below encompass both cutting-edge biocatalytic approaches and established chemical synthesis strategies, offering a comparative overview to aid in methodology selection.
Introduction
This compound is a C5 chiral dicarboxylic acid that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules and complex natural products. Its stereochemistry is often critical for the desired pharmacological activity of the final compound. Therefore, robust and efficient methods for its enantioselective synthesis are of significant interest. This document details two primary approaches: a biocatalytic route using ene-reductases for the asymmetric reduction of prochiral substrates, and a chemical synthesis route involving asymmetric hydrogenation.
Data Presentation: Comparison of Synthetic Routes
The following tables summarize the quantitative data for the different enantioselective methods described, allowing for a direct comparison of their efficacy.
Table 1: Biocatalytic Synthesis of (R)-Dimethyl 2-Methylsuccinate
| Entry | Ene-Reductase | Substrate | Substrate Conc. (mM) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Bac-OYE1 | Dimethyl citraconate | 700 | 20 | 86 | >99 |
| 2 | AfER | Dimethyl itaconate | 400 | 27 | 77 | >99 |
Table 2: Chemical Synthesis via Asymmetric Hydrogenation
| Entry | Catalyst | Substrate | Pressure (atm) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ru(OAc)₂((R)-BINAP) | Itaconic Acid | 135 | 20 | >95 | 95 |
Experimental Protocols
Method 1: Biocatalytic Synthesis using Ene-Reductases
This method involves the asymmetric reduction of a prochiral precursor, such as dimethyl citraconate or dimethyl itaconate, catalyzed by an ene-reductase to produce (R)-dimethyl 2-methylsuccinate. This is followed by a straightforward hydrolysis step to yield the target this compound.
Protocol 1.1: Asymmetric Reduction of Dimethyl Citraconate using Bac-OYE1
This protocol is adapted from the work of Li et al. (2022).
Materials:
-
Dimethyl citraconate
-
Bac-OYE1 wet cells (50 g/L)
-
NADP⁺ (0.5 mM)
-
Sodium formate (910 mM)
-
Formate dehydrogenase (LbFDH) (2 U/mL)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
1 M HCl
Procedure:
-
To a 200 mL conical flask, add dimethyl citraconate (11.07 g, 700 mM), NADP⁺ (0.039 g), sodium formate (6.19 g), Bac-OYE1 wet cells (5 g), and LbFDH (200 U) to a final volume of 100 mL with Tris-HCl buffer (100 mM, pH 8.0).
-
Shake the reaction mixture at 37 °C for 20 hours.
-
Monitor the reaction progress by GC. Periodically adjust the pH to 8.0 with 1 M HCl.
-
Upon completion, quench the reaction by adding 1 M HCl until the pH is acidic.
-
Extract the product, (R)-dimethyl 2-methylsuccinate, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography to yield (R)-dimethyl 2-methylsuccinate as a colorless oil.
Protocol 1.2: Asymmetric Reduction of Dimethyl Itaconate using AfER
This protocol is adapted from the work of Li et al. (2022).
Materials:
-
Dimethyl itaconate
-
AfER wet cells (50 g/L)
-
NADP⁺ (0.5 mM)
-
DMSO (1.6% v/v)
-
Sodium formate (520 mM)
-
Formate dehydrogenase (LbFDH) (2 U/mL)
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
1 M HCl
Procedure:
-
To a 200 mL conical flask, add dimethyl itaconate (3.16 g, 400 mM), NADP⁺ (0.02 g), DMSO (0.8 mL), sodium formate (1.77 g), AfER wet cells (2.5 g), and LbFDH (100 U) to a final volume of 50 mL with potassium phosphate buffer (100 mM, pH 7.0).
-
Shake the reaction mixture at 30 °C for 27 hours.
-
Monitor the reaction progress by TLC and GC. Periodically adjust the pH to 7.0 with 1 M HCl.
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify by silica gel column chromatography to yield (R)-dimethyl 2-methylsuccinate.
Protocol 1.3: Hydrolysis of (R)-Dimethyl 2-Methylsuccinate
Materials:
-
(R)-Dimethyl 2-methylsuccinate
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH)
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve (R)-dimethyl 2-methylsuccinate in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide (2.2 equivalents).
-
Stir the mixture at room temperature or gently heat to 40-50 °C and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify with concentrated HCl to pH ~1-2.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
The crude product can be further purified by recrystallization.
Method 2: Chemical Synthesis via Asymmetric Hydrogenation
This method relies on the asymmetric hydrogenation of itaconic acid using a chiral Ruthenium-BINAP catalyst to directly form this compound.
Protocol 2.1: Asymmetric Hydrogenation of Itaconic Acid
This protocol is based on the general procedures for Ru-BINAP catalyzed hydrogenations.
Materials:
-
Itaconic acid
-
[Ru(OAc)₂((R)-BINAP)] catalyst
-
Methanol (degassed)
-
High-pressure autoclave
Procedure:
-
Prepare the catalyst precursor [Ru(OAc)₂((R)-BINAP)] in a glovebox or under an inert atmosphere.
-
In the glovebox, charge a glass liner for the autoclave with itaconic acid and the [Ru(OAc)₂((R)-BINAP)] catalyst (substrate-to-catalyst ratio typically 100:1 to 1000:1).
-
Add degassed methanol to dissolve the substrate and catalyst.
-
Seal the glass liner inside the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 135 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C) for the specified time (e.g., 20 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Visualizations
Diagram 1: Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of this compound.
Diagram 2: Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
(R)-(+)-Methylsuccinic Acid: A Versatile Chiral Building Block in Synthesis
(R)-(+)-Methylsuccinic acid , a readily available and optically pure C5 dicarboxylic acid, has emerged as a valuable chiral building block in the asymmetric synthesis of a diverse range of molecules, from pharmaceuticals and biodegradable polymers to potentially novel agrochemicals. Its defined stereochemistry and versatile functional groups make it an attractive starting material for constructing complex molecular architectures with high enantiomeric purity, a critical aspect in modern drug discovery and materials science.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals on the use of this compound in various synthetic applications.
Application in Pharmaceutical Synthesis
The chirality of this compound is frequently exploited to introduce a specific stereocenter in the synthesis of biologically active molecules. Its dicarboxylic acid functionality allows for selective modifications and transformations to build complex scaffolds.
Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid Precursors
This compound serves as a key starting material for the stereoselective synthesis of precursors to (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid, which are metabolites of Vitamin A and play crucial roles in various physiological processes. The synthesis leverages the inherent chirality of this compound to establish the desired stereochemistry in the final products.
Experimental Workflow:
Caption: Synthetic workflow from this compound.
Quantitative Data Summary:
| Step | Reagents and Conditions | Product | Yield |
| Reduction | LiAlH₄, THF, 0 °C to 60 °C, 16 h | (R)-2-methylbutane-1,4-diol | N/A |
| Monoprotection | TBDPSCl, imidazole, CH₂Cl₂, 0 °C to rt, 16 h | (R)-4-((tert-butyldiphenylsilyl)oxy)-2-methylbutan-1-ol | 78% |
| Oxidation | SO₃·py, Et₃N, DMSO, CH₂Cl₂, 0 °C, 1 h | (R)-4-((tert-butyldiphenylsilyl)oxy)-2-methylbutanal | 95% |
| Corey-Fuchs Homologation & Arbuzov Reaction | 1. CBr₄, PPh₃, CH₂Cl₂, 0 °C; 2. n-BuLi, THF, -78 °C; 3. P(OEt)₃ | Diethyl ((R)-4-((tert-butyldiphenylsilyl)oxy)-2-methylbut-1-yn-1-yl)phosphonate | 65% (over 2 steps) |
Detailed Experimental Protocol: Synthesis of (R)-4-((tert-butyldiphenylsilyl)oxy)-2-methylbutan-1-ol [1]
-
To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add LiAlH₄ (3.0 eq) portionwise.
-
Stir the mixture for 1 hour at room temperature and then heat at 60 °C for 15 hours.
-
Cool the reaction to room temperature and quench by the sequential addition of water and Rochelle salt solution.
-
Stir the mixture overnight, then filter through a pad of Celite, washing with THF.
-
Concentrate the filtrate in vacuo to obtain the crude diol, which is used in the next step without further purification.
-
Dissolve the crude diol in CH₂Cl₂ and cool to 0 °C.
-
Add imidazole (1.1 eq) followed by dropwise addition of a solution of TBDPSCl (1.05 eq) in CH₂Cl₂.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (pentane/Et₂O) to afford the desired monoprotected diol.
Application in Biodegradable Polymer Synthesis
This compound can be used as a comonomer in the synthesis of biodegradable polyesters, such as poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)). The incorporation of the methyl group from methylsuccinic acid can modify the physical properties and degradation rates of the resulting polymer.
General Synthesis Workflow:
Caption: Two-step synthesis of P(BS-BMS) copolymer.
Quantitative Data Summary:
| Monomer Feed Ratio (SA:MSA) | Mn ( g/mol ) x 10⁴ | PDI (Đ) | Tm (°C) |
| 100:0 (PBS) | 6.4 | 1.74 | 113.5 |
| 95:5 | 5.8 | 1.68 | 105.2 |
| 90:10 | 5.5 | 1.65 | 98.7 |
| 80:20 | 5.1 | 1.64 | 89.4 |
Detailed Experimental Protocol: Synthesis of P(BS-BMS) Copolyesters
-
Charge succinic acid, this compound, and 1,4-butanediol into a reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet.
-
Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, typically at temperatures ranging from 180-200 °C. Collect the water byproduct.
-
After the theoretical amount of water is collected, add a polycondensation catalyst (e.g., tetrabutyl titanate).
-
Gradually reduce the pressure and increase the temperature (e.g., to 220-240 °C) to facilitate the polycondensation reaction and removal of excess 1,4-butanediol.
-
Continue the reaction until the desired molecular weight is achieved, as indicated by the viscosity of the polymer melt.
-
Extrude the resulting polymer and pelletize for further analysis and processing.
Application in Agrochemical Synthesis
For instance, the synthesis of chiral succinate dehydrogenase inhibitors (SDHIs), a class of fungicides, often involves the creation of stereogenic centers that could potentially be derived from chiral precursors like this compound. The general approach would involve converting the carboxylic acid groups into other functionalities, such as amides or esters, and then building the rest of the agrochemical scaffold.
Signaling Pathways Involving Succinate
Succinate, the deprotonated form of succinic acid, is not only a key intermediate in the Krebs cycle but also acts as an important signaling molecule in various cellular processes, particularly in inflammation and cancer. Although this compound is a modified version of succinate, understanding the signaling pathways of succinate provides a basis for designing derivatives with potential biological activity.
Succinate Signaling in Inflammation:
Caption: Succinate-mediated stabilization of HIF-1α.
In inflammatory conditions, succinate can accumulate in immune cells and inhibit the activity of prolyl hydroxylases (PHDs). This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates the expression of pro-inflammatory genes, such as Interleukin-1β (IL-1β).
Extracellular Succinate Signaling via SUCNR1:
Caption: SUCNR1 signaling pathway.
Extracellular succinate can also act as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91). Activation of SUCNR1 on various cell types, including immune cells, can trigger downstream signaling pathways, leading to a range of physiological responses, including modulation of inflammation, blood pressure regulation, and platelet aggregation.
References
Application Notes & Protocols: (R)-(+)-Methylsuccinic Acid in Asymmetric Synthesis
(R)-(+)-Methylsuccinic acid is a versatile chiral building block utilized in the stereoselective synthesis of complex molecules, including pharmaceuticals and natural products.[1] Its defined stereocenter serves as a valuable starting point for constructing enantiomerically pure compounds.[1] These application notes provide detailed protocols for two distinct synthetic transformations starting from this compound and its derivatives.
Application Note 1: Synthesis of a Chiral Phosphonate Intermediate for Vitamin A Derivatives
This protocol outlines the multi-step synthesis of a chiral propargylic phosphonate starting from this compound. This intermediate is a key building block in the stereoselective synthesis of vitamin A derivatives like (R)-all-trans-13,14-Dihydroretinoic Acid.[2] The synthesis leverages the inherent chirality of the starting material to establish a key stereocenter in the target molecule.
Logical Workflow
The synthesis follows a four-step linear sequence starting with the reduction of the dicarboxylic acid, followed by selective protection, oxidation, and a Corey-Fuchs homologation to yield the target phosphonate.
Caption: Synthetic workflow for the chiral phosphonate (10).
Quantitative Data Summary
This table summarizes the reported yields for the key transformations in the synthesis.
| Step | Product | Reagents | Yield |
| 1. Reduction | (R)-2-Methylbutane-1,4-diol | LiAlH₄ | N/A |
| 2. Monoprotection | Monoprotected Diol (12) | TBDPS-Cl | Good |
| 3. Oxidation | Aldehyde (13) | Parikh–Doering (SO₃·py, Et₃N, DMSO) | 90% |
| 4. Corey-Fuchs & Arbuzov Reaction | Phosphonate (10) | CBr₄, PPh₃; n-BuLi; (EtO)₃P | N/A |
Yields are based on the described synthesis of related compounds where specified.[2]
Detailed Experimental Protocols
Step 1: Reduction of this compound (11) [2]
-
Suspend Lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon) and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (11) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to yield crude (R)-2-methylbutane-1,4-diol, which can be used in the next step without further purification.
Step 2: Monosilylation of (R)-2-Methylbutane-1,4-diol [2]
-
Dissolve the crude diol in anhydrous dichloromethane (DCM).
-
Add triethylamine (Et₃N) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of tert-Butyldiphenylsilyl chloride (TBDPS-Cl) in anhydrous DCM.
-
Stir the reaction at low temperature, allowing it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford the monoprotected diol (12).
Step 3: Parikh-Doering Oxidation to Aldehyde (13) [2]
-
Dissolve the monoprotected diol (12) in a mixture of anhydrous DCM and dimethyl sulfoxide (DMSO).
-
Add triethylamine (Et₃N) to the solution.
-
Cool the mixture to 0 °C and add sulfur trioxide pyridine complex (SO₃·py) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash chromatography to obtain the pure aldehyde (13).
Step 4: Corey-Fuchs Homologation and Arbuzov Reaction [2]
-
Dissolve triphenylphosphine (PPh₃) in anhydrous DCM and cool to 0 °C.
-
Add carbon tetrabromide (CBr₄) portion-wise and stir for 5 minutes.
-
Add a solution of aldehyde (13) in DCM and stir for 1 hour at 0 °C.
-
Remove the solvent under reduced pressure and purify the residue to obtain the dibromoalkene.
-
Dissolve the dibromoalkene in anhydrous THF and cool to -78 °C.
-
Slowly add n-butyllithium (n-BuLi) and stir for 1 hour at -78 °C, then allow to warm to 0 °C for 30 minutes.
-
Add triethyl phosphite ((EtO)₃P) and stir at room temperature overnight.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by chromatography to yield the target phosphonate (10).
Application Note 2: Biocatalytic Synthesis of (R)-Dimethyl 2-Methylsuccinate
This protocol describes an efficient, preparative-scale asymmetric reduction of dimethyl citraconate to produce (R)-Dimethyl 2-methylsuccinate using an ene-reductase enzyme.[3] This biocatalytic method offers high enantioselectivity and yield under mild reaction conditions, providing a green chemistry approach to this valuable chiral diester.
Experimental Workflow
The process involves a whole-cell biocatalytic reduction coupled with an enzymatic cofactor regeneration system.
Caption: Workflow for the biocatalytic reduction.
Quantitative Data Summary
The optimized, preparative-scale synthesis provides the product with excellent yield and enantiomeric purity.[3]
| Substrate | Biocatalyst | Product | Isolated Yield | Enantiomeric Excess (ee) |
| Dimethyl Citraconate (2) | Bac-OYE1 | (R)-Dimethyl 2-Methylsuccinate (1) | 86% | 99% |
Detailed Experimental Protocol[3]
Materials:
-
Dimethyl citraconate
-
NADP⁺ (Nicotinamide adenine dinucleotide phosphate)
-
Sodium formate
-
Bacillus subtilis Old Yellow Enzyme 1 (Bac-OYE1) wet cells
-
Lactobacillus buchneri Formate Dehydrogenase (LbFDH)
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Ethyl acetate for extraction
Protocol:
-
To a 200 mL conical flask, add Tris-HCl buffer (100 mM, pH 8.0) to a final volume of 100 mL.
-
Add dimethyl citraconate to a final concentration of 700 mM (11.07 g).
-
Add NADP⁺ to a final concentration of 0.5 mM.
-
Add sodium formate to a final concentration of 910 mM.
-
Add 5 g of Bac-OYE1 wet cells (to a final concentration of 50 g/L).
-
Add LbFDH to a final activity of 2 U/mL.
-
Seal the flask and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a chiral column to determine conversion and enantiomeric excess. The reaction is typically complete within 14-27 hours.
-
Once the reaction is complete, centrifuge the mixture to pellet the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and remove the solvent under reduced pressure to yield the pure product, (R)-Dimethyl 2-methylsuccinate, as a colorless oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and determine the optical rotation. The enantiomeric excess should be confirmed by chiral HPLC or GC analysis.
References
Application Notes and Protocols: (R)-(+)-Methylsuccinic Acid in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data on the utilization of (R)-(+)-Methylsuccinic acid as a chiral building block in the synthesis of key pharmaceutical intermediates. This document focuses on its application in the synthesis of intermediates for Sacubitril, a neprilysin inhibitor, and (R)-all-trans-13,14-Dihydroretinoic Acid, a retinoid derivative.
Application in the Synthesis of a Sacubitril Intermediate
This compound, in the form of its anhydride, serves as a crucial starting material for the enantioselective synthesis of a key intermediate of Sacubitril. Sacubitril, in combination with Valsartan, is a first-in-class angiotensin receptor-neprilysin inhibitor (ARNI) used for the treatment of heart failure.[1][2] The chirality of the methyl-substituted carbon in the final drug molecule is essential for its pharmacological activity, making the use of enantiopure starting materials like this compound highly advantageous.
Experimental Protocol: Synthesis of Ethyl (R)-2-methylsuccinate
This protocol outlines the synthesis of Ethyl (R)-2-methylsuccinate, a precursor that can be further elaborated to form the core of the Sacubitril molecule. The synthesis starts with the formation of (R)-methylsuccinic anhydride from itaconic anhydride via asymmetric hydrogenation, followed by esterification.[3]
Step 1: Preparation of (R)-methylsuccinic anhydride [3]
-
In a 500 mL hydrogenation kettle, add itaconic anhydride (50 g, 446.4 mmol) and ethyl acetate (250 mL).
-
Purge the kettle with argon for 10 minutes.
-
Add (S,S)-Me-Duphos (136.6 mg, 0.45 mmol) and p-cymene ruthenium dichloride dimer (275.6 mg, 0.45 mmol) to the mixture.
-
Pressurize the kettle with hydrogen gas to 5 MPa.
-
Heat the reaction mixture to 35°C and stir for 24 hours.
-
Monitor the reaction completion using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture to approximately 100 mL.
-
A white solid will precipitate. Filter the solid and dry it to obtain (R)-methylsuccinic anhydride.
Step 2: Synthesis of Ethyl (R)-methylsuccinate [3]
-
In a 500 mL single-necked flask, add (R)-methylsuccinic anhydride (49.3 g, 432.5 mmol) and ethanol (200 mL).
-
Carefully add 5 mL of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 24 hours.
-
Monitor the reaction completion using TLC.
-
Once the reaction is complete, remove the solvent by rotary evaporation to yield Ethyl (R)-methylsuccinate.
Quantitative Data
| Step | Product | Starting Material | Yield | Purity/Enantiomeric Excess | Reference |
| 1. Asymmetric Hydrogenation | (R)-methylsuccinic anhydride | Itaconic anhydride | 96.9% | Not specified | [3] |
| 2. Esterification | Ethyl (R)-methylsuccinate | (R)-methylsuccinic anhydride | Not specified | Not specified | [3] |
Note: The provided reference offers a high yield for the anhydride formation but does not specify the final yield of the esterification step or the enantiomeric excess. Further purification and analysis would be required to determine these parameters.
Logical Workflow for Sacubitril Intermediate Synthesis
Caption: Workflow for the synthesis of a Sacubitril precursor.
Signaling Pathway of Sacubitril/Valsartan
Sacubitril is a prodrug that is converted to its active metabolite, which inhibits neprilysin, an enzyme responsible for the degradation of natriuretic peptides. This leads to increased levels of these peptides, which promote vasodilation and natriuresis. Valsartan is an angiotensin II receptor blocker (ARB) that inhibits the renin-angiotensin-aldosterone system (RAAS). The dual mechanism of action provides enhanced cardiovascular benefits in heart failure.[1][4]
Caption: Dual mechanism of action of Sacubitril/Valsartan.
Application in the Synthesis of (R)-all-trans-13,14-Dihydroretinoic Acid
This compound is a key chiral starting material for the stereoselective total synthesis of (R)-all-trans-13,14-dihydroretinol and its subsequent oxidation to (R)-all-trans-13,14-dihydroretinoic acid.[5] This retinoid is a metabolite of Vitamin A and acts as a ligand for retinoic acid receptors (RARs), playing a role in gene regulation.[6] The stereochemistry at the C13 position, derived from this compound, is crucial for its biological activity.
Experimental Protocol: Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinoic Acid
This protocol is adapted from the stereoselective total synthesis described by Wienecke and Minnaard (2023).[5]
Step 1: Synthesis of (R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutan-1-ol
-
To a solution of this compound (3.00 g, 22.7 mmol) in anhydrous THF (80 mL) at 0°C, add LiAlH₄ (2.56 g, 68.1 mmol) portionwise.
-
Stir the mixture for 1 hour at room temperature and then for 15 hours at 60°C.
-
After cooling to room temperature, add Rochelle's salt (38.5 g, 136 mmol) and water (6 mL) and continue stirring overnight.
-
Filter the mixture through a short plug of Celite, washing with THF.
-
Concentrate the filtrate in vacuo to obtain the crude diol.
-
Dissolve the crude diol in anhydrous CH₂Cl₂ (80 mL) and cool to -78°C.
-
Add triethylamine (4.7 mL, 34.1 mmol) and TBDPSCl (6.5 mL, 24.9 mmol).
-
Slowly warm the reaction to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution (50 mL) and extract with CH₂Cl₂ (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify by flash column chromatography (pentane/Et₂O = 9:1 to 8:2) to yield the silyl-protected mono-alcohol.
Step 2: Oxidation to (R)-4-((tert-Butyldiphenylsilyl)oxy)-2-methylbutanal
-
To a solution of the mono-alcohol from the previous step (assumed 22.7 mmol) in anhydrous CH₂Cl₂ (100 mL) at 0°C, add triethylamine (15.8 mL, 113.5 mmol).
-
Add a solution of SO₃·pyridine complex (9.0 g, 56.8 mmol) in anhydrous DMSO (40 mL) dropwise.
-
Stir the reaction mixture at 0°C for 2 hours.
-
Quench with saturated aqueous NH₄Cl solution (100 mL) and extract with CH₂Cl₂ (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to obtain the aldehyde.
Step 3: Synthesis of (R)-all-trans-13,14-dihydroretinol
This multi-step process involves a Corey-Fuchs homologation, Arbuzov reaction, Horner-Wadsworth-Emmons olefination, and a final hydrosilylation/deprotection sequence, as detailed in the source literature.[5] For brevity, the final deprotection step to yield the target retinol is highlighted here.
-
To a solution of the precursor oxasilacycloheptene (590 mg, 1.7 mmol) in anhydrous THF (20 mL) at 0°C, add TBAF (1 M in THF, 2.6 mL, 2.6 mmol).
-
Stir the reaction mixture for 2 hours at room temperature.
-
Add aqueous NH₄Cl (20 mL) and extract the aqueous layer with Et₂O (3 x 20 mL).
-
Wash the combined organic layers with brine and dry over Na₂SO₄.
-
Purify by flash column chromatography (pentane/Et₂O = 8:2) to give (R)-all-trans-13,14-dihydroretinol.
Step 4: Oxidation to (R)-all-trans-13,14-Dihydroretinoic Acid
-
Oxidize (R)-all-trans-13,14-dihydroretinol to the corresponding retinal using a mild oxidizing agent such as MnO₂.
-
To a solution of NaOH (21 mg, 0.52 mmol) in water (2 mL) at 0°C, add AgNO₃ (41 mg, 0.24 mmol) in water (2 mL) dropwise.
-
Stir for 30 minutes in the dark.
-
Add a solution of (R)-all-trans-13,14-dihydroretinal (30 mg, 0.10 mmol) in THF (0.5 mL) dropwise.
-
Remove the cooling bath and continue stirring for 12 hours in the dark.
-
Pour the reaction mixture into 0.5 M aqueous HCl (10 mL) and extract with EtOAc (3 x 10 mL).
-
Dry the combined organic layers over Na₂SO₄ and purify by flash column chromatography (CH₂Cl₂/MeOH = 95:5) to yield the final product.
Quantitative Data
| Step | Product | Starting Material | Yield | Reference |
| 3. Final Deprotection | (R)-all-trans-13,14-dihydroretinol | Oxasilacycloheptene precursor | 88% | [5] |
| 4. Oxidation to Retinoic Acid | (R)-all-trans-13,14-dihydroretinoic acid | (R)-all-trans-13,14-dihydroretinal | 82% | [5] |
Experimental Workflow for (R)-all-trans-13,14-Dihydroretinoic Acid Synthesis
Caption: Synthetic workflow for (R)-all-trans-13,14-dihydroretinoic acid.
Retinoic Acid Receptor (RAR) Signaling Pathway
(R)-all-trans-13,14-Dihydroretinoic acid, similar to other active retinoids, exerts its biological effects by binding to nuclear retinoic acid receptors (RARs). RARs form heterodimers with retinoid X receptors (RXRs). In the absence of a ligand, the RAR/RXR heterodimer is bound to retinoic acid response elements (RAREs) on DNA and recruits corepressors to inhibit gene transcription. Upon ligand binding, a conformational change occurs, leading to the dissociation of corepressors and recruitment of coactivators, which initiates the transcription of target genes involved in cellular differentiation, proliferation, and other physiological processes.[7][8]
Caption: Retinoic Acid Receptor (RAR) signaling pathway.
References
- 1. Combined neprilysin and renin-angiotensin system inhibition for the treatment of heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jaccjacc.cardiosource.com [jaccjacc.cardiosource.com]
- 3. Preparation method and application of sacubitril intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 4. CV Pharmacology | Natriuretic Peptides and Neprilysin Inhibitors [cvpharmacology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application of (R)-(+)-Methylsuccinic Acid in Biodegradable Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-(+)-Methylsuccinic acid in the synthesis and application of biodegradable polymers. The chirality of this compound offers a unique opportunity to tailor the properties of polyesters for specific applications, particularly in the field of drug delivery.
Introduction
This compound is a chiral dicarboxylic acid that can be incorporated into polyester backbones to modify their physical, chemical, and biological properties. The presence of the methyl group and its specific stereochemistry can influence crystallinity, degradation rate, and interactions with biological systems. These characteristics make polymers derived from this compound promising candidates for the development of advanced biodegradable materials for controlled drug release and other biomedical applications.
Data Presentation
The incorporation of this compound into polyester chains, such as in poly(butylene succinate-co-butylene (R)-(+)-methylsuccinate), can significantly alter the material's properties compared to achiral polyesters like poly(butylene succinate) (PBS). While specific data for the pure (R)-(+)-enantiomer is limited in publicly available literature, studies on copolymers containing racemic 2-methylsuccinic acid provide valuable insights. It is anticipated that the use of the pure enantiomer would lead to more controlled and potentially enhanced properties due to stereoregularity.
Table 1: Physicochemical and Thermal Properties of Poly(butylene succinate-co-butylene 2-methylsuccinate) Copolymers
| Property | PBS | P(BS-co-10%BMS) | P(BS-co-20%BMS) | P(BS-co-50%BMS) |
| Number Average Molecular Weight (Mn) ( g/mol ) | 58,000 | 64,000 | 51,000 | 55,000 |
| Polydispersity Index (PDI) | 1.74 | 1.64 | 1.71 | 1.69 |
| Melting Temperature (Tm) (°C) | 113.5 | 102.1 | 89.6 | 65.2 |
| Crystallization Temperature (Tc) (°C) | 79.4 | 64.6 | 43.4 | - |
| Glass Transition Temperature (Tg) (°C) | -32.8 | -34.5 | -36.1 | -38.2 |
| Decomposition Temperature (Td, 5% weight loss) (°C) | 340.0 | 339.8 | 338.5 | 337.1 |
| Crystallinity (%) | 45.7 | 38.2 | 29.5 | 15.1 |
Data adapted from a study on poly(butylene succinate-co-butylene 2-methylsuccinate) (P(BS-BMS)), where BMS is butylene 2-methylsuccinate. The stereochemistry of the methylsuccinic acid was not specified. It is hypothesized that using enantiomerically pure this compound could lead to different and potentially more uniform properties.
Table 2: In Vitro Degradation of Poly(butylene succinate-co-butylene 2-methylsuccinate) Copolymers
| Polymer | Weight Loss after 30 days (%) | Weight Loss after 60 days (%) |
| PBS | 1.5 | 3.2 |
| P(BS-co-10%BMS) | 3.8 | 8.5 |
| P(BS-co-20%BMS) | 7.2 | 15.1 |
| P(BS-co-50%BMS) | 12.5 | 26.3 |
Degradation was performed in a phosphate buffer solution (pH 7.4) at 37°C. Data is illustrative and based on trends observed in studies of similar copolymers.
Experimental Protocols
Protocol 1: Synthesis of Poly(butylene (R)-(+)-methylsuccinate-co-butylene succinate)
This protocol describes the synthesis of a random copolymer of this compound, succinic acid, and 1,4-butanediol via a two-step melt polycondensation method.[1]
Materials:
-
This compound
-
Succinic acid
-
1,4-Butanediol
-
Titanium (IV) butoxide (Ti(OBu)4) or other suitable catalyst
-
Antioxidant (e.g., triphenyl phosphite)
-
Chloroform
-
Methanol
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Distillation condenser and collection flask
-
Vacuum pump
-
Schlenk line or similar inert atmosphere setup
Procedure:
Step 1: Esterification
-
Assemble the reaction apparatus under a nitrogen atmosphere.
-
Charge the three-neck flask with desired molar ratios of this compound, succinic acid, and a slight excess of 1,4-butanediol (e.g., 1:1.1 diacid to diol molar ratio).
-
Add the catalyst (e.g., 50-100 ppm Ti(OBu)4) and antioxidant.
-
Heat the mixture to 180-200°C with mechanical stirring under a slow stream of nitrogen.
-
Water will be produced during the esterification reaction and should be collected in the distillation flask.
-
Continue the reaction for 2-4 hours, or until the theoretical amount of water has been collected.
Step 2: Polycondensation
-
Gradually increase the temperature to 220-240°C.
-
Slowly apply vacuum to the system, reducing the pressure to below 1 Torr over a period of 1-2 hours.
-
Continue the polycondensation reaction under high vacuum and stirring for another 3-5 hours. The viscosity of the reaction mixture will increase significantly.
-
Once the desired viscosity is achieved (as observed by the stirring torque), stop the reaction by removing the heat and breaking the vacuum with nitrogen.
-
The resulting polymer can be extruded from the reactor or dissolved in a suitable solvent like chloroform.
-
Purify the polymer by precipitating the chloroform solution in cold methanol.
-
Dry the purified polymer in a vacuum oven at 40-50°C until a constant weight is achieved.
Protocol 2: Characterization of the Synthesized Polymer
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the chemical structure and determine the copolymer composition.
-
Procedure:
-
Dissolve 5-10 mg of the polymer in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
Acquire 1H and 13C NMR spectra using a 400 MHz or higher spectrometer.
-
Analyze the spectra to identify characteristic peaks for the succinate, methylsuccinate, and butanediol units. The ratio of the integrals of the methyl protons on the methylsuccinate unit to the methylene protons of the succinate unit can be used to calculate the copolymer composition.
-
2. Gel Permeation Chromatography (GPC)
-
Purpose: To determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Procedure:
-
Prepare a polymer solution in a suitable solvent (e.g., chloroform or tetrahydrofuran) at a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.22 µm filter.
-
Inject the solution into a GPC system equipped with a refractive index (RI) detector.
-
Use polystyrene standards for calibration.
-
3. Differential Scanning Calorimetry (DSC)
-
Purpose: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[2]
-
Procedure:
-
Weigh 5-10 mg of the polymer into an aluminum DSC pan.
-
Heat the sample to a temperature above its melting point (e.g., 150°C) at a rate of 10°C/min to erase its thermal history.
-
Cool the sample to a low temperature (e.g., -80°C) at a rate of 10°C/min.
-
Heat the sample again to 150°C at a rate of 10°C/min. The second heating scan is used to determine Tg and Tm.
-
4. Thermogravimetric Analysis (TGA)
-
Purpose: To evaluate the thermal stability of the polymer.[2]
-
Procedure:
-
Place 5-10 mg of the polymer in a TGA pan.
-
Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.
-
Protocol 3: In Vitro Drug Release Study
This protocol describes a typical method for evaluating the release of a model drug from a polymer matrix.
Materials:
-
Polymer synthesized in Protocol 1
-
Model drug (e.g., ibuprofen, curcumin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dialysis membrane (with appropriate molecular weight cut-off)
-
Organic solvent (e.g., chloroform, dichloromethane)
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Drug-Loaded Polymer Matrix:
-
Dissolve a known amount of the polymer and the model drug in a common volatile organic solvent.
-
Cast the solution into a petri dish and allow the solvent to evaporate slowly to form a film.
-
Alternatively, prepare microspheres or nanoparticles using an appropriate method (e.g., emulsion-solvent evaporation).
-
Dry the drug-loaded matrix under vacuum to remove any residual solvent.
-
-
Drug Release Study:
-
Accurately weigh a known amount of the drug-loaded polymer matrix and place it in a dialysis bag containing a small volume of PBS.
-
Place the dialysis bag in a larger vessel containing a known volume of PBS (e.g., 50 mL) maintained at 37°C with gentle stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh PBS to maintain sink conditions.
-
Analyze the drug concentration in the withdrawn aliquots using a UV-Vis spectrophotometer or HPLC at the drug's maximum absorbance wavelength.
-
Calculate the cumulative percentage of drug released over time.
-
Application in Drug Delivery
Polymers based on this compound are promising for various drug delivery applications due to their biodegradability and the potential for tunable drug release profiles. The chirality of the monomer can influence the polymer's degradation kinetics, which in turn controls the rate of drug release.
Potential Advantages:
-
Controlled Release: The degradation rate of the polymer can be tailored by adjusting the content of this compound, allowing for sustained drug release over a desired period.
-
Biocompatibility: Succinic acid and its derivatives are generally considered biocompatible and are metabolized in the body.[3][4][5]
-
Stereo-specific Interactions: The chiral nature of the polymer may lead to specific interactions with biological molecules, which could be exploited for targeted drug delivery.
Putative Cellular Uptake and Signaling Pathway
While specific signaling pathways for this compound-based polymers have not been elucidated, a general mechanism for the cellular uptake of polyester nanoparticles can be proposed.[6][7][8]
-
Endocytosis: Nanoparticles formulated from these polymers are likely taken up by cells via endocytosis. The exact pathway (e.g., clathrin-mediated, caveolae-mediated) may depend on the particle size, surface chemistry, and cell type.[6][8]
-
Endosomal Escape: Once inside the endosome, the acidic environment may accelerate the hydrolysis of the polyester, leading to the release of the encapsulated drug. The degradation products, being acidic, could contribute to the "proton sponge" effect, causing endosomal rupture and release of the drug into the cytoplasm.
-
Drug Action: The released drug can then interact with its intracellular target, leading to the desired therapeutic effect.
-
Inflammatory Signaling: The polymer nanoparticles or their degradation products might interact with inflammatory signaling pathways, such as NF-κB and STAT3.[7][9] This is an important consideration for drug delivery system design, as it could either be a beneficial adjuvant effect or an unwanted side effect.
Conclusion
This compound is a valuable chiral building block for the synthesis of biodegradable polyesters with tunable properties. While more research is needed to fully elucidate the specific advantages of using the pure (R)-(+)-enantiomer, the available data on related copolymers suggest significant potential for applications in controlled drug delivery. The protocols provided herein offer a starting point for the synthesis, characterization, and evaluation of these promising biomaterials. Future work should focus on a systematic investigation of the structure-property relationships of enantiomerically pure poly(alkylene (R)-(+)-methylsuccinate)s and their performance in various drug delivery systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Biocompatible succinic acid-based polyesters for potential biomedical applications: fungal biofilm inhibition and mesenchymal stem cell growth - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Biocompatible succinic acid-based polyesters for potential biomedical applications: fungal biofilm inhibition and mesenchymal stem cell growth | Semantic Scholar [semanticscholar.org]
- 6. Influence of Structural Features on the Cellular Uptake Behavior of Non-Targeted Polyester-Based Nanocarriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.aalto.fi [research.aalto.fi]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Chiral Resolution of Racemic Mixtures Using (R)-(+)-Methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of stereochemically pure enantiomers from racemic mixtures. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of single-enantiomer drugs is often a regulatory requirement and a key factor in developing safer and more effective therapeutic agents. One of the most robust and widely used methods for chiral resolution on an industrial scale is the formation of diastereomeric salts, followed by fractional crystallization.[1]
This application note provides a detailed protocol for the chiral resolution of racemic bases, such as amines, using the chiral resolving agent (R)-(+)-Methylsuccinic acid. This method relies on the principle that diastereomers possess different physicochemical properties, such as solubility, which allows for their separation.[2][3]
Principle of the Method
The chiral resolution of a racemic amine with this compound involves the following key steps:
-
Diastereomeric Salt Formation: The racemic amine ((R/S)-Amine) is reacted with an enantiomerically pure resolving agent, this compound, in a suitable solvent. This acid-base reaction forms a pair of diastereomeric salts: ((R)-Amine•(R)-Acid) and ((S)-Amine•(R)-Acid).
-
Fractional Crystallization: Due to their different spatial arrangements, these diastereomeric salts exhibit different physical properties, most notably solubility in a given solvent system.[2] By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation and Purification: The crystallized, less soluble diastereomeric salt is isolated by filtration. This salt is now enriched in one of the enantiomers of the original amine.
-
Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base to neutralize the acidic resolving agent and liberate the free amine. Subsequent extraction and purification steps yield the desired enantiomerically enriched amine. The resolving agent can often be recovered and reused.
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic amine using this compound. The optimal conditions, including the choice of solvent, temperature, and molar ratios, may need to be determined empirically for each specific racemic mixture.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic amine
-
This compound
-
Selected solvent (e.g., methanol, ethanol, acetone, or a mixture)
-
Standard laboratory glassware (Erlenmeyer flask, reflux condenser, crystallizing dish)
-
Heating and stirring apparatus
-
Filtration apparatus (Buchner funnel, filter paper)
Procedure:
-
Dissolution: In a suitable flask, dissolve the racemic amine (1.0 equivalent) and this compound (0.5 to 1.0 equivalent) in a minimal amount of the chosen solvent at an elevated temperature to ensure complete dissolution.
-
Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. Gentle stirring may be required to initiate crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight. This collected solid is the diastereomerically enriched salt.
Protocol 2: Liberation of the Enantiomerically Enriched Amine
Materials:
-
Diastereomerically enriched salt from Protocol 1
-
Aqueous base solution (e.g., 2M NaOH or Na2CO3)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous Na2SO4 or MgSO4)
-
Rotary evaporator
Procedure:
-
Salt Dissociation: Suspend the diastereomerically enriched salt in a mixture of water and an appropriate organic solvent.
-
Basification: Add the aqueous base solution dropwise while stirring until the pH of the aqueous layer is basic (pH > 10) to ensure the complete liberation of the free amine.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator to obtain the enantiomerically enriched amine.
Protocol 3: Determination of Enantiomeric Excess
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique.
Methods:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. A chiral stationary phase is used to separate the two enantiomers, and the peak areas are integrated to calculate the e.e.
-
Chiral Gas Chromatography (GC): Suitable for volatile amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent to induce chemical shift differences between the enantiomers.
-
Polarimetry: Measures the optical rotation of the sample, which can be compared to the known specific rotation of the pure enantiomer.
Data Presentation
The following table provides a template for summarizing the quantitative data from a chiral resolution experiment.
| Racemic Amine | Resolving Agent | Solvent | Molar Ratio (Amine:Acid) | Yield of Diastereomeric Salt (%) | Diastereomeric Purity of Salt (%) | Yield of Enriched Amine (%) | Enantiomeric Excess (e.e.) of Amine (%) | Specific Rotation [α]D |
| (±)-Amine A | This compound | Methanol | 1:0.5 | 45 | 95 | 38 | 90 | +X.X° (c=1, solvent) |
| (±)-Amine A | This compound | Ethanol | 1:1 | 40 | 98 | 35 | 96 | +Y.Y° (c=1, solvent) |
| (±)-Amine B | This compound | Acetone | 1:0.75 | 50 | 92 | 42 | 85 | -Z.Z° (c=1, solvent) |
Visualizations
Experimental Workflow
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Logical Relationship of Stereoisomers
Caption: Relationship between enantiomers and diastereomers in chiral resolution.
References
Protocol for the Reduction of (R)-(+)-Methylsuccinic Acid with LiAlH₄
For Researchers, Scientists, and Drug Development Professionals
Application Note
The reduction of carboxylic acids to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in drug development and materials science. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting carboxylic acids, including dicarboxylic acids, into their corresponding alcohols.[1][2][3][4] This protocol details the reduction of the chiral dicarboxylic acid, (R)-(+)-Methylsuccinic acid, to (R)-(-)-2-methyl-1,4-butanediol, a valuable chiral building block.
The reaction proceeds via the formation of an aluminum alkoxide intermediate, which upon acidic workup, yields the desired diol.[3] Due to the high reactivity of LiAlH₄, particularly its violent reaction with water, this procedure requires anhydrous conditions and careful handling.[2]
Reaction Scheme
Quantitative Data
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | 132.12 | Decomposes | - |
| Lithium Aluminum Hydride | 37.95 | Decomposes | 0.917 |
| (R)-(-)-2-methyl-1,4-butanediol | 104.15 | 127 °C at 14 mmHg | 0.992 |
Experimental Protocol
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Distilled water
-
10% Sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diethyl ether
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for fractional distillation under reduced pressure
-
Nitrogen gas inlet and bubbler
Procedure:
1. Reaction Setup:
1.1. A 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is thoroughly dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
1.2. The flask is charged with a suspension of lithium aluminum hydride (e.g., 4.3 g, 0.114 mol) in anhydrous tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere.
2. Addition of this compound:
2.1. A solution of this compound (e.g., 5.0 g, 0.038 mol) in anhydrous THF (50 mL) is prepared.
2.2. The LiAlH₄ suspension is cooled in an ice bath. The solution of this compound is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains the reaction temperature below 20 °C. Vigorous evolution of hydrogen gas will be observed.
2.3. After the addition is complete, the ice bath is removed, and the reaction mixture is heated to reflux and maintained for 16-18 hours to ensure complete reduction.
3. Work-up and Quenching:
3.1. The reaction flask is cooled in an ice-water bath.
3.2. The reaction is quenched by the slow, dropwise addition of distilled water (e.g., 4.3 mL) to decompose the excess LiAlH₄. Caution: This is a highly exothermic reaction with vigorous gas evolution. The addition must be done very slowly and with efficient stirring.
3.3. A 15% aqueous solution of sodium hydroxide is then added dropwise (e.g., 4.3 mL), followed by the slow addition of more distilled water (e.g., 12.9 mL).
3.4. The mixture is stirred at room temperature for 30 minutes, during which a granular white precipitate of aluminum salts will form.
3.5. The precipitate is removed by filtration, and the filter cake is washed with several portions of THF.
4. Extraction and Isolation:
4.1. The combined organic filtrates are transferred to a separatory funnel.
4.2. The aqueous layer, if any, is separated, and the organic layer is washed with brine.
4.3. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
5. Purification:
5.1. The crude (R)-(-)-2-methyl-1,4-butanediol is purified by fractional distillation under reduced pressure.
5.2. The fraction boiling at approximately 127 °C at 14 mmHg is collected.
6. Characterization:
The identity and purity of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, and by polarimetry to confirm the stereochemistry.
Safety Precautions
-
Lithium aluminum hydride is a pyrophoric solid and reacts violently with water and protic solvents, liberating flammable hydrogen gas. All manipulations should be carried out under an inert atmosphere (nitrogen or argon) in a fume hood.
-
Anhydrous solvents are essential for this reaction.
-
Appropriate personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
The quenching of the reaction is highly exothermic and should be performed with extreme caution, especially on a large scale.
Diagrams
Experimental Workflow
Caption: Experimental workflow for the reduction of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified reaction mechanism for the LiAlH₄ reduction of a dicarboxylic acid.
References
Application Note: Derivatization of (R)-(+)-Methylsuccinic Acid for Gas Chromatography (GC) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-(+)-Methylsuccinic acid is a chiral dicarboxylic acid that plays a role in various biochemical pathways and serves as a potential biomarker. Direct analysis of dicarboxylic acids like methylsuccinic acid by gas chromatography (GC) is challenging due to their low volatility and high polarity, which results in poor peak shape, low sensitivity, and unsatisfactory reproducibility.[1] To overcome these limitations, derivatization is a crucial sample preparation step that converts the polar carboxyl groups into less polar, more volatile derivatives suitable for GC analysis.[1][2]
This application note provides detailed protocols for two common derivatization techniques—esterification and silylation—for the quantitative analysis of this compound. It also discusses considerations for chiral analysis to separate its enantiomers.
Derivatization Strategies
The most universal methods for derivatizing carboxylic acids for GC analysis are alkylation (typically esterification) and silylation.[1]
-
Esterification: This method converts carboxylic acids into their corresponding esters, most commonly methyl esters, by reacting them with an alcohol in the presence of an acid catalyst like Boron Trifluoride (BF₃).[3] The resulting methyl esters are significantly more volatile and less polar than the parent acid.
-
Silylation: This is a prevalent derivatization method where active hydrogen atoms in the carboxyl groups are replaced by a silyl group, such as a trimethylsilyl (TMS) group.[4] Reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) are highly effective and produce volatile TMS-esters.[5][6] Silylation is often preferred for its rapid reaction times and the high volatility of its by-products.[7]
For chiral analysis, derivatized methylsuccinic acid can be separated on a specialized chiral GC column. Alternatively, derivatization with a chiral alcohol can form diastereomers, which may be separable on a standard achiral column.[1][8]
Experimental Workflow
The general workflow for the derivatization and analysis of this compound is outlined below.
Caption: Figure 1: General Experimental Workflow.
Detailed Experimental Protocols
Safety Precaution: All derivatization procedures should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Protocol 1: Esterification using Boron Trifluoride-Methanol (BF₃-Methanol)
This protocol describes the conversion of methylsuccinic acid to its dimethyl ester.
Materials:
-
This compound standard or dried sample extract
-
BF₃-Methanol reagent (12-14% w/w)
-
Hexane (GC grade)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Sodium Sulfate
-
Micro reaction vials (2 mL) with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place up to 1 mg of the dried sample or standard into a 2 mL micro reaction vial.
-
Reagent Addition: Add 500 µL of BF₃-Methanol reagent to the vial.
-
Reaction: Tightly cap the vial and heat at 60°C for 10-15 minutes in a heating block.
-
Extraction: Cool the vial to room temperature. Add 500 µL of deionized water and 500 µL of hexane.
-
Vortex the mixture vigorously for 1 minute to extract the fatty acid methyl esters (FAMEs) into the hexane layer.
-
Phase Separation: Centrifuge for 5 minutes at low speed to separate the layers.
-
Sample Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC system.
Protocol 2: Silylation using BSTFA
This protocol describes the conversion of methylsuccinic acid to its di-TMS ester.
Materials:
-
This compound standard or dried sample extract
-
N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst
-
Pyridine or Acetonitrile (GC grade, anhydrous)
-
Micro reaction vials (2 mL) with screw caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Place up to 1 mg of the rigorously dried sample or standard into a 2 mL micro reaction vial. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine) to dissolve the sample, followed by 100 µL of BSTFA (+1% TMCS).
-
Reaction: Tightly cap the vial and heat at 70-80°C for 1 hour.[6]
-
Cooling: Cool the vial to room temperature.
-
Analysis: The sample can be injected directly into the GC system. No workup or extraction is required.
Derivatization Reaction Schemes
The chemical transformations for both derivatization methods are illustrated below.
Caption: Figure 2: Derivatization Reactions.
Data Presentation and Method Comparison
Comparison of Derivatization Methods
Both techniques are suitable for the analysis of dicarboxylic acids, but they have distinct advantages and drawbacks.[5][6]
| Feature | Esterification (BF₃-Methanol) | Silylation (BSTFA) |
| Reaction Time | Relatively short (10-15 min) | Longer (30-90 min)[6] |
| Sample Prep | Requires post-reaction extraction step | Simple, direct injection after reaction |
| Reagent Stability | Reagent is relatively stable | Highly sensitive to moisture |
| By-products | Non-volatile by-products removed by extraction | Volatile by-products, compatible with GC[7] |
| Reproducibility | Good (RSD% ≤ 15%)[5] | Excellent (RSD% ≤ 10%)[5] |
| Detection Limits | Low (≤ 4 ng m⁻³)[6] | Lower (≤ 2 ng m⁻³)[5] |
| Recommendation | Robust method for general applications. | Method of choice for trace analysis and high reproducibility.[5] |
Table 1: Comparison of Esterification and Silylation for Dicarboxylic Acid Analysis. Data is based on studies of similar low-molecular-weight dicarboxylic acids.
Typical GC-MS Operating Conditions
The following table provides a starting point for method development. Conditions should be optimized for the specific instrument and application.
| Parameter | Condition |
| GC System | Gas Chromatograph with Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film |
| Chiral Column | For enantiomeric separation: Rt-βDEX series or similar cyclodextrin-based column[8] |
| Injection Mode | Split/Splitless (e.g., 10:1 split ratio) |
| Injector Temp. | 250 °C |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Oven Program | Initial: 60°C, hold 2 min Ramp: 10°C/min to 280°C Hold: 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-400 |
Table 2: Example GC-MS Parameters for the Analysis of Derivatized Methylsuccinic Acid.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ir-library.mmust.ac.ke [ir-library.mmust.ac.ke]
- 5. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. gcms.cz [gcms.cz]
Application Notes and Protocols: (R)-(+)-Methylsuccinic Acid in Asymmetric Horner-Wadsworth-Emmons Reactions
For Researchers, Scientists, and Drug Development Professionals
The Horner-Wadsworth-Emmons reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2][3] In its asymmetric variant, a chiral phosphonate reagent is employed to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product.[4][5]
Principle of the Asymmetric Horner-Wadsworth-Emmons Reaction
The stereochemical course of the HWE reaction is determined during the initial nucleophilic addition of the phosphonate carbanion to the carbonyl compound.[3] By incorporating a chiral auxiliary into the phosphonate reagent, the transition states leading to the different stereoisomers of the product become diastereomeric and thus have different energies. This energy difference results in the selective formation of one stereoisomer.
(R)-(+)-Methylsuccinic acid provides a readily available source of chirality. It can be converted into a chiral diol or other suitable functional group that can be incorporated into the phosphonate ester. The steric and electronic properties of this chiral auxiliary would then influence the approach of the aldehyde to the phosphonate carbanion, directing the stereochemical outcome of the reaction.
Hypothetical Signaling Pathway for Chirality Transfer:
Caption: Hypothetical pathway for chirality transfer.
Hypothetical Experimental Protocols
The following protocols are generalized procedures and would require optimization for specific substrates.
Synthesis of a Chiral Phosphonate from this compound (Hypothetical)
This protocol outlines a possible route to a chiral phosphonate reagent.
Experimental Workflow:
References
Application Notes and Protocols for Microbial Production of 2-Methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methylsuccinic acid (2-MSA) is a valuable C5-dicarboxylic acid with applications as a building block for polymers, coatings, and solvents. This document provides detailed application notes and protocols for the microbial production of 2-MSA using engineered Escherichia coli. The protocols are based on a novel biosynthetic pathway that has been successfully established and optimized, offering a promising bio-based alternative to chemical synthesis.
Overview of the Biosynthetic Pathway
The production of 2-MSA in E. coli is achieved through a heterologous three-step pathway starting from the central metabolites pyruvate and acetyl-CoA. This pathway leverages a modified citramalate pathway combined with a bioreduction step.
A novel biosynthetic pathway for 2-MSA was successfully established in Escherichia coli. This pathway starts with the condensation of two key metabolites from the glycolysis pathway, pyruvate and acetyl-CoA. This reaction is catalyzed by a citramalate synthase (CimA*) to produce (R)-citramalate. Subsequently, the (R)-citramalate is dehydrated to form citraconate by the action of isopropylmalate isomerase (LeuCD). In the final step, citraconate is reduced to 2-methylsuccinic acid by an enoate reductase (ER)[1][2][3].
Quantitative Data Summary
The microbial production of 2-MSA has been significantly improved through various metabolic engineering strategies. The following table summarizes the reported production titers, yields, and the key optimizations employed.
| Strain/Condition | Titer (g/L) | Molar Yield (mol/mol glucose) | Key Optimizations |
| Initial Strain | 0.35 | Not Reported | Overexpression of CimA*, EcLeuCD, and YqjM (enoate reductase from Bacillus subtilis)[2][4]. |
| Improved Enoate Reductase | 0.96 | Not Reported | Screening and utilization of a more active enoate reductase, KpnER from Klebsiella pneumoniae[2][4]. |
| Optimized Production | 3.61 | 0.36 | Cofactor regeneration, microaerobic cultivation, and host strain engineering[2][4]. |
Signaling Pathway and Experimental Workflow Diagrams
Biosynthetic Pathway of 2-Methylsuccinic Acid in Engineered E. coli
Caption: Engineered metabolic pathway for 2-MSA production.
General Experimental Workflow
Caption: Workflow for microbial 2-MSA production and analysis.
Experimental Protocols
Protocol 1: Construction of the 2-MSA Production Plasmid
This protocol describes the assembly of the genes encoding citramalate synthase (CimA*), isopropylmalate isomerase (LeuCD), and enoate reductase (KpnER) into an expression vector such as pZE12-luc. A multi-gene assembly method like Gibson Assembly or Golden Gate cloning is recommended for seamless construction[5][6].
1.1. Gene Amplification:
- Amplify the codon-optimized cimA* gene from Methanococcus jannaschii, the endogenous E. coli leuCD operon, and the kpnER gene from Klebsiella pneumoniae using PCR.
- Design primers with 20-40 bp overlaps homologous to the adjacent fragments and the linearized vector backbone.
1.2. Vector Linearization:
- Linearize the pZE12-luc expression vector using restriction enzymes that flank the desired insertion site.
- Purify the linearized vector fragment by gel electrophoresis.
1.3. Gibson Assembly:
- Combine the purified PCR products and the linearized vector in a Gibson Assembly Master Mix.
- Incubate the reaction at 50°C for 60 minutes.
- The resulting plasmid will contain the three genes, likely under the control of an inducible promoter like PLlacO-1 present in the pZE12-luc vector.
1.4. Transformation and Verification:
- Transform the assembly product into a competent E. coli cloning strain (e.g., DH5α).
- Select for transformants on LB agar plates containing the appropriate antibiotic.
- Verify the correct assembly of the plasmid by colony PCR, restriction digestion, and Sanger sequencing.
Protocol 2: Shake Flask Fermentation for 2-MSA Production
This protocol outlines the procedure for shake flask cultivation of the engineered E. coli strain for 2-MSA production.
2.1. Pre-culture Preparation:
- Inoculate a single colony of the engineered E. coli strain into 5 mL of LB medium with the appropriate antibiotic.
- Incubate overnight at 37°C with shaking at 200-250 rpm.
2.2. M9 Minimal Medium Preparation (per liter):
- 800 mL sterile deionized water
- 100 mL of 10x M9 salts (60 g/L Na2HPO4, 30 g/L KH2PO4, 5 g/L NaCl, 10 g/L NH4Cl)
- 20 mL of 20% (w/v) glucose solution (sterile filtered)
- 2 mL of 1 M MgSO4 (autoclaved)
- 100 µL of 1 M CaCl2 (autoclaved)
- Add the appropriate antibiotic.
2.3. Inoculation and Cultivation:
- Inoculate 100 mL of M9 minimal medium in a 500 mL shake flask with the overnight pre-culture to an initial OD600 of 0.05-0.1.
- Incubate at 37°C with shaking at 250 rpm.
2.4. Induction of Gene Expression:
- When the culture reaches an OD600 of 0.6-0.8, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
2.5. Microaerobic Conditions:
- After induction, reduce the shaking speed to 100-150 rpm to create oxygen-limited conditions, which has been shown to improve 2-MSA production.
2.6. Fermentation Monitoring:
- Continue cultivation for 48-72 hours, periodically taking samples for OD600 measurement and 2-MSA quantification.
Protocol 3: Quantification of 2-Methylsuccinic Acid
3.1. Sample Preparation:
- Collect 1 mL of the fermentation broth.
- Centrifuge at 12,000 x g for 10 minutes to pellet the cells.
- Filter the supernatant through a 0.22 µm syringe filter.
3.2. HPLC Analysis:
- Column: A C18 reversed-phase column is commonly used for organic acid analysis.
- Mobile Phase: Isocratic elution with 5 mM H2SO4 in water.
- Flow Rate: 0.6 mL/min.
- Detection: UV detector at 210 nm.
- Quantification: Prepare a standard curve of 2-MSA to determine the concentration in the samples.
3.3. GC-MS Analysis (for confirmation and higher sensitivity):
- Derivatization:
- Evaporate a known volume of the filtered supernatant to dryness under a stream of nitrogen.
- Add a derivatization agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
- Heat at 70°C for 1-2 hours to ensure complete silylation.
- GC Column: DB-5MS or equivalent.
- Oven Program: Start at 70°C, hold for 2 minutes, then ramp to 320°C.
- MS Detection: Electron Ionization (EI) in full scan or Selected Ion Monitoring (SIM) mode.
Optimization Strategies
To achieve higher titers of 2-MSA, several optimization strategies can be implemented:
-
Host Strain Engineering: To channel more carbon flux towards the 2-MSA pathway, knockout of genes in competing pathways can be beneficial. Potential targets include genes involved in the formation of acetate (ackA-pta), lactate (ldhA), and ethanol (adhE)[7]. Deletion of genes that consume pyruvate, such as pykF and pykA, can also increase the precursor pool for 2-MSA synthesis[4][8].
-
Cofactor Regeneration: The enoate reductase step requires NADH. To ensure a sufficient supply of this cofactor, an NADH regeneration system can be co-expressed. A common strategy is the use of formate dehydrogenase (FDH), which converts formate (a common fermentation byproduct) to CO2 while regenerating NADH.
-
Fed-batch Fermentation: For higher cell densities and product titers, a fed-batch fermentation strategy in a bioreactor can be employed. This allows for controlled feeding of the carbon source and maintenance of optimal pH and dissolved oxygen levels.
References
- 1. Metabolic Engineering of Escherichia coli for Efficient Production of 2-Pyrone-4,6-dicarboxylic Acid from Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic engineering of Escherichia coli for high-level production of the biodegradable polyester monomer 2-pyrone-4,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic engineering of biocatalysts for carboxylic acids production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An integrated strategy for efficient vector construction and multi-gene expression in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research-explorer.ista.ac.at [research-explorer.ista.ac.at]
- 7. researchgate.net [researchgate.net]
- 8. Metabolic engineering of Escherichia coli to minimize byproduct formate and improving succinate productivity through increasing NADH availability by heterologous expression of NAD(+)-dependent formate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in (R)-(+)-Methylsuccinic acid synthesis troubleshooting
Welcome to the technical support center for the synthesis of (R)-(+)-Methylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot low-yield issues and find answers to frequently asked questions.
Troubleshooting Guide
Low yields in the synthesis of this compound can be frustrating. This guide provides a systematic approach to identifying and resolving common issues.
Issue 1: Low or No Conversion of Starting Material
Question: I am observing a low conversion of my starting material (e.g., itaconic acid, citraconic acid, or a racemic mixture of methylsuccinic acid for resolution). What are the potential causes and solutions?
Answer: Low conversion is often related to reaction conditions or the quality of reagents. Here’s a breakdown of potential causes and troubleshooting steps:
-
Inadequate Catalyst Activity: In catalytic hydrogenations (e.g., from itaconic acid), the catalyst (e.g., Pd/C) may be old or poisoned.
-
Solution: Use fresh, high-quality catalyst. Ensure the reaction is adequately stirred to maintain catalyst suspension.
-
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical.
-
Solution: Optimize these parameters. For instance, in hydrogenation, ensure you are using the appropriate hydrogen pressure and temperature as specified in the protocol. Monitor the reaction progress using techniques like TLC, GC, or NMR.
-
-
Poor Reagent Quality: The purity of starting materials and solvents is crucial.
-
Solution: Use pure, dry solvents and high-quality starting materials. Impurities can interfere with the reaction.
-
Issue 2: Formation of Significant Byproducts
Question: My reaction is proceeding, but I am getting a complex mixture of products with a low yield of the desired this compound. What could be the cause?
Answer: The formation of byproducts suggests side reactions are occurring. Consider the following:
-
Incorrect Stoichiometry: The molar ratios of your reactants may be off.
-
Solution: Carefully check and re-verify the stoichiometry of all reactants.
-
-
Side Reactions: Depending on the synthetic route, various side reactions can occur. For example, in resolutions using chiral amines, incomplete salt formation or side reactions of the resolving agent can be an issue.
-
Solution: Adjust reaction conditions to be milder (e.g., lower temperature) to disfavor side reactions. Ensure the chosen chiral resolving agent is appropriate and pure.
-
-
Epimerization: In chiral resolutions, harsh conditions (e.g., high temperature or extreme pH) can cause epimerization of the desired enantiomer, leading to a racemic mixture.
-
Solution: Maintain mild reaction and workup conditions.
-
Issue 3: Difficulty in Product Isolation and Purification
Question: I believe my reaction has worked, but I am losing a significant amount of product during workup and purification. How can I improve my recovery?
Answer: Product loss during isolation is a common problem. Here are some tips for improving your purification strategy:
-
Inefficient Extraction: this compound is a dicarboxylic acid and its solubility can be pH-dependent.
-
Solution: During aqueous workup, ensure the pH is adjusted appropriately to ensure the diacid is in its desired form (protonated for extraction into an organic solvent). Multiple extractions with a suitable solvent will improve recovery.
-
-
Suboptimal Crystallization: Choosing the right solvent system is key for effective purification by crystallization.
-
Solution: Perform small-scale solvent screening to find the best solvent or solvent mixture for crystallization. Water can be a good solvent for succinic acid derivatives, where it has high solubility in hot water and low solubility in cold water.[1]
-
-
Inappropriate Chromatographic Conditions: For chromatographic purification, the choice of stationary and mobile phases is critical.
-
Solution: If using column chromatography, consider different solvent systems and stationary phases. For chiral separations, specialized chiral columns may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical expected yield for the synthesis of this compound?
A1: The expected yield can vary significantly depending on the synthetic route. Catalytic hydrogenation of itaconic acid can achieve high conversion rates and selectivity, with yields potentially exceeding 98%.[2] Chiral resolution of racemic methylsuccinic acid will theoretically have a maximum yield of 50% for the desired enantiomer in a single resolution step.
Q2: My chiral resolution of racemic methylsuccinic acid is giving a low enantiomeric excess (ee). What should I do?
A2: A low enantiomeric excess can be due to several factors:
-
Impure Resolving Agent: Ensure your chiral resolving agent is of high purity.
-
Suboptimal Crystallization: The crystallization process is crucial for separating the diastereomeric salts. Ensure slow cooling to allow for selective crystallization. Multiple recrystallization steps may be necessary to improve the enantiomeric excess.
-
Epimerization: As mentioned earlier, avoid harsh conditions that could lead to racemization.
Q3: Can I use an enzymatic method for the synthesis of this compound?
A3: Yes, biocatalytic methods have been developed. For instance, the use of ene-reductases can catalyze the asymmetric reduction of precursors like dimethyl itaconate or dimethyl citraconate to afford (R)-dimethyl 2-methylsuccinate with high yields and enantioselectivity.[3] This can then be hydrolyzed to the desired diacid.
Q4: How can I effectively remove the chiral resolving agent after resolution?
A4: After separating the diastereomeric salt of the desired enantiomer, the chiral resolving agent (often a base) can be removed by acidifying the salt to protonate the methylsuccinic acid and then extracting the chiral amine into an organic solvent after basifying the aqueous layer. The this compound will remain in the aqueous layer as its carboxylate salt, which can then be re-acidified and extracted.
Data Presentation
| Parameter | Typical Issue | Recommended Action | Expected Outcome |
| Reaction Yield | < 50% of theoretical | Re-evaluate stoichiometry, check reagent purity, optimize reaction conditions (temperature, time). | Yield improvement towards theoretical maximum. |
| Enantiomeric Excess (ee) | < 95% | Multiple recrystallizations of diastereomeric salts, check purity of resolving agent, use milder conditions. | ee > 99%. |
| Product Purity | Presence of starting materials or byproducts | Optimize purification (crystallization solvent, chromatography conditions). | Purity > 99% by NMR/GC. |
Experimental Protocols
Protocol 1: Synthesis of Racemic Methylsuccinic Acid by Hydrogenation of Itaconic Acid
This protocol is based on a method that achieves high conversion and selectivity.[2]
-
Reaction Setup: In a suitable hydrogenation reactor, add itaconic acid (10g) and a palladium on carbon catalyst (Pd/C, 5 wt%, 1.0g).
-
Solvent Addition: Add a mixed solvent of ethanol (10ml) and tetrahydrofuran (50ml).
-
Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 2.5 atm. Stir the reaction mixture at a constant temperature of 50°C.
-
Reaction Monitoring: The reaction is typically complete within 12 hours. Monitor the consumption of itaconic acid by TLC or GC.
-
Workup: Once the reaction is complete, filter the mixture to remove the catalyst. The filtrate is then concentrated under reduced pressure to yield crude methylsuccinic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like cold ether to achieve a purity of >99%.[2]
Protocol 2: Chiral Resolution of Racemic Methylsuccinic Acid (General Procedure)
This is a general outline, and the specific chiral amine and solvent system should be optimized.
-
Salt Formation: Dissolve racemic methylsuccinic acid in a suitable hot solvent (e.g., ethanol, acetone, or water). In a separate flask, dissolve an equimolar amount of a chiral amine resolving agent (e.g., (R)-(-)-1-phenylethylamine) in the same solvent.
-
Crystallization: Slowly add the chiral amine solution to the methylsuccinic acid solution. Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of one of the diastereomeric salts.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Enrichment: The enantiomeric purity of the salt can be increased by recrystallization.
-
Liberation of the Free Acid: Dissolve the diastereomerically pure salt in water and acidify with a strong acid (e.g., HCl) to a low pH.
-
Extraction: Extract the liberated this compound into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Final Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the enantiomerically pure this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Technical Support Center: Purification of (R)-(+)-Methylsuccinic Acid
Welcome to the technical support center for the purification of (R)-(+)-Methylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this chiral molecule from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound from a racemic mixture?
A1: The most common and effective methods for the chiral resolution of racemic methylsuccinic acid are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic acid with a chiral resolving agent (a chiral base) to form two diastereomeric salts.[1] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[2][3]
-
Chiral Chromatography (HPLC/SFC): High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) is a powerful analytical and preparative technique for separating enantiomers directly.[4]
Q2: How do I choose a suitable chiral resolving agent for methylsuccinic acid?
A2: For resolving acidic compounds like methylsuccinic acid, chiral bases are used as resolving agents. Commonly used and commercially available chiral bases include alkaloids like brucine and strychnine, as well as synthetic amines such as (R)- or (S)-1-phenylethylamine.[1][2] The choice of resolving agent is often empirical, and it is recommended to screen a few options to find the one that forms diastereomeric salts with the largest difference in solubility.
Q3: What are the critical parameters to control during diastereomeric salt crystallization?
A3: The success of diastereomeric salt crystallization depends on several factors:
-
Solvent System: The choice of solvent is crucial as it determines the solubilities of the two diastereomeric salts. An ideal solvent will maximize the solubility difference between them.[5]
-
Stoichiometry: The molar ratio of the resolving agent to the racemic acid can significantly impact the yield and purity of the desired diastereomer.
-
Temperature and Cooling Rate: A slow and controlled cooling process is essential for selective crystallization and to avoid the formation of oils or co-precipitation of both diastereomers.[6]
-
Supersaturation: The solution must be supersaturated for crystallization to occur, but excessive supersaturation can lead to rapid precipitation and poor selectivity.[5]
Q4: Can I determine the enantiomeric excess (e.e.) of my purified this compound without chiral chromatography?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the enantiomeric excess. This is typically done by converting the enantiomers into diastereomers using a chiral derivatizing agent, such as Mosher's acid, which results in distinguishable signals for each diastereomer in the NMR spectrum.[7][8] Alternatively, a chiral solvating agent can be used to induce a chemical shift difference between the enantiomers.[7]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your purification experiments.
Diastereomeric Salt Crystallization
Issue 1: No crystals are forming, or an oil is precipitating.
-
Question: I've combined racemic methylsuccinic acid with a chiral resolving agent, but I'm only getting an oily precipitate or no solid at all. What should I do?
-
Answer: This is a common issue often related to the solvent, concentration, or cooling rate.
-
Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent.
-
Solution: Perform a solvent screen with a range of solvents of varying polarities. You can also try solvent/anti-solvent mixtures. An anti-solvent is a solvent in which the salts are poorly soluble and its gradual addition can induce crystallization.[6]
-
-
Insufficient Supersaturation: The concentration of the diastereomeric salt is too low.
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent.[6]
-
-
Cooling Too Rapidly: Fast cooling can lead to the formation of an oil instead of crystals.
-
Solution: Ensure a slow and gradual cooling process. You can use an insulated bath or a programmable cooling system.
-
-
Issue 2: The yield of the desired diastereomeric salt is low.
-
Question: I have obtained crystals, but the yield is much lower than the theoretical 50%. How can I improve it?
-
Answer: A low yield suggests that a significant amount of the desired salt remains in the mother liquor.
-
High Solubility: The "less soluble" diastereomer may still have significant solubility.
-
Solution: Optimize the solvent system to further decrease the solubility of the target salt. Lowering the final crystallization temperature and increasing the crystallization time can also help.[6]
-
-
Premature Isolation: The crystallization may not have reached equilibrium.
-
Solution: Allow the mixture to stir for a longer period (aging) to maximize the precipitation of the desired salt.
-
-
Issue 3: The purified acid has low enantiomeric excess (e.e.).
-
Question: After liberating the acid from the crystallized salt, the enantiomeric excess is low. How can I improve the purity?
-
Answer: Low e.e. indicates co-precipitation of the unwanted diastereomer.
-
Suboptimal Solvent: The solvent system is not providing enough differentiation in solubility.
-
Solution: Conduct a thorough solvent screen to find a system that maximizes the solubility difference between the diastereomeric salts.
-
-
Rapid Crystallization: Fast crystal growth can trap the more soluble diastereomer in the crystal lattice.
-
Solution: Use a more dilute solution and a slower cooling rate.[6]
-
-
Recrystallization: A single crystallization may not be sufficient.
-
Solution: Perform one or more recrystallizations of the diastereomeric salt. This will improve the purity but will also reduce the overall yield.[2]
-
-
Chiral Chromatography (HPLC/SFC)
Issue 1: Poor or no resolution of enantiomers.
-
Question: I am injecting my methylsuccinic acid sample onto a chiral column, but the enantiomers are not separating. What can I do?
-
Answer: Poor resolution can be due to several factors related to the column and mobile phase.
-
Incorrect Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for this class of compound.
-
Suboptimal Mobile Phase: The composition of the mobile phase is critical for chiral recognition.
-
Solution: Systematically vary the mobile phase composition. For normal phase, adjust the ratio of the polar modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape and resolution for acidic analytes.
-
-
Temperature: Temperature can affect the interactions between the analyte and the CSP.
-
Solution: Optimize the column temperature. Lower temperatures often, but not always, improve resolution.
-
-
Issue 2: Peak tailing or broad peaks.
-
Question: My peaks are broad and tailing, which is affecting the resolution and quantification. What is the cause?
-
Answer: Peak tailing is often caused by secondary interactions or column issues.
-
Secondary Silanol Interactions: Free silanol groups on the silica support can interact with the acidic analyte.
-
Solution: Add a small amount of an acidic modifier (e.g., 0.1% TFA) to the mobile phase to suppress the ionization of the analyte and saturate the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Dilute the sample and inject a smaller volume.
-
-
Column Contamination: The column may be contaminated with strongly retained impurities.
-
Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer.
-
-
Quantitative Data
The following tables provide example data for chiral resolution of dicarboxylic acids. Note that these are representative values and the actual results for methylsuccinic acid may vary depending on the specific experimental conditions.
Table 1: Example Data for Diastereomeric Salt Crystallization of a Dicarboxylic Acid
| Chiral Resolving Agent | Solvent System | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (e.e.) of Recovered Acid (%) |
| (R)-1-Phenylethylamine | Ethanol/Water | 42 | 95 |
| Brucine | Acetone | 38 | 98 |
| (-)-Ephedrine | Methanol | 45 | 92 |
Table 2: Example Starting Conditions for Chiral HPLC/SFC of a Small Dicarboxylic Acid
| Parameter | HPLC Method | SFC Method |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Chiralpak AD-H (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:TFA (90:10:0.1) | CO₂:Methanol:TFA (80:20:0.1) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Detection | UV at 210 nm | UV at 210 nm |
| Expected Resolution (Rs) | > 1.5 | > 1.5 |
Experimental Protocols
Protocol 1: Chiral Resolution via Diastereomeric Salt Crystallization
This protocol provides a general procedure for the resolution of racemic methylsuccinic acid using (R)-1-phenylethylamine as the resolving agent.
-
Salt Formation:
-
In an Erlenmeyer flask, dissolve 10.0 g of racemic methylsuccinic acid in 100 mL of hot ethanol.
-
In a separate flask, dissolve the appropriate molar equivalent of (R)-1-phenylethylamine (typically 0.5 to 1.0 equivalents) in 50 mL of hot ethanol.
-
Slowly add the amine solution to the acid solution with constant stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature without disturbance.
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once crystallization begins, allow the flask to stand at room temperature for several hours, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any adhering mother liquor.
-
Dry the crystals under vacuum.
-
-
Liberation of this compound:
-
Dissolve the collected diastereomeric salt in a minimal amount of water.
-
Acidify the solution to a pH of approximately 1-2 with a strong acid (e.g., 2M HCl). This will precipitate the free methylsuccinic acid.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
-
Final Purification:
-
Collect the precipitated this compound by vacuum filtration.
-
Wash the crystals with a small amount of cold water.
-
Recrystallize the acid from a suitable solvent (e.g., water or a mixture of benzene and ether) if further purification is needed.
-
Dry the final product under vacuum.
-
-
Analysis:
-
Determine the yield, melting point, and specific rotation.
-
Determine the enantiomeric excess using chiral HPLC or NMR with a chiral derivatizing agent.
-
Protocol 2: Chiral HPLC Method for Enantiomeric Purity Analysis
This protocol outlines a starting point for developing a chiral HPLC method to determine the enantiomeric purity of methylsuccinic acid.
-
System Preparation:
-
Equilibrate a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) with the mobile phase.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with 0.1% Trifluoroacetic Acid (TFA). A good starting ratio is 90:10 (Hexane:IPA).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.
-
Set the UV detector to 210 nm.
-
-
Sample Preparation:
-
Prepare a standard solution of racemic methylsuccinic acid (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a solution of your purified sample at a similar concentration.
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to confirm that the system is providing separation.
-
Inject your purified sample.
-
Integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] * 100
-
-
Optimization:
-
If the resolution is not adequate (Rs < 1.5), adjust the percentage of IPA in the mobile phase. Decreasing the amount of IPA will generally increase retention and may improve resolution.
-
The concentration of TFA can also be optimized to improve peak shape.
-
Visualizations
Caption: Troubleshooting workflow for diastereomeric salt crystallization.
Caption: Troubleshooting workflow for chiral HPLC/SFC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-(+)-Methylsuccinic Acid Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from commercial (R)-(+)-Methylsuccinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, especially if produced via fermentation, can contain a variety of impurities. The primary impurity of concern is often the opposite enantiomer, (S)-(-)-Methylsuccinic acid. Other potential contaminants can include unreacted starting materials, by-products from synthesis, and residual microbial metabolites from fermentation processes.[1][2] These may include other organic acids like acetic acid, formic acid, lactic acid, and malic acid, as well as amino acids and saccharides.[2][3]
Q2: My starting material has a yellowish tint. How can I decolorize it?
A2: A yellowish or off-white color typically indicates the presence of minor organic impurities. An effective method for decolorization is treatment with activated carbon.[1] This is usually performed by adding a small amount of activated carbon to a solution of the crude acid before the recrystallization step. The carbon adsorbs the colored impurities, which are then removed by hot filtration.[1]
Q3: How can I remove the (S)-(-)-Methylsuccinic acid enantiomer?
A3: Removing the undesired enantiomer to achieve high enantiomeric excess (% ee) is a significant challenge. While standard recrystallization may not be effective, specialized techniques such as diastereomeric salt formation with a chiral resolving agent followed by fractional crystallization can be employed. Chiral chromatography is another powerful, albeit more expensive, method for separating enantiomers.
Q4: What is the most common and effective general purification method?
A4: For improving general chemical purity and removing most non-enantiomeric impurities, recrystallization is the most common and effective technique.[1][4][5] This method relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.[1][4] Water is often a good solvent choice for succinic acid derivatives due to their higher solubility in hot water compared to cold water.[1]
Q5: How can I confirm the purity of my this compound after purification?
A5: Purity assessment requires analytical techniques.
-
Chemical Purity: High-Performance Liquid Chromatography (HPLC) with UV detection is common for quantifying organic acids.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS), often requiring derivatization of the acid, is excellent for identifying and quantifying a wide range of volatile and semi-volatile impurities.[2][3][8]
-
Chiral Purity: The enantiomeric excess must be determined using a chiral method. Chiral HPLC using a chiral stationary phase (CSP) is the most common and reliable technique for this purpose.[9]
Troubleshooting Guides
Issue 1: Recrystallization Failure - Oiling Out
-
Problem: Upon cooling, the dissolved solid separates as an oil instead of forming crystals. This often happens when the boiling point of the solvent is higher than the melting point of the solute or when the solution is too concentrated.
-
Solution:
-
Reheat the solution until the oil fully redissolves.
-
Add more hot solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. A slower cooling rate encourages proper crystal lattice formation.[5]
-
Consider a different solvent or a two-solvent system (a solvent/anti-solvent pair).[10]
-
Issue 2: Recrystallization Failure - No Crystals Form
-
Problem: The solution cools to room temperature (or below) but remains clear with no crystal formation (supersaturation).
-
Solution:
-
Induce Nucleation: Try scratching the inside surface of the flask with a glass rod just below the solvent line. The microscopic scratches provide a surface for crystal growth to begin.
-
Seed Crystals: If available, add a tiny crystal of the pure compound to the supersaturated solution. This provides a template for crystallization.
-
Cool Further: Place the flask in an ice-water bath to further decrease the solubility of the compound.[5]
-
Reduce Solvent Volume: If too much solvent was added, you may need to gently evaporate some of it and attempt the cooling process again.[10]
-
Issue 3: Low Recovery After Recrystallization
-
Problem: The final yield of purified crystals is very low.
-
Solution:
-
Minimize Solvent: Ensure you used the minimum amount of hot solvent necessary to fully dissolve the crude solid.[10] Excess solvent will keep more of your product dissolved even when cold.
-
Sufficient Cooling: Make sure the solution was cooled thoroughly, preferably in an ice bath, to maximize crystal precipitation.[5]
-
Second Crop: The remaining solution (mother liquor) still contains some dissolved product. You can concentrate the mother liquor by boiling off some solvent and cooling again to obtain a second, though likely less pure, crop of crystals.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | (R)-(+)-Pyrotartaric acid | [11] |
| CAS Number | 3641-51-8 | [11][12] |
| Molecular Formula | C₅H₈O₄ | [11][13] |
| Molecular Weight | 132.12 g/mol | [11][13] |
| Appearance | White or off-white crystalline powder | [11] |
| Melting Point | 111 - 115 °C | [11][12] |
| Optical Rotation | [α]20/D = +14° to +17° (c=2 in EtOH) | [11] |
| Commercial Purity | ≥ 98% | [11] |
Table 2: Potential Impurities Identified in Succinic Acid Samples (Derived from Bioproduction)
| Compound Class | Example Impurities | Source(s) |
| Organic Acids | Formic acid, Acetic acid, Lactic acid, Malic acid, Citric acid | [2] |
| Amino Acids | Alanine, L-valine | [2] |
| Alcohols/Polyols | Ethanediol, Butanediol, Glycerol | [2] |
| Sugars | Glucose | [2] |
| Other | Phosphoric acid, Phthalic acid | [2] |
Experimental Protocols
Protocol 1: General Recrystallization for Purification
-
Solvent Selection: Choose a solvent in which the this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Water is a common first choice.[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.[10]
-
Decolorization (if needed): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount (e.g., 1-2% by weight) of activated carbon. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (if needed): If activated carbon or insoluble impurities are present, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[5] Slow cooling promotes the formation of larger, purer crystals.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.[5]
-
Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature well below the melting point.
Protocol 2: General Procedure for Chiral Purity Analysis by HPLC
-
Column Selection: Utilize a chiral stationary phase (CSP) column. Cellulose-based columns are often effective for separating enantiomers of carboxylic acids.
-
Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen column. A common mobile phase for chiral separations consists of a mixture of a non-polar solvent (e.g., n-hexane), an alcohol (e.g., ethanol), and an acidic modifier (e.g., trifluoroacetic acid) to ensure the analyte is in its protonated form.
-
Sample Preparation: Accurately weigh and dissolve a sample of the purified this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers, (R) and (S), should separate into distinct peaks.
-
Quantification: Determine the area of each peak. Calculate the enantiomeric purity (or enantiomeric excess, % ee) based on the relative peak areas. The goal is to maximize the area of the (R)-enantiomer peak while minimizing the (S)-enantiomer peak.
Visualizations
Caption: General workflow for the purification of commercial this compound.
Caption: Troubleshooting guide for common recrystallization problems.
Caption: Workflow for the analytical assessment of purity.
References
- 1. talentchemicals.com [talentchemicals.com]
- 2. commons.und.edu [commons.und.edu]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. shimadzu.com [shimadzu.com]
- 8. benchchem.com [benchchem.com]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chemimpex.com [chemimpex.com]
- 12. This compound | 3641-51-8 [chemicalbook.com]
- 13. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to improve enantiomeric excess of (R)-(+)-Methylsuccinic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the enantiomeric excess (ee) of (R)-(+)-Methylsuccinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My enantiomeric excess (% ee) of this compound is significantly lower than expected. What is the first and most critical step I should take?
A1: The primary and most crucial step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % ee values.[1]
Key validation parameters to verify include:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.
-
Precision: Ensure that repeated measurements of the same sample give consistent results.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the potential for one enantiomer to have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]
Q2: I've validated my analytical method, but the % ee is still low and inconsistent. What should I investigate next?
A2: Scrutinize the purity and quality of all your reagents and catalysts. Asymmetric reactions are notoriously sensitive to trace impurities.[1]
-
Catalyst/Enzyme Purity and Activity: The enantiomeric purity and activity of your chiral catalyst or enzyme are critical. Contamination with the opposite enantiomer of the catalyst or a denatured enzyme will directly decrease the ee of your product.
-
Reagent Purity: Impurities in starting materials or reagents can interfere with the stereochemical course of the reaction.
-
Solvent Quality: Ensure solvents are anhydrous and free of impurities, as these can affect catalyst activity and selectivity.
Q3: What are the primary methods for producing enantiomerically enriched this compound?
A3: There are two main strategies for producing this compound with high enantiomeric excess:
-
Asymmetric Synthesis: This involves converting a prochiral starting material into the chiral product using a chiral catalyst. A highly effective method is the asymmetric reduction of the C=C double bond of precursors like dimethyl itaconate or dimethyl citraconate using ene-reductases (ERs), followed by hydrolysis to the diacid.[2][3]
-
Chiral Resolution: This classic method involves separating a racemic mixture of methylsuccinic acid.[4][5] This is typically achieved by reacting the racemic acid with a chiral resolving agent (a chiral base) to form a mixture of diastereomeric salts.[6][7] These salts have different physical properties, such as solubility, and can be separated by fractional crystallization.[7][8]
Q4: I am using an enzymatic method to produce (R)-dimethyl 2-methylsuccinate, but the yield and ee are not optimal. What factors should I consider for optimization?
A4: For the asymmetric reduction of dimethyl itaconate or dimethyl citraconate using ene-reductases, several factors can be optimized:
-
Enzyme Selection: Different ene-reductases exhibit different activities and stereoselectivities. Screening a library of enzymes is recommended to find the optimal one for your specific substrate. For example, AfER from Aspergillus flavus has shown excellent results for the reduction of dimethyl itaconate to (R)-dimethyl 2-methylsuccinate.[2]
-
Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or reduced enzyme stability. It is important to determine the optimal substrate concentration for the chosen enzyme.
-
Cofactor Regeneration: Most ene-reductases require a nicotinamide cofactor (NADH or NADPH). An efficient cofactor regeneration system, such as using formate dehydrogenase (FDH) and formate, is crucial for driving the reaction to completion.
-
Reaction Conditions: pH, temperature, and solvent can all impact enzyme activity and stability. These parameters should be optimized for the specific ene-reductase being used.
Data Presentation
Table 1: Asymmetric Synthesis of (R)- and (S)-Dimethyl 2-Methylsuccinate using Ene-Reductases (ERs) [2][3]
| Precursor | Ene-Reductase (ER) | Substrate Conc. (mM) | Product | Isolated Yield (%) | Enantiomeric Excess (ee) (%) |
| Dimethyl citraconate (2) | Bac-OYE1 | 700 | (R)-1 | 86 | 99 |
| Dimethyl itaconate (4) | AfER | 400 | (R)-1 | 77 | 99 |
| Dimethyl mesaconate (3) | SeER | 500 | (S)-1 | 80 | 98 |
Note: The product, dimethyl 2-methylsuccinate (1), can be hydrolyzed to the corresponding methylsuccinic acid.
Experimental Protocols
Protocol 1: Validation of a Chiral HPLC Method
-
Resolution:
-
Prepare a solution containing a racemic or scalemic mixture of (R)- and (S)-Methylsuccinic acid.
-
Inject the solution onto a suitable chiral HPLC column (e.g., a polysaccharide-based column).
-
Adjust the mobile phase composition (e.g., hexane/isopropanol with a small amount of trifluoroacetic acid) and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50 R:S).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[1]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]
-
Protocol 2: Asymmetric Synthesis of (R)-Dimethyl 2-Methylsuccinate via Enzymatic Reduction
This protocol is adapted from the synthesis of (R)-dimethyl 2-methylsuccinate using the ene-reductase AfER.[2]
-
Reaction Setup:
-
In a temperature-controlled vessel, prepare a buffer solution (e.g., potassium phosphate buffer, pH 7.0).
-
Add the substrate, dimethyl itaconate, to the desired concentration (e.g., 400 mM).
-
Add the cofactor, NAD(P)H, and the components for the cofactor regeneration system (e.g., sodium formate and formate dehydrogenase).
-
Initiate the reaction by adding whole E. coli cells expressing the ene-reductase AfER.
-
-
Reaction Monitoring:
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the progress of the reaction by periodically taking samples and analyzing them by GC or HPLC to determine the conversion of the substrate and the enantiomeric excess of the product.
-
-
Work-up and Purification:
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting (R)-dimethyl 2-methylsuccinate can be further purified if necessary.
-
-
Hydrolysis to this compound:
-
Hydrolyze the purified (R)-dimethyl 2-methylsuccinate using standard procedures (e.g., acid or base-catalyzed hydrolysis) to obtain this compound.
-
Protocol 3: Chiral Resolution of Racemic Methylsuccinic Acid via Diastereomeric Salt Formation
This is a general protocol for chiral resolution.[4][6][7]
-
Salt Formation:
-
Dissolve racemic methylsuccinic acid in a suitable solvent (e.g., ethanol or methanol).
-
In a separate flask, dissolve a sub-stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent (e.g., a naturally occurring alkaloid like (-)-brucine or (+)-cinchonine) in the same solvent, heating gently if necessary.
-
Slowly add the solution of the resolving agent to the solution of the racemic acid.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash them with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched methylsuccinic acid.
-
Filter the solid and wash with cold water to remove any remaining chiral resolving agent.
-
The mother liquor from the initial crystallization contains the other enantiomer, which can also be recovered.
-
-
Analysis:
-
Determine the enantiomeric excess of the recovered methylsuccinic acid using a validated chiral HPLC or GC method.
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
References
Troubleshooting emulsion in (R)-(+)-Methylsuccinic acid workup
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion issues during the workup of (R)-(+)-Methylsuccinic acid.
Troubleshooting Guide: Emulsion Formation
Question: I am performing an aqueous workup for a reaction involving this compound, and a persistent emulsion has formed between the aqueous and organic layers. How can I resolve this?
Answer:
Emulsion formation is a common issue when extracting polar molecules like dicarboxylic acids. This compound's solubility in both water and polar organic solvents contributes to this problem.[1] The following steps provide a systematic approach to breaking the emulsion and achieving clean phase separation.
Initial Steps & Best Practices
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Minor emulsions may resolve on their own with time.
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel. This can encourage the coalescence of droplets without introducing excessive energy that stabilizes the emulsion.
-
Stirring: A glass stirring rod can be used to gently stir the emulsion layer, which can help to break it up.
Chemical and Physical Intervention Methods
If the initial steps are unsuccessful, the following methods can be employed:
-
"Salting Out" with Brine: This is often the most effective method. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer decreases the solubility of the organic components, promoting phase separation.[2][3] This also helps to dehydrate the organic layer to some extent.
-
pH Adjustment: The solubility and partitioning behavior of carboxylic acids are highly dependent on pH.[4][5]
-
Acidification: Ensure the aqueous layer is sufficiently acidic (pH 1-2) by adding a small amount of dilute HCl or H₂SO₄. In its protonated form, this compound is less water-soluble and will favor the organic phase.
-
-
Solvent Addition:
-
Adding more of the organic extraction solvent can sometimes help to break the emulsion by changing the overall solvent ratio.
-
If compatible with your desired product, adding a small amount of a different, less polar solvent might also be effective.
-
-
Filtration through Celite®: Emulsions can sometimes be stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® can remove these solids and break the emulsion.
-
Centrifugation: If available, centrifuging the mixture is a highly effective mechanical method for forcing phase separation.[6]
-
Temperature Modification:
-
Gentle Warming: Carefully warming the mixture in a warm water bath can decrease the viscosity and help break the emulsion. Be cautious to avoid boiling the solvent.
-
Cooling/Freezing: In some cases, cooling the mixture in an ice bath or even partially freezing the aqueous layer can aid in separation.
-
Frequently Asked Questions (FAQs)
Q1: Why is emulsion formation so common with this compound?
A1: this compound is a dicarboxylic acid, making it a relatively polar organic molecule with good solubility in both water and polar organic solvents.[1] This amphiphilic nature can lead to the stabilization of droplets of one solvent within the other, resulting in an emulsion.
Q2: Which organic solvent is best to minimize emulsion formation?
A2: While emulsions can form with many solvents, starting with a less polar solvent might be beneficial. However, the choice of solvent is often dictated by the solubility of the desired product. Based on data for the closely related succinic acid, ethyl acetate is a reasonable choice, with some solubility also reported in diethyl ether and dichloromethane. A solvent miscibility table can be a useful reference.
Q3: Can I use a salt other than NaCl for the "salting out" process?
A3: Yes, other salts like sodium sulfate (Na₂SO₄) or potassium chloride (KCl) can also be used. However, NaCl is the most common and readily available choice. The principle is to increase the ionic strength of the aqueous phase.
Q4: Will adding brine affect the purity of my final product?
A4: The added salt will remain in the aqueous layer and should not contaminate your organic product. After separating the layers, it is standard practice to dry the organic layer over a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to remove any residual water and dissolved salts.
Q5: I've tried everything and the emulsion won't break. What are my options?
A5: In very persistent cases, it may be necessary to remove the solvent under reduced pressure and re-dissolve the residue in a different extraction solvent. Alternatively, if the product is stable, allowing the mixture to stand for an extended period (e.g., overnight) may lead to separation.
Data Presentation
The following table summarizes the solubility of methylsuccinic acid and the closely related succinic acid in various solvents. This data can help in selecting an appropriate extraction solvent.
| Compound | Solvent | Solubility | Reference |
| Methylsuccinic Acid | Water | Soluble | [1] |
| Polar Organic Solvents | Soluble | ||
| Ethanol | 30 mg/mL | [7] | |
| DMSO | 30 mg/mL | [7] | |
| DMF | 30 mg/mL | [7] | |
| PBS (pH 7.2) | 10 mg/mL | [7] | |
| Succinic Acid | Ethyl Acetate | Soluble | |
| Diethyl Ether | Slightly Soluble | ||
| Dichloromethane | Partially Soluble |
Note: Quantitative solubility data for this compound in common organic extraction solvents is limited. The data for succinic acid is provided as a guideline for a structurally similar compound.
Experimental Protocols
Protocol: Standard Workup for this compound with Emulsion Prevention
This protocol is adapted from a standard procedure for the workup of methylsuccinic acid and incorporates steps to minimize emulsion formation.
-
Reaction Quenching: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Removal (Optional but Recommended): If the reaction solvent is miscible with water (e.g., THF, ethanol), remove it under reduced pressure. Re-dissolve the residue in an immiscible organic solvent like ethyl acetate.
-
Acidification: Transfer the mixture to a separatory funnel. Add dilute hydrochloric acid (e.g., 1 M HCl) to adjust the pH of the aqueous phase to approximately 1-2. This ensures the dicarboxylic acid is in its protonated, less water-soluble form.
-
Extraction:
-
Add the chosen organic solvent (e.g., ethyl acetate).
-
Instead of vigorous shaking, gently invert the separatory funnel 5-10 times, venting frequently to release any pressure buildup.
-
-
Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide above.
-
"Salting Out" (Proactive Step): To preemptively combat emulsion, you can use saturated NaCl (brine) for the first wash instead of deionized water.
-
Washing: Separate the organic layer. Wash the organic layer sequentially with:
-
Saturated aqueous NaCl solution (brine) (2 x volume of organic layer).
-
Deionized water (1 x volume of organic layer) to remove any remaining water-soluble impurities.
-
-
Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
Visual Troubleshooting Workflow
The following diagram illustrates the logical steps to follow when troubleshooting an emulsion during the workup of this compound.
Caption: Troubleshooting workflow for emulsion in this compound workup.
References
Technical Support Center: Optimizing Esterification of (R)-(+)-Methylsuccinic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the esterification of (R)-(+)-Methylsuccinic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Fischer esterification of this compound is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields in Fischer esterification are often due to the reversible nature of the reaction. The formation of water as a byproduct can shift the equilibrium back towards the reactants.[1]
-
Troubleshooting Steps:
-
Water Removal: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed during the reaction.
-
Excess Alcohol: Use a large excess of the alcohol reactant to shift the equilibrium towards the product side.[1] This is particularly effective for simple alcohols like methanol or ethanol which can also serve as the solvent.
-
Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., concentrated H₂SO₄ or p-TsOH) is used. Typically, 1-3 mol% is a good starting point.
-
Reaction Time and Temperature: The reaction may require longer heating times or higher temperatures to reach completion. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. For dicarboxylic acids, temperatures around 120°C for 4 hours have been shown to be effective.
-
Q2: I am trying to synthesize the monoester of this compound, but I am getting a significant amount of the diester. How can I improve the selectivity for the monoester?
A2: Achieving selective mono-esterification of a dicarboxylic acid can be challenging as the second carboxylic acid group can also react.
-
Strategies for Selective Mono-esterification:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the dicarboxylic acid relative to the alcohol. This limits the availability of the alcohol for the second esterification.
-
Start from the Anhydride: A common and effective method is to first form the cyclic anhydride of this compound. Reacting the anhydride with one equivalent of the alcohol will selectively yield the monoester.
-
Use Specific Catalysts: Certain heterogeneous catalysts, such as alumina, have been shown to promote selective mono-methylation of dicarboxylic acids.[2]
-
Enzymatic Methods: Lipases can offer high selectivity for mono-esterification under mild reaction conditions.
-
Q3: Could the esterification conditions cause racemization of my this compound?
A3: Racemization is a critical concern when working with chiral molecules. While standard Fischer esterification conditions (acid catalysis and heat) are generally not expected to cause racemization at the α-carbon of this compound, it is a possibility that should be monitored, especially under harsh conditions.
-
Recommendations:
-
Mild Conditions: Whenever possible, use milder esterification methods if racemization is a concern. Methods like the Steglich esterification (using DCC/DMAP) are performed at room temperature and are less likely to cause racemization.
-
Analytical Verification: The enantiomeric purity of the final ester product should always be verified. This can be done using chiral HPLC or by NMR spectroscopy with a chiral derivatizing agent like (-)-menthyloxyacetic acid.[3]
-
Q4: I am having trouble purifying my this compound ester. What are some effective purification strategies?
A4: The purification method will depend on the properties of your specific ester.
-
Purification Techniques:
-
Extraction: After the reaction, the mixture can be worked up by extraction. Typically, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to remove unreacted carboxylic acid and the acid catalyst. This is followed by a brine wash and drying over an anhydrous salt like sodium sulfate.
-
Distillation: For volatile esters, distillation under reduced pressure can be an effective method of purification.
-
Flash Chromatography: If the ester is not volatile or if there are impurities with similar boiling points, flash column chromatography on silica gel is a reliable method for obtaining a pure product.
-
Q5: What analytical techniques are recommended for monitoring the progress of the esterification reaction?
A5: Monitoring the reaction is crucial for optimization.
-
Recommended Analytical Methods:
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material (the carboxylic acid) and the appearance of the product (the ester).
-
Gas Chromatography (GC): For volatile esters, GC is an excellent quantitative method to determine the conversion and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of new signals corresponding to the ester.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to monitor the reaction by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.
-
Data Presentation: Reaction Conditions for Esterification
The following tables summarize typical starting conditions for the esterification of dicarboxylic acids, which can be adapted for this compound.
Table 1: Conventional Di-esterification of Succinic Acid Analogs
| Parameter | Condition | Expected Outcome | Reference |
| Reactants | Dicarboxylic Acid, Alcohol | Di-ester | General |
| Molar Ratio (Acid:Alcohol) | 1:5 to 1:10 (or alcohol as solvent) | High conversion | [1] |
| Catalyst | Conc. H₂SO₄ or p-TsOH (1-3 mol%) | Catalyzes the reaction | General |
| Temperature | 80 - 120 °C | Reasonable reaction rate | |
| Reaction Time | 4 - 24 hours | Completion of reaction | |
| Water Removal | Dean-Stark trap | Drives equilibrium to products |
Table 2: Selective Mono-esterification Strategies
| Method | Key Parameters | Expected Outcome | Reference |
| Anhydride Ring Opening | 1. Form anhydride from diacid. 2. React anhydride with 1 eq. of alcohol. | High selectivity for mono-ester | [4] |
| Stoichiometric Control | Molar ratio of Acid:Alcohol ≈ 1:1 | Mixture of mono-ester, di-ester, and unreacted acid. Requires careful optimization. | General |
| Enzymatic Esterification | Lipase catalyst (e.g., Candida antarctica lipase B), mild temperature (e.g., 40-50 °C) | High selectivity for mono-ester, preserves chirality | [5] |
| Heterogeneous Catalysis | Alumina catalyst, Methanol | Selective mono-methylation | [2] |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl (R)-(+)-methylsuccinate (Di-ester) via Fischer Esterification
This protocol is a general procedure and may require optimization.
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).
-
Reagents: Add methanol (20 equivalents, serving as both reactant and solvent).
-
Catalyst: Carefully add concentrated sulfuric acid (0.03 equivalents) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure dimethyl (R)-(+)-methylsuccinate.
-
-
Analysis:
-
Confirm the structure using ¹H and ¹³C NMR.
-
Determine the enantiomeric purity using chiral HPLC.
-
Protocol 2: Synthesis of Monomethyl (R)-(+)-methylsuccinate (Mono-ester) via Anhydride Ring Opening
-
Anhydride Formation:
-
In a round-bottom flask, combine this compound (1 equivalent) and acetic anhydride (1.5 equivalents).
-
Heat the mixture at 100 °C for 2 hours.
-
Remove the excess acetic anhydride and acetic acid under vacuum to obtain the crude (R)-methylsuccinic anhydride.
-
-
Esterification:
-
Dissolve the crude anhydride in anhydrous methanol (10 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the reaction by TLC until the anhydride is consumed.
-
-
Work-up and Purification:
-
Remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude mono-ester.
-
Further purification can be achieved by flash chromatography if necessary.
-
-
Analysis:
-
Confirm the structure using ¹H and ¹³C NMR.
-
Verify the presence of both a carboxylic acid and an ester functional group using IR spectroscopy.
-
Visualizations
Caption: General workflow for the Fischer esterification of this compound.
Caption: Troubleshooting decision tree for low yield in esterification reactions.
References
Preventing racemization of (R)-(+)-Methylsuccinic acid during reaction
Technical Support Center: (R)-(+)-Methylsuccinic Acid
Welcome to the technical support center for handling this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization and maintain the stereochemical integrity of this valuable chiral building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this compound?
Answer: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (R and S forms).[1][2] This resulting 1:1 mixture is called a racemate and is optically inactive.[1][2]
For researchers in drug development and asymmetric synthesis, preventing racemization is crucial because the biological activity of a chiral molecule is often exclusive to a single enantiomer. The "wrong" enantiomer can be inactive or, in some cases, cause harmful side effects. Therefore, maintaining the enantiopurity of this compound throughout a synthetic sequence is essential to ensure the efficacy and safety of the final product.
Q2: What is the primary chemical mechanism that causes racemization in this compound?
Answer: The primary mechanism for racemization of this compound is enolization . The chiral center in this molecule is the carbon atom to which both the methyl group and a carboxyl group are attached. This carbon is known as the alpha-carbon, and the hydrogen atom attached to it is acidic.[3]
Under certain conditions, particularly in the presence of a base, this acidic alpha-proton can be removed to form a planar, achiral intermediate called an enolate.[1][3][4] Once this planar intermediate is formed, the stereochemical information is lost. When the enolate is subsequently protonated, the proton can add back to the alpha-carbon from either face with roughly equal probability, resulting in a mixture of both the R and S enantiomers.[1][4][5]
Q3: I am observing a significant loss of optical purity after performing an amide coupling reaction. What are the most likely causes?
Answer: A loss of optical purity during an amide coupling is a common problem when working with alpha-chiral carboxylic acids. The key factors that promote racemization in this context are:
-
Inappropriate Base: The use of strong or sterically unhindered bases (e.g., triethylamine, DBU) can readily deprotonate the alpha-carbon, leading to enolization.[4]
-
High Reaction Temperature: Elevated temperatures increase reaction rates indiscriminately, including the rate of deprotonation and racemization.[3][4] Heat provides the necessary energy to overcome the activation barrier for enolate formation.[6]
-
Choice of Coupling Reagent: Some coupling reagents form highly activated intermediates (like acyl chlorides or symmetric anhydrides) that are particularly susceptible to racemization. Standard carbodiimides like DCC or EDC, when used without additives, can also lead to significant racemization.[7]
-
Prolonged Reaction Times: Leaving the reaction to stir for longer than necessary, especially at elevated temperatures, provides more time for the equilibrium between the chiral acid and the achiral enolate to be established, leading to a greater degree of racemization.[4]
Troubleshooting and Optimization Guide
Q4: How can I select the optimal reaction conditions to prevent racemization during an amide coupling?
Answer: To preserve the stereochemistry of this compound, every parameter of the reaction must be carefully controlled. The following guidelines are recommended:
-
Select a Racemization-Suppressing Coupling Reagent: Modern coupling reagents are designed to activate the carboxylic acid in a way that minimizes racemization.
-
Aminium/Uronium Salts: Reagents like HATU , HBTU , and HCTU are highly efficient and known to suppress racemization, especially when used with a suitable base.[4][7]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices that convert the carboxylic acid into less racemization-prone active esters.[8]
-
Carbodiimides with Additives: If using a standard carbodiimide like EDC or DIC , it is critical to include an additive such as 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) .[4][7][9] These additives form active esters that are more stable and less likely to racemize.
-
Novel Reagents: Ynamides have been reported as highly effective, racemization-free coupling reagents that function under very mild conditions.[10][11]
-
-
Use a Hindered, Non-Nucleophilic Base: The choice of base is critical. Use a hindered organic base that is strong enough to deprotonate the amine's ammonium salt but not strong enough to abstract the alpha-proton from the carboxylic acid.
-
Maintain Low Reaction Temperatures: Temperature control is paramount.
Comparison of Common Coupling Reagents
The choice of coupling reagent and additives has a profound impact on the level of racemization observed. The following table, adapted from data on amino acid couplings, illustrates the effectiveness of different systems in preserving stereochemistry.[12][13]
| Coupling System | Base | L/D Product Ratio | Racemization Level |
| HATU | DIPEA | > 99:1 | Very Low |
| HBTU | DIPEA | > 99:1 | Very Low |
| PyBOP | DIPEA | > 99:1 | Very Low |
| EDC / HOBt | NMM | ~98:2 | Low |
| EDC / Oxyma | NMM | > 99:1 | Very Low |
| DIC (alone) | DIPEA | ~91:9 | Significant |
| Ynamide (MYMsA) | None | 100:0 | None Detected[10] |
Note: Data is representative for alpha-chiral acids and serves as a strong guideline. Actual results may vary based on specific substrates and conditions.
Experimental Protocols
Q5: Can you provide a reliable, step-by-step protocol for an amide coupling reaction that minimizes racemization?
Answer: Certainly. The following protocol for the mono-amidation of this compound uses HATU as the coupling reagent, which is known for its ability to suppress racemization.
Protocol: Stereochemistry-Preserving Mono-Amidation of this compound
Materials:
-
This compound (1.0 equiv)
-
Desired Amine (R-NH₂) (1.0 equiv)
-
HATU (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv).
-
Dissolution: Dissolve the acid in anhydrous DMF (or DCM). Cool the flask to 0 °C using an ice-water bath.
-
Activation: Add HATU (1.1 equiv) and DIPEA (2.5 equiv) to the cooled solution. Stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step, where the active ester is formed.
-
Amine Addition: Add the desired amine (1.0 equiv), either neat or as a solution in a small amount of anhydrous DMF, to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with Ethyl Acetate.
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide product by column chromatography on silica gel.
-
Analysis: Confirm the structure and assess the enantiomeric purity of the product using chiral HPLC or by NMR with a chiral shift reagent.
References
- 1. Racemization - Wikipedia [en.wikipedia.org]
- 2. spcmc.ac.in [spcmc.ac.in]
- 3. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 4. benchchem.com [benchchem.com]
- 5. idc-online.com [idc-online.com]
- 6. mdpi.com [mdpi.com]
- 7. hepatochem.com [hepatochem.com]
- 8. bachem.com [bachem.com]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. researchgate.net [researchgate.net]
- 11. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up (R)-(+)-Methylsuccinic Acid Synthesis
Welcome to the technical support center for the synthesis of (R)-(+)-Methylsuccinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important chiral building block. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your scale-up efforts.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered when transitioning from laboratory-scale to preparative or pilot-scale synthesis.
Question 1: We are experiencing a significant drop in yield when scaling up the hydrogenation of itaconic acid (or its dimethyl ester). What are the potential causes and solutions?
Answer: A drop in yield during scale-up is a frequent challenge. The root cause often relates to mass and heat transfer limitations, or issues with catalyst activity.
-
Potential Causes:
-
Inefficient Mixing: In larger reactors, achieving homogenous mixing of the substrate, solvent, catalyst, and hydrogen can be difficult. This leads to localized areas of low reactant concentration, slowing down the reaction.
-
Poor Heat Dissipation: Hydrogenation reactions are often exothermic. On a large scale, the surface-area-to-volume ratio decreases, making it harder to dissipate heat.[1] The resulting temperature increase can lead to side reactions or catalyst degradation.
-
Catalyst Deactivation or Poisoning: The catalyst (e.g., Pd/C) can be poisoned by impurities in the starting materials or solvents, which are more significant at a larger scale. The catalyst may also deactivate due to localized overheating.
-
Incomplete Hydrogen Dispersion: Ensuring efficient delivery and dissolution of hydrogen gas into the reaction mixture is critical and becomes more challenging in larger vessels.
-
-
Troubleshooting Steps:
-
Review Agitation System: Ensure the reactor's impeller design and agitation speed are sufficient for the increased volume. Consider installing baffles to improve mixing and prevent vortexing.
-
Enhance Temperature Control: Use a reactor with a jacketed cooling system and ensure the heat transfer fluid is circulating at an adequate rate. Consider a slower, controlled addition of one of the reactants if the exotherm is difficult to manage.[1]
-
Evaluate Catalyst and Reagents: Test the purity of your itaconic acid and solvents. Consider using a higher catalyst loading or a more robust catalyst type. If reusing a catalyst, ensure it is thoroughly washed and reactivated.
-
Optimize Hydrogen Delivery: Use a sparging tube to introduce hydrogen below the liquid surface and ensure a high enough pressure and flow rate to maintain saturation in the liquid phase.
-
Question 2: The enantiomeric excess (ee%) of our this compound is lower at a larger scale. How can we maintain stereoselectivity?
Answer: Maintaining high enantioselectivity is crucial for chiral molecules. A decrease in ee% upon scale-up often points to issues with reaction conditions that affect the catalyst's stereodifferentiating ability.
-
Potential Causes:
-
Temperature Fluctuations: Asymmetric catalysts are highly sensitive to temperature. The poor heat management mentioned previously can lead to a loss of selectivity.
-
Substrate Concentration: In some biocatalytic systems, very high substrate concentrations can lead to substrate inhibition or changes in the enzyme's conformational state, affecting stereoselectivity.[2]
-
pH Shifts (Biocatalysis): In enzymatic reactions, the production or consumption of acidic/basic species can shift the pH of the medium outside the optimal range for the enzyme, reducing both activity and selectivity.[2]
-
Byproduct Formation: Uncontrolled temperature or pressure can promote side reactions that may form the racemic or undesired enantiomer.
-
-
Troubleshooting Steps:
-
Strict Temperature Control: Implement a robust cooling system and monitor the internal reaction temperature closely. Aim to keep the temperature within a narrow, optimized range.
-
Optimize Substrate Loading: For enzymatic reactions, determine the optimal substrate concentration at the lab scale before scaling up. A fed-batch approach, where the substrate is added incrementally, can help maintain an optimal concentration.
-
Implement pH Control: For biocatalytic processes, use a buffered solution and an automated pH controller that adds acid or base as needed to maintain the optimal pH for the enzyme.[2]
-
Analyze Byproducts: Use analytical techniques like GC-MS or LC-MS to identify any byproducts. Understanding their formation mechanism can provide clues to optimize reaction conditions and improve selectivity.
-
Question 3: We are struggling with the purification and isolation of the final product at a multi-kilogram scale. What are effective strategies?
Answer: Purification can become a bottleneck during scale-up. Methods that work well in the lab, like column chromatography, are often impractical for large quantities.
-
Potential Causes:
-
High Solubility in Water: Methylsuccinic acid is very soluble in water, which can lead to significant product loss during aqueous workups and extractions.[3]
-
Difficult Crystallization: The presence of impurities or residual solvents can inhibit crystallization or lead to the formation of oils instead of a solid product.
-
Filtration Challenges: Fine or gelatinous precipitates can clog filters, making the isolation process slow and inefficient.
-
-
Troubleshooting Steps:
-
Optimize Extraction: If using an aqueous workup, saturate the aqueous layer with a salt like NaCl (salting out) to decrease the product's solubility and improve extraction efficiency into an organic solvent.
-
Develop a Robust Crystallization Protocol: Focus on recrystallization as the primary purification method.[4]
-
Solvent Screening: Experiment with different solvent/anti-solvent systems (e.g., benzene, ether, chloroform) to find conditions that provide good recovery and high purity.[3][4]
-
Controlled Cooling: Implement a slow, controlled cooling profile to promote the growth of larger, purer crystals that are easier to filter. Seeding the solution with a small amount of pure product can help initiate crystallization.
-
-
Improve Filtration: Use a larger filter apparatus (e.g., a Nutsche filter) for pilot-scale work. Ensure the crystal size is optimized through the crystallization process to facilitate faster filtration.
-
Quantitative Data on Synthesis Scale-Up
Scaling up often involves adjusting parameters to maintain efficiency. The table below summarizes data from a biocatalytic approach, highlighting the changes in conditions and outcomes when moving to a preparative scale.
| Parameter | Laboratory Scale | Preparative Scale | Reference |
| Reaction | (R)-Dimethyl 2-methylsuccinate from Dimethyl citraconate | (R)-Dimethyl 2-methylsuccinate from Dimethyl citraconate | [2] |
| Catalyst | Bac-OYE1 (Ene-Reductase) | Bac-OYE1 (Ene-Reductase) | [2] |
| Substrate Conc. | 100-700 mM | 700 mM | [2] |
| Reaction Volume | Not specified (small) | 100 mL | [2] |
| Reaction Time | 24 h | 20 h | [2] |
| Temperature | 30 °C | 37 °C | [2] |
| Isolated Yield | Not specified | 86% | [2] |
| Enantiomeric Excess | >99% | 99% | [2] |
Experimental Protocols
Below are detailed methodologies for common synthesis routes.
Protocol 1: Biocatalytic Synthesis of (R)-Dimethyl 2-Methylsuccinate (Preparative Scale)
This protocol is based on the asymmetric reduction of dimethyl citraconate using an ene-reductase enzyme.[2]
-
Reactor Setup: To a 200 mL conical flask (or an appropriately sized stirred-tank reactor), add Tris-HCl buffer (100 mM, pH 8.0) to a final volume of 100 mL.
-
Reagent Addition: Add the following reagents to the buffer:
-
Dimethyl citraconate (11.07 g, 700 mM)
-
NADP+ (0.5 mM, 0.39 g/L)
-
Sodium formate (910 mM) as a co-factor regenerating agent
-
Bacillus subtilis OYE1 (Bac-OYE1) wet cells (5 g, 50 g/L) as the biocatalyst
-
Formate dehydrogenase (LbFDH) (2 U/mL) for cofactor regeneration
-
-
Reaction Conditions:
-
Incubate the mixture at 37 °C with constant agitation (e.g., 200 rpm shaking or appropriate stirring).
-
Monitor the pH of the reaction and adjust to pH 8.0 with 1 M HCl at intervals as needed.
-
Monitor the reaction progress by GC until the starting material is fully consumed (approx. 20 hours).
-
-
Workup and Isolation:
-
Once the reaction is complete, quench the reaction by adding 1 M HCl.
-
Extract the product from the reaction mixture using an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulphate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the (R)-Dimethyl 2-methylsuccinate via silica gel chromatography or distillation.
-
Note: For this compound, a subsequent hydrolysis step is required.
-
Protocol 2: Chemical Hydrogenation of Itaconic Acid
This protocol describes a typical chemical hydrogenation using a palladium catalyst.[4]
-
Reactor Setup: Charge a suitable pressure reactor (e.g., a stirred autoclave) with itaconic acid (10g) and a 5% Palladium on carbon (Pd/C) catalyst (1.0g).
-
Solvent Addition: Add a mixed solvent system of ethanol (10ml) and tetrahydrofuran (50ml) to dissolve the itaconic acid.
-
Reaction Conditions:
-
Seal the reactor and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen to 2.5 atm.
-
Heat the mixture to 50 °C while stirring vigorously.
-
Maintain the temperature and pressure for approximately 12 hours, or until hydrogen uptake ceases.
-
-
Workup and Isolation:
-
Cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Remove the solvents from the filtrate by rotary evaporation under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent like cold ether to yield methylsuccinic acid with >99% purity.[4]
-
Visualizations: Workflows and Diagrams
Synthesis Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound synthesis and purification.
Troubleshooting Flowchart
This flowchart provides a logical path for diagnosing common issues during scale-up.
References
Stability of (R)-(+)-Methylsuccinic acid in acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(+)-Methylsuccinic acid. The information provided is based on general principles of organic chemistry and stability testing of chiral carboxylic acids.
Troubleshooting Guides
Issue 1: Unexpected Loss of Potency or Appearance of Impurities in Acidic Formulations
Symptoms:
-
Decrease in the quantified amount of this compound over time.
-
Appearance of new peaks in the chromatogram during HPLC analysis.
-
Change in the pH of the formulation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis | While dicarboxylic acids are generally stable, prolonged exposure to strong acidic conditions and elevated temperatures can potentially lead to decarboxylation or other degradation pathways. Analyze for potential degradation products using a stability-indicating HPLC method. |
| Racemization | The chiral center of this compound may be susceptible to racemization under certain acidic conditions, leading to the formation of the (S)-(-)-enantiomer. This would result in a loss of optical purity. Employ a chiral HPLC method to quantify the enantiomeric excess. |
| Interaction with Excipients | Acidic excipients in the formulation could catalyze degradation. Conduct compatibility studies with individual excipients to identify any interactions. |
Issue 2: Inconsistent Results or Loss of Chiral Purity in Basic Formulations
Symptoms:
-
Variable assay results for this compound.
-
Detection of the (S)-(-)-enantiomer in a sample that was initially enantiomerically pure.
-
Formation of salt precipitates.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Base-Catalyzed Racemization | Carboxylic acids with a chiral center alpha to the carboxyl group can be prone to racemization in the presence of a base. The base can abstract the acidic proton at the chiral center, leading to a planar enolate intermediate, which can then be protonated from either face to form a racemic mixture. Use a chiral HPLC method to monitor the enantiomeric purity over time. |
| Salt Formation and Solubility Issues | This compound will react with bases to form salts.[1][2] Depending on the counter-ion and concentration, these salts may have different solubility profiles, leading to precipitation and inaccurate quantification. Ensure the analytical method is suitable for both the free acid and its salt form, or adjust the sample preparation to convert the salt back to the free acid before analysis. |
| Base-Catalyzed Degradation | Strong basic conditions, especially at elevated temperatures, could potentially induce degradation reactions such as decarboxylation. Use a stability-indicating HPLC method to check for degradation products. |
Frequently Asked Questions (FAQs)
Q1: Is this compound stable in acidic solutions?
A1: Generally, dicarboxylic acids like methylsuccinic acid are considered relatively stable in acidic solutions at ambient temperatures. However, prolonged exposure to harsh acidic conditions (e.g., strong acids, high temperatures) could potentially lead to degradation or racemization. It is crucial to perform forced degradation studies to understand the stability limits under your specific experimental conditions.
Q2: What are the likely degradation pathways for this compound in acidic or basic conditions?
A2: While specific degradation pathways for this compound are not extensively documented in readily available literature, a potential degradation pathway under harsh conditions could be decarboxylation, especially at elevated temperatures. The primary stability concern, particularly for the chiral integrity, is racemization.
Q3: Can this compound undergo racemization?
A3: Yes, as a chiral carboxylic acid with a hydrogen atom at the stereocenter, this compound has the potential to undergo racemization under both acidic and basic conditions. This process involves the formation of a planar intermediate (enolate in base or enol in acid) at the chiral center, which can then be reprotonated to form either enantiomer, leading to a loss of optical purity.
Q4: How can I monitor the stability and chiral purity of this compound?
A4: A stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique. This method should be capable of separating this compound from its enantiomer, (S)-(-)-Methylsuccinic acid, as well as any potential degradation products.
Q5: What are typical conditions for a forced degradation study of this compound?
A5: Forced degradation studies are designed to accelerate the degradation process to identify potential degradation products and pathways. Typical conditions include:
-
Acidic Hydrolysis: 0.1 M to 1 M HCl at elevated temperatures (e.g., 60-80 °C).
-
Basic Hydrolysis: 0.1 M to 1 M NaOH at elevated temperatures (e.g., 60-80 °C). It is important to monitor the degradation over several time points to understand the degradation kinetics.
Data Presentation
Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions
| Condition | Time (hours) | Assay of this compound (%) | (S)-(-)-Methylsuccinic Acid (%) | Total Degradants (%) |
| 0.1 M HCl, 80°C | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 0.5 | 1.0 | |
| 48 | 96.8 | 1.2 | 2.0 | |
| 72 | 95.0 | 2.0 | 3.0 | |
| 0.1 M NaOH, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 8 | 97.2 | 1.8 | 1.0 | |
| 16 | 94.5 | 3.5 | 2.0 | |
| 24 | 91.8 | 5.2 | 3.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Transfer an aliquot of the stock solution into a solution of 0.1 M hydrochloric acid. The final concentration of the active ingredient should be appropriate for the analytical method.
-
Incubation: Incubate the solution at a controlled elevated temperature (e.g., 80°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, and 72 hours).
-
Quenching: Immediately neutralize the samples with an equivalent amount of a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating chiral HPLC method.
Protocol 2: Forced Degradation Study - Basic Conditions
-
Sample Preparation: Prepare a stock solution of this compound as described in Protocol 1.
-
Stress Conditions: Transfer an aliquot of the stock solution into a solution of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at a controlled elevated temperature (e.g., 60°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 8, 16, and 24 hours).
-
Quenching: Immediately neutralize the samples with an equivalent amount of a suitable acid (e.g., 0.1 M HCl).
-
Analysis: Analyze the samples using a validated stability-indicating chiral HPLC method.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the Spectral Analysis of (R)- and (S)-Methylsuccinic Acid Enantiomers
For researchers and professionals in drug development and chemical analysis, the precise characterization of chiral molecules is paramount. This guide provides a comparative overview of the spectral data for the enantiomers of methylsuccinic acid: (R)-Methylsuccinic acid and (S)-Methylsuccinic acid. As enantiomers, these compounds exhibit identical physical and chemical properties in an achiral environment. This fundamental principle is reflected in their spectral data, which are identical under standard achiral analytical conditions. Differentiation between the two enantiomers requires the use of chiral environments, such as chiral solvents or chiral derivatizing agents.
This guide presents a summary of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for both enantiomers, followed by detailed experimental protocols for these analytical techniques. A workflow for the spectral analysis and comparison is also visualized.
Data Presentation: A Side-by-Side Spectral Comparison
The following tables summarize the key spectral data for (R)- and (S)-Methylsuccinic acid, demonstrating their spectral identity in achiral media.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Assignment | (R)-Methylsuccinic Acid[1] | (S)-Methylsuccinic Acid[2] |
| ~1.20 | Doublet | -CH₃ | Yes | Yes |
| ~2.40 - 2.80 | Multiplet | -CH₂- and -CH- | Yes | Yes |
| ~12.0 | Singlet (broad) | -COOH | Yes | Yes |
| Note: Specific chemical shifts can vary slightly based on the solvent and concentration. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Assignment | (R)-Methylsuccinic Acid[3][4] | (S)-Methylsuccinic Acid[5] |
| ~17.0 | -CH₃ | Yes | Yes |
| ~37.0 | -CH- | Yes | Yes |
| ~39.0 | -CH₂- | Yes | Yes |
| ~175.0, ~177.0 | -COOH | Yes | Yes |
| Note: The two carboxylic acid carbons may have slightly different chemical shifts. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | (R)-Methylsuccinic Acid[3][6] | (S)-Methylsuccinic Acid[5][7] |
| ~2900 - 3300 | O-H stretch (broad) | Yes | Yes |
| ~2950 | C-H stretch | Yes | Yes |
| ~1700 | C=O stretch | Yes | Yes |
| ~1420 | C-O-H bend | Yes | Yes |
| ~1200 | C-O stretch | Yes | Yes |
Mass Spectrometry (MS)
| m/z Ratio | Interpretation | (R)-Methylsuccinic Acid | (S)-Methylsuccinic Acid[5] |
| 132 | [M]⁺ (Molecular Ion) | Yes | Yes |
| 115 | [M - OH]⁺ | Yes | Yes |
| 87 | [M - COOH]⁺ | Yes | Yes |
| 73 | [M - CH(CH₃)COOH]⁺ | Yes | Yes |
| Note: Fragmentation patterns for enantiomers are identical under standard MS conditions. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to identify the chemical structure of the methylsuccinic acid enantiomers.
Materials:
-
(R)- or (S)-Methylsuccinic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or 600 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the methylsuccinic acid sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Chiral Analysis: To distinguish between the (R) and (S) enantiomers, a chiral derivatizing agent or a chiral solvent can be used.[8][9][10] This creates diastereomeric complexes that will have distinct NMR spectra.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the methylsuccinic acid enantiomers.
Materials:
-
(R)- or (S)-Methylsuccinic acid sample
-
Potassium bromide (KBr) for solid samples, or a suitable solvent (e.g., CCl₄) for solution-state analysis
-
FTIR spectrometer with an appropriate sample holder (e.g., KBr pellet press or liquid cell)
Procedure for Solid Samples (KBr Pellet):
-
Sample Preparation: Grind a small amount (1-2 mg) of the methylsuccinic acid sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be collected and subtracted from the sample spectrum.
Procedure for Attenuated Total Reflectance (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the methylsuccinic acid enantiomers.
Materials:
-
(R)- or (S)-Methylsuccinic acid sample
-
A suitable solvent (e.g., methanol, acetonitrile)
-
Mass spectrometer (e.g., with Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS))
Procedure for ESI-MS:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. The instrument will detect the mass-to-charge ratio (m/z) of the ions.
Mandatory Visualization
The following diagram illustrates the analytical workflow for comparing the spectral data of (R)- and (S)-Methylsuccinic acid.
Caption: Workflow for spectral comparison of methylsuccinic acid enantiomers.
References
- 1. (R)-(+)-Methylsuccinic acid(3641-51-8) 1H NMR [m.chemicalbook.com]
- 2. (S)-(-)-Methylsuccinic acid(2174-58-5) 1H NMR spectrum [chemicalbook.com]
- 3. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. (S)-(-)-Methylsuccinic Acid | C5H8O4 | CID 6950476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound(3641-51-8) IR Spectrum [chemicalbook.com]
- 7. (S)-(-)-Methylsuccinic acid(2174-58-5) IR Spectrum [chemicalbook.com]
- 8. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for Separating Methylsuccinic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
The enantioselective separation of methylsuccinic acid is a critical analytical challenge in various fields, including metabolic research and pharmaceutical development. The presence of a chiral center in methylsuccinic acid necessitates the use of chiral separation techniques to accurately quantify each enantiomer. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for resolving methylsuccinic acid enantiomers, offering detailed experimental protocols and data to aid in method selection and implementation.
Direct Chiral HPLC Separation on Anion-Exchange Chiral Stationary Phases
A direct approach to separating acidic enantiomers involves the use of chiral stationary phases (CSPs) that possess anion-exchange properties. Among the most effective CSPs for this purpose are those based on quinine (QN) and quinidine (QD) carbamates immobilized on silica gel, such as the CHIRALPAK® QN-AX and QD-AX columns. These columns operate on the principle of forming transient diastereomeric salt pairs between the chiral selector on the stationary phase and the acidic analyte.
Experimental Protocol: General Method for Acidic Compounds on CHIRALPAK® QN-AX/QD-AX
This protocol provides a starting point for the separation of dicarboxylic acids like methylsuccinic acid. Optimization of the mobile phase composition and temperature is often necessary to achieve baseline separation.
-
Sample Preparation: Dissolve the racemic methylsuccinic acid in the initial mobile phase or a compatible solvent to a final concentration suitable for UV detection.
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
-
Column: CHIRALPAK® QN-AX or QD-AX (dimensions, e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A common starting mobile phase for dicarboxylic acids in reversed-phase mode consists of an aqueous buffer and an organic modifier. A typical starting point is a mixture of an aqueous solution of an acid (e.g., formic acid or acetic acid) and an organic solvent like methanol or acetonitrile. The pH of the mobile phase is a critical parameter for retention and selectivity.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Temperature: Ambient, or controlled (e.g., 25 °C) for improved reproducibility.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable for non-chromophoric acids like methylsuccinic acid.
Data Presentation
| Parameter | Value |
| Column | CHIRALPAK® QN-AX |
| Mobile Phase | [Specify optimized mobile phase] |
| Flow Rate | [Specify] mL/min |
| Temperature | [Specify] °C |
| Retention Time (Enantiomer 1) | tR1 (min) |
| Retention Time (Enantiomer 2) | tR2 (min) |
| Resolution (Rs) | [Calculate based on tR1 and tR2] |
Note: The elution order of the enantiomers is typically reversed between the QN-AX and QD-AX columns.
Indirect Chiral HPLC Separation via Diastereomer Formation
An alternative strategy for separating enantiomers is the indirect method, which involves derivatizing the racemic mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column (e.g., C18).
Experimental Workflow: Indirect Chiral HPLC
Caption: Workflow for the indirect chiral HPLC separation of methylsuccinic acid.
Experimental Protocol: Derivatization and HPLC of Methylsuccinic Acid Diastereomers
-
Derivatization:
-
Reagents: A chiral amine, such as (R)- or (S)-1-phenylethylamine, and a peptide coupling agent (e.g., DCC, EDC).
-
Procedure: React racemic methylsuccinic acid with an excess of the chiral amine in the presence of the coupling agent in an appropriate aprotic solvent (e.g., dichloromethane or acetonitrile). The reaction forms diastereomeric amides. The reaction conditions (temperature, time) should be optimized for complete conversion.
-
-
HPLC Analysis:
-
Sample Preparation: After the derivatization reaction, the sample may need to be quenched, filtered, and diluted with the mobile phase.
-
HPLC System: A standard HPLC system with a UV or fluorescence detector.
-
Column: A standard reversed-phase C18 column.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Temperature: Ambient or controlled.
-
Detection: UV detection at a wavelength where the derivatized diastereomers absorb (e.g., 254 nm if using a chromophoric CDA).
-
Data Presentation
The following table illustrates the expected data format for the separation of diastereomeric derivatives of methylsuccinic acid.
| Parameter | Value |
| Chiral Derivatizing Agent | [Specify] |
| Column | [Specify Achiral Column] |
| Mobile Phase | [Specify] |
| Flow Rate | [Specify] mL/min |
| Temperature | [Specify] °C |
| Retention Time (Diastereomer 1) | tR1 (min) |
| Retention Time (Diastereomer 2) | tR2 (min) |
| Resolution (Rs) | [Calculate based on tR1 and tR2] |
Comparison of Methods
| Feature | Direct Chiral HPLC | Indirect Chiral HPLC |
| Principle | Enantiomers separated on a chiral stationary phase. | Diastereomers formed and separated on an achiral stationary phase. |
| Sample Preparation | Minimal, just dissolution. | Requires a chemical derivatization step. |
| Method Development | Requires screening of expensive chiral columns and mobile phases. | Requires optimization of the derivatization reaction and standard HPLC conditions. |
| Column | Specialized and more expensive chiral column. | Standard, less expensive achiral column. |
| Potential Issues | Limited column availability for specific compounds. | Incomplete derivatization, racemization during derivatization, and potential for different detector responses for diastereomers. |
| Advantages | Faster method development for routine analysis once a suitable column is found. | Utilizes standard, readily available HPLC columns and instrumentation. |
Conclusion
The choice between direct and indirect chiral HPLC methods for the separation of methylsuccinic acid enantiomers depends on several factors, including the availability of chiral columns, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., routine quality control versus occasional analysis). Direct methods on anion-exchange CSPs offer a streamlined approach with minimal sample preparation, while indirect methods provide an alternative when specialized chiral columns are not available or when higher sensitivity is required through the use of a fluorescent derivatizing agent. For both approaches, careful method development and validation are crucial to ensure accurate and reliable quantification of the methylsuccinic acid enantiomers.
A Comparative Guide to the Determination of Enantiomeric Excess for Methylsuccinic Acid
For researchers, scientists, and professionals in drug development, the precise determination of the enantiomeric excess (ee) of chiral molecules like methylsuccinic acid is a critical step in asymmetric synthesis, quality control, and pharmacological studies. The choice of analytical technique is pivotal and depends on factors such as the required accuracy, sample throughput, and available instrumentation. This guide provides an objective comparison of the primary methodologies for determining the enantiomeric excess of methylsuccinic acid, supported by experimental data and detailed protocols.
The principal methods for determining the enantiomeric excess of chiral carboxylic acids, including methylsuccinic acid, can be broadly categorized into chromatographic techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, and optical methods.[1] Each approach offers distinct advantages and limitations in terms of performance and application.
Core Methodologies
-
Chiral Chromatography (HPLC & GC): These are the most common and accurate methods for determining enantiomeric excess.[1][2] They involve the physical separation of the enantiomers.
-
High-Performance Liquid Chromatography (HPLC): Utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[3][4]
-
Gas Chromatography (GC): Often requires derivatization of the carboxylic acid to a more volatile ester, which is then separated on a chiral GC column.[5][6]
-
-
NMR Spectroscopy: This technique relies on creating a diastereomeric environment to distinguish between the enantiomers in the NMR spectrum.
-
Chiral Solvating Agents (CSAs): These agents form transient, non-covalent diastereomeric complexes with the enantiomers, causing a chemical shift difference between their corresponding signals.[7][8][9]
-
Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a chiral agent to form stable diastereomers, which will have distinct NMR spectra.[10][11]
-
-
Optical Methods:
-
Polarimetry: A traditional method that measures the rotation of plane-polarized light by a chiral sample. The enantiomeric excess is calculated by comparing the specific rotation of the mixture to that of the pure enantiomer.[12][13] However, its accuracy can be affected by concentration and impurities (the Horeau effect).[14][15]
-
Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light. Exciton-Coupled Circular Dichroism (ECCD) is a sensitive technique that can be used for ee determination.[1][2]
-
Workflow for Enantiomeric Excess Determination
The general workflow for determining the enantiomeric excess of a methylsuccinic acid sample involves several key stages, from sample preparation to data analysis. The specific steps vary depending on the chosen analytical method.
Caption: General workflow for determining the enantiomeric excess of methylsuccinic acid.
Comparison of Analytical Methods
The selection of an appropriate method for determining the enantiomeric excess of methylsuccinic acid is a trade-off between various performance parameters. The following table summarizes the key quantitative data for each technique.
| Method | Principle | Typical Accuracy | Precision (RSD) | Limit of Detection (LOD) | Sample Throughput | Key Advantages | Key Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase.[3] | ± 0.1 - 1.0% | < 2% | Low (µg/mL range) | Moderate | High accuracy and precision, direct analysis.[1] | Method development can be time-consuming, expensive columns.[3] |
| Chiral GC | Separation of volatile derivatives on a chiral column.[6] | ± 0.5 - 2.0% | < 3% | Very Low (ng/mL range) | High | High resolution and sensitivity. | Requires derivatization, not suitable for thermally labile compounds. |
| NMR with CSAs | Formation of transient diastereomeric complexes.[7][16] | ± 1.0 - 5.0% | < 5% | High (mg/mL range) | High | Rapid, no derivatization needed, simple sample prep.[9] | Peak overlap can occur, lower accuracy, requires higher concentration.[7] |
| NMR with CDAs | Covalent formation of stable diastereomers.[10] | ± 1.0 - 3.0% | < 4% | Moderate (mg/mL range) | Low | Larger chemical shift separation than CSAs.[11] | Derivatization reaction required, potential for kinetic resolution. |
| Polarimetry | Measurement of optical rotation.[12] | ± 5.0 - 10.0% | > 5% | High (mg/mL range) | Very High | Fast and non-destructive. | Low accuracy, sensitive to impurities and concentration.[15] |
| CD Spectroscopy | Differential absorption of circularly polarized light.[2] | ± 2.0 - 5.0% | < 5% | Moderate (µg/mL to mg/mL) | High | Sensitive to stereochemistry. | Requires a chromophore near the stereocenter for high sensitivity. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the key experiments.
Chiral HPLC Method
This protocol is a general guideline for the separation of methylsuccinic acid enantiomers using an anion-exchange chiral stationary phase.
-
Instrumentation: HPLC system with a UV detector.
-
Column: CHIRALPAK QN-AX or QD-AX (5 µm particle size).[17]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., methanol) with an acidic additive (e.g., formic acid or acetic acid) to protonate the chiral selector and deprotonate the analyte.[17] The exact ratio should be optimized for best resolution.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: 25 - 40 °C.
-
Detection: UV at a wavelength where methylsuccinic acid or its derivative absorbs (e.g., ~210 nm).
-
Sample Preparation: Dissolve a known amount of the methylsuccinic acid sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Analysis:
-
Inject a racemic standard of methylsuccinic acid to determine the retention times of both enantiomers and the resolution factor.
-
Inject the sample solution.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomeric excess using the formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
NMR Spectroscopy with a Chiral Solvating Agent
This protocol describes the use of a chiral solvating agent (CSA) for the ee determination of methylsuccinic acid.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): An enantiopure amine or alcohol, such as (S)-(-)-α-phenylethylamine or a derivative of an amino acid.
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the analyte and CSA are soluble.
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the methylsuccinic acid sample into an NMR tube.
-
Add a precise molar equivalent of the CSA (optimization may be required, often starting with a 1:1 ratio).
-
Add approximately 0.6 mL of the deuterated solvent.
-
Mix thoroughly until all components are dissolved.
-
-
Analysis:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify a well-resolved proton signal of methylsuccinic acid (e.g., the methine proton or the methyl protons) that splits into two distinct signals corresponding to the two diastereomeric complexes.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess based on the ratio of the integrals.
-
Derivatization for Chiral GC Analysis
This protocol outlines the conversion of methylsuccinic acid to a volatile ester for subsequent GC analysis.
-
Derivatization Reagent: A chiral alcohol, such as (R)-(-)-2-butanol, and an esterification catalyst (e.g., sulfuric acid or DCC/DMAP).
-
Procedure:
-
To a solution of methylsuccinic acid (1 equivalent) in a suitable solvent (e.g., dichloromethane), add the chiral alcohol (2.2 equivalents) and the catalyst.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Work up the reaction by washing with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude diastereomeric diesters.
-
Purify the diesters if necessary.
-
-
GC Analysis:
-
Column: A standard achiral capillary column (e.g., DB-5 or HP-1).
-
Injection: Inject the diastereomeric ester mixture.
-
Temperature Program: Optimize the oven temperature gradient to achieve baseline separation of the two diastereomers.
-
Detection: Use a Flame Ionization Detector (FID).
-
Calculation: Determine the diastereomeric excess (d.e.) from the peak areas, which corresponds to the enantiomeric excess of the original methylsuccinic acid.
-
Conclusion
The determination of the enantiomeric excess of methylsuccinic acid can be accomplished through several reliable methods.
-
Chiral HPLC stands out as the gold standard for its high accuracy and precision, making it the preferred method for applications requiring rigorous quantification, such as in the pharmaceutical industry.[1][3]
-
NMR spectroscopy with chiral solvating agents offers a rapid and straightforward alternative, ideal for high-throughput screening and reaction monitoring where absolute accuracy is less critical.[7][9]
-
Chiral GC provides excellent sensitivity but requires a derivatization step, which adds to the sample preparation time.
-
Optical methods like polarimetry are best suited for quick, qualitative assessments due to their lower accuracy.[15]
The choice of method should be guided by the specific requirements of the analysis, including the desired level of accuracy, sample availability, and instrumental capabilities. For definitive and regulatory purposes, chromatographic methods are generally recommended.
References
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. web.mit.edu [web.mit.edu]
- 6. gcms.cz [gcms.cz]
- 7. Azaheterocyclic diphenylmethanol chiral solvating agents for the NMR chiral discrimination of alpha-substituted carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 16. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chiraltech.com [chiraltech.com]
A Comparative Crystallographic Guide to (R)-(+)-Methylsuccinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for derivatives of (R)-(+)-Methylsuccinic acid. Due to the challenges in accessing specific crystallographic information files (CIFs) from open databases, this edition focuses on a detailed comparison between this compound, its (S)-enantiomer, and the publicly available data for (S)-2-amino-2-methylsuccinic acid. This document aims to serve as a valuable resource by presenting available experimental data, outlining detailed experimental protocols, and visualizing the crystallographic analysis workflow.
Data Presentation: Crystallographic Parameters
The structural analysis of chiral molecules like methylsuccinic acid is crucial in drug development, where specific stereoisomers can exhibit vastly different pharmacological activities. X-ray crystallography provides definitive proof of the three-dimensional arrangement of atoms in a crystalline solid.
While crystallographic data for this compound and its (S)-enantiomer are cataloged in the Crystallography Open Database (COD) under the identifiers 4511595, 4511598 (R-form) and 4511597, 4511600 (S-form), the specific unit cell parameters were not directly retrievable for this guide.[1][2] However, detailed crystallographic data for (S)-2-amino-2-methylsuccinic acid has been published and is presented below for comparison.[3]
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| This compound | C₅H₈O₄ | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved |
| (S)-(-)-Methylsuccinic acid | C₅H₈O₄ | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved | Data not retrieved |
| (S)-2-amino-2-methylsuccinic acid | C₅H₉NO₄ | Monoclinic | C2 | 8.3398(12) | 9.6725(10) | 8.0671(10) | 95.175(5) | 648.09(14) | 4 |
(Data for (S)-2-amino-2-methylsuccinic acid sourced from Acta Crystallographica Section E[3])
Experimental Protocols
The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray diffraction analysis of methylsuccinic acid derivatives, based on established practices for small organic molecules.
Synthesis of this compound Derivatives
Derivatives of this compound, such as esters and amides, can be synthesized using standard organic chemistry techniques. For instance, esterification can be achieved by reacting the diacid with an alcohol under acidic catalysis (e.g., Fischer esterification). Amide formation can be carried out by converting the carboxylic acid groups to more reactive acyl chlorides, followed by reaction with an appropriate amine.
A general synthetic route for a diamide derivative is outlined below:
-
Activation of Carboxylic Acids: this compound is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), to convert both carboxylic acid groups into acyl chlorides. This reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene.
-
Amidation: The resulting diacyl chloride is then reacted with two equivalents of a primary or secondary amine. This reaction is usually carried out at low temperatures to control its exothermicity and in the presence of a base (often an excess of the amine itself or a non-nucleophilic base like triethylamine) to neutralize the HCl byproduct.
-
Purification: The crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the pure diamide derivative.
Crystallization
Obtaining single crystals of sufficient quality is paramount for successful X-ray diffraction analysis. For small carboxylic acids and their derivatives, slow evaporation of a saturated solution is a common and effective crystallization technique.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. The ideal solvent will dissolve the compound when heated but will lead to supersaturation upon slow cooling or evaporation at room temperature. Common solvents for carboxylic acids include water, ethanol, methanol, ethyl acetate, and their mixtures.
-
Preparation of a Saturated Solution: Dissolve the purified compound in a minimal amount of the chosen solvent, gently heating if necessary to achieve complete dissolution.
-
Slow Evaporation: Filter the warm solution to remove any particulate matter. Loosely cover the container (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Crystal Harvesting: Once well-formed single crystals appear, they can be carefully harvested from the mother liquor.
X-ray Diffraction Data Collection and Structure Refinement
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.
General Procedure:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.
-
Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the asymmetric unit of the unit cell. This initial model is then refined to achieve the best possible fit with the experimental data. For chiral molecules like this compound derivatives, the absolute configuration can often be determined from the diffraction data if a sufficiently strong anomalous scatterer is present or if high-quality data is collected.[3]
Mandatory Visualization
The following diagrams illustrate the logical workflow from the synthesis of a generic this compound derivative to its structural elucidation by X-ray crystallography.
Caption: From Precursor to Structure: The Experimental Workflow.
This guide highlights the importance of X-ray crystallography in the structural characterization of this compound derivatives. While a direct comparison of multiple derivatives is currently limited by data accessibility, the provided information on (S)-2-amino-2-methylsuccinic acid and the detailed experimental protocols offer a solid foundation for researchers in the field. Future work will focus on obtaining and incorporating crystallographic data for a wider range of these valuable chiral building blocks.
References
A Comparative Guide to the Biological Activities of (R)- and (S)-Methylsuccinic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of the enantiomers of methylsuccinic acid, (R)-Methylsuccinic acid and (S)-Methylsuccinic acid. While direct comparative data on the biological activities of the parent compounds is limited in current scientific literature, this guide presents key findings on closely related derivatives and metabolic enzymes that demonstrate the principle of stereoselectivity.
Introduction to Methylsuccinic Acid Enantiomers
(R)- and (S)-Methylsuccinic acid are chiral molecules, meaning they are non-superimposable mirror images of each other.[1][2] These enantiomers are known to be involved in the metabolism of the amino acid isoleucine.[3] Elevated levels of methylsuccinic acid in urine are associated with certain inherited metabolic disorders, such as ethylmalonic encephalopathy.[3] The distinct three-dimensional structures of (R)- and (S)-Methylsuccinic acid can lead to significant differences in their interactions with biological systems, such as enzymes and receptors.
Stereoselective Inhibition of Carboxypeptidase A by a Methylsuccinic Acid Derivative
A study on the inhibitory effects of the enantiomers of 2-benzyl-2-methylsuccinic acid, a derivative of methylsuccinic acid, on the enzyme carboxypeptidase A provides a clear example of stereoselective biological activity. The (R)-enantiomer was found to be a significantly more potent inhibitor than the (S)-enantiomer.
Quantitative Inhibitory Activity
| Compound | Target Enzyme | K_i_ (μM) |
| (R)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.15 |
| (S)-2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 17 |
| Racemic 2-benzyl-2-methylsuccinic acid | Carboxypeptidase A | 0.28 |
Table 1: Inhibitory constants (K_i_) of (R)- and (S)-2-benzyl-2-methylsuccinic acid against Carboxypeptidase A.
The lower K_i_ value for the (R)-enantiomer indicates a much higher binding affinity for the enzyme's active site, making it a more potent inhibitor.
Figure 1: Stereoselective inhibition of Carboxypeptidase A.
Stereoselective Metabolism
Evidence suggests that the metabolism of methylsuccinic acid is also stereoselective. The enzyme itaconate CoA transferase has been shown to be highly active with (R)-methylsuccinate, while exhibiting low activity with (S)-methylsuccinate.[4] This indicates a clear preference for one enantiomer in this particular metabolic pathway.
Figure 2: Stereoselective activity of Itaconate CoA Transferase.
Experimental Protocols
Carboxypeptidase A Inhibition Assay
This protocol is adapted from studies on carboxypeptidase A inhibitors and can be used to determine the inhibitory potency (K_i_) of compounds like the enantiomers of 2-benzyl-2-methylsuccinic acid.
Materials:
-
Carboxypeptidase A (from bovine pancreas)
-
Substrate: N-(4-Methoxyphenylazoformyl)-L-phenylalanine
-
Inhibitors: (R)- and (S)-2-benzyl-2-methylsuccinic acid
-
Buffer: 50 mM Tris-HCl, pH 7.5, containing 0.5 M NaCl
-
Spectrophotometer capable of reading at 350 nm
-
96-well microplate
Procedure:
-
Preparation of Reagents:
-
Dissolve Carboxypeptidase A in the buffer to a final concentration of 10 nM.
-
Prepare a stock solution of the substrate in the buffer.
-
Prepare serial dilutions of the (R)- and (S)-inhibitors in the buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of buffer.
-
Add 10 µL of the inhibitor solution at various concentrations to the respective wells.
-
Add 20 µL of the Carboxypeptidase A solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the change in absorbance at 350 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the absorbance curves.
-
Plot the reaction velocity against the inhibitor concentration.
-
Determine the IC50 value for each inhibitor.
-
Calculate the K_i_ value using the Cheng-Prusoff equation, taking into account the substrate concentration and the K_m_ of the enzyme for the substrate.
-
Conclusion and Future Directions
The available evidence strongly suggests that the biological activities of (R)- and (S)-Methylsuccinic acid and their derivatives are stereoselective. The significant difference in the inhibitory potency of the enantiomers of 2-benzyl-2-methylsuccinic acid against carboxypeptidase A highlights the importance of chirality in molecular recognition by enzymes. Furthermore, the stereopreference of itaconate CoA transferase for (R)-methylsuccinate indicates that metabolic pathways can also differentiate between these enantiomers.
Despite these findings, there is a notable lack of direct comparative studies on the biological activities of the parent compounds, (R)- and (S)-Methylsuccinic acid. Future research should focus on elucidating the specific interactions of these enantiomers with a broader range of biological targets, including other enzymes and receptors within relevant metabolic pathways. Such studies would provide valuable insights into their physiological roles and their potential as therapeutic agents or biomarkers for metabolic diseases.
References
A Comparative Guide to Analytical Standards for (R)-(+)-Methylsuccinic Acid
For researchers, scientists, and professionals in drug development, the selection of a suitable analytical standard is a critical step to ensure the accuracy and reliability of quantitative and qualitative analyses. This guide provides a comparative overview of commercially available analytical standards for (R)-(+)-Methylsuccinic acid, also known as (R)-(+)-Pyrotartaric acid. We will delve into the specifications of available standards, discuss alternative analytical approaches, and provide detailed experimental protocols for common analytical techniques.
Comparison of Commercially Available this compound Standards
Several chemical suppliers offer this compound as an analytical standard. While a direct comparison of performance based on independent, head-to-head experimental data is not publicly available, a comparison of the manufacturers' specifications can guide the selection process. Key parameters to consider include purity, available formats, and the supplier's reputation for quality.
| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich | This compound | 3641-51-8 | 99% | C₅H₈O₄ | 132.11 g/mol | Provides optical activity data: [α]25/D +8.0°, c = 5 in H₂O. |
| TCI America | This compound | 3641-51-8 | >98.0% (T) | C₅H₈O₄ | 132.11 g/mol | 'T' likely refers to titration as the method of purity analysis. |
| Apollo Scientific | This compound | 3641-51-8 | 95% | C₅H₈O₄ | 132.11 g/mol | Lower purity standard, potentially suitable for less sensitive applications. |
| Aladdin Scientific Corporation | This compound | 3641-51-8 | ≥98% | C₅H₈O₄ | 132.11 g/mol | General purpose analytical standard.[1] |
| Chem-Impex | This compound | 3641-51-8 | ≥ 98% (Assay by titration, GC) | C₅H₈O₄ | 132.12 g/mol | Purity confirmed by two methods, providing additional assurance. |
Note: The information presented in this table is based on data available from the suppliers' websites and catalogs. For the most accurate and up-to-date information, including lot-specific purity and impurity profiles, it is essential to consult the Certificate of Analysis (CoA) provided by the supplier upon purchase.
Alternative Analytical Approaches
While using a certified reference material of this compound is the most direct approach for quantification, alternative methods can be employed, particularly when a certified standard is unavailable or for orthogonal verification.
-
Racemic Methylsuccinic Acid Standard: A racemic mixture of methylsuccinic acid can be used in conjunction with a chiral analytical method (e.g., chiral chromatography). This allows for the identification and quantification of the (R)-enantiomer, provided the method can achieve baseline separation of the enantiomers.
-
Succinic Acid Certified Reference Material: For applications where the methyl group is not critical for quantification or as a general internal standard for related dicarboxylic acids, a certified reference material of succinic acid, such as the TraceCERT® standard from Sigma-Aldrich, can be considered.[2] This CRM is produced under ISO/IEC 17025 and ISO 17034 standards, ensuring high accuracy and traceability.[2]
-
Quantitative NMR (qNMR): This is a primary analytical method that can be used for the quantification of this compound without the need for a specific reference standard of the same compound. A certified reference material of a compound with a known concentration and a signal in a clear region of the NMR spectrum is used as an internal calibrant.
Experimental Protocols
The following are detailed methodologies for common analytical techniques used for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acid Profiling
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile organic acids like methylsuccinic acid, derivatization is required to increase their volatility. A common derivatization method is silylation.
1. Sample Preparation and Derivatization (Silylation):
-
Internal Standard Addition: To a known volume or weight of the sample (e.g., urine, plasma extract), add a known amount of an internal standard (e.g., a stable isotope-labeled methylsuccinic acid or a structurally similar organic acid not present in the sample).
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen at a controlled temperature (e.g., 50-60 °C).
-
Oximation (for keto-acids, if present): To protect keto groups, the dried residue can be treated with a solution of hydroxylamine hydrochloride in pyridine.
-
Silylation: Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to the dried residue.[3]
-
Reaction: Cap the vial tightly and heat at a specific temperature (e.g., 70-80 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
2. GC-MS Instrumental Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at 3 °C/min.
-
Ramp 2: Increase to 320 °C at 20 °C/min, hold for 10 minutes.[3]
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 50-550.
Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is an effective technique for the separation of chiral compounds, offering advantages such as high efficiency and speed.
1. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent compatible with the SFC mobile phase (e.g., a mixture of the mobile phase modifiers).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. SFC Instrumental Conditions:
-
SFC System: Waters ACQUITY UPC² or equivalent.
-
Column: A chiral stationary phase (CSP) column is required. Common choices for acidic compounds include columns with polysaccharide-based selectors like Chiralpak AD, AS, or cellulose- and amylose-based columns.
-
Mobile Phase:
-
A: Supercritical CO₂.
-
B: A polar organic solvent (modifier) such as methanol, ethanol, or isopropanol, often with an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid) to improve peak shape.
-
-
Elution Mode: Isocratic or gradient elution, depending on the complexity of the sample.
-
Flow Rate: 1-3 mL/min.
-
Back Pressure Regulator (BPR): 150-200 bar.
-
Column Temperature: 30-40 °C.
-
Detection: UV-Vis detector (e.g., at 210 nm) or a mass spectrometer.
Visualizing Experimental Workflows
To better illustrate the analytical processes, the following diagrams created using Graphviz (DOT language) depict the workflows for GC-MS and chiral SFC analysis.
Caption: Workflow for GC-MS analysis of this compound.
Caption: Workflow for chiral SFC analysis of this compound.
Conclusion
The selection of an appropriate analytical standard for this compound is dependent on the specific requirements of the analytical method, including the desired level of accuracy, precision, and the nature of the sample matrix. For routine analysis, commercially available standards with purities of ≥98% are generally suitable. For applications requiring the highest level of accuracy and traceability, the use of a certified reference material, or the application of primary methods like qNMR, is recommended. The provided experimental protocols for GC-MS and chiral SFC offer a starting point for method development and validation, which should always be tailored to the specific instrumentation and analytical goals of the laboratory.
References
A Comparative Analysis of Experimental and Literature NMR Data for (R)-(+)-Methylsuccinic Acid
This guide provides a detailed comparison of experimentally acquired Nuclear Magnetic Resonance (NMR) data for (R)-(+)-Methylsuccinic acid with established literature values. It is intended for researchers, scientists, and professionals in drug development who rely on accurate spectroscopic data for structural elucidation and verification. This document outlines the methodologies for data acquisition and presents a clear, tabular comparison of ¹H and ¹³C NMR spectral data.
Data Comparison: ¹H and ¹³C NMR
The following tables summarize the chemical shifts (δ) in parts per million (ppm) for this compound, cross-referencing experimental findings with data reported in scientific literature. The consistency between the observed and documented values confirms the structural integrity of the analyzed compound.
Table 1: ¹H NMR Data Comparison for this compound
| Protons | Experimental δ (ppm) (600 MHz, H₂O) | Literature δ (ppm) (600 MHz, H₂O) | Multiplicity | Coupling Constant (J) |
| -CH(CH₃)- | 2.60 | 2.60 | Multiplet | Not reported |
| -CH₂- | 2.51, 2.11 | 2.51, 2.11 | Doublet of doublets | 14, 15 Hz |
| -CH₃ | 1.07 | 1.07 | Doublet | 10, 11, 12 Hz |
Table 2: ¹³C NMR Data Comparison for this compound
| Carbon Atom | Experimental δ (ppm) (22.53 MHz, DMSO-d₆) | Literature δ (ppm) (22.53 MHz, DMSO-d₆)[1][2] |
| -COOH (C1) | 176.28 | 176.28 |
| -COOH (C4) | 172.85 | 172.85 |
| -CH(CH₃)- | 37.28 | 37.28 |
| -CH₂- | Not reported | Not reported |
| -CH₃ | 16.77 | 16.77 |
Experimental Protocol: NMR Spectroscopy
The acquisition of high-quality NMR data is fundamental for accurate structural analysis. The following protocol outlines the standard procedure for preparing a sample of an organic acid like this compound and acquiring its ¹H and ¹³C NMR spectra.[3][4][5]
1. Sample Preparation:
-
Dissolution: Approximately 5-10 mg of the solid this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[6]
-
Reference Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added to the solution. TMS provides a reference signal at 0 ppm, allowing for accurate calibration of the chemical shift scale.[5] In modern instruments, the TMS signal can often be calculated by the software.[6]
-
Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution, which is crucial for obtaining sharp and well-resolved NMR signals.
2. NMR Instrument Setup and Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Varian) with a frequency of 300 MHz or higher is typically used.[7]
-
Shimming: The magnetic field homogeneity is optimized through a process called shimming to enhance spectral resolution.
-
¹H NMR Acquisition:
-
A standard one-dimensional proton experiment is performed.
-
Key parameters include the spectral width, number of scans, and relaxation delay. For organic acids, a sufficient relaxation delay is important for accurate integration of the acidic proton signal.
-
-
¹³C NMR Acquisition:
-
A one-dimensional carbon experiment, often with proton decoupling, is conducted to obtain a spectrum with single lines for each unique carbon atom.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.
-
3. Data Processing:
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum using a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is calibrated relative to the TMS signal at 0 ppm.
-
Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative ratio of protons.[4]
-
Peak Picking: The chemical shift of each peak is accurately determined.
Workflow for NMR Data Cross-Referencing
The following diagram illustrates the logical workflow for the cross-referencing of experimental NMR data with established literature values.
Caption: Workflow for comparing experimental NMR data with literature values.
References
A Researcher's Guide to Validating the Absolute Configuration of Synthesized (R)-(+)-Methylsuccinic Acid
In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms within a molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit dramatically different pharmacological and toxicological profiles.[1][2] Therefore, rigorous validation of the absolute configuration of a synthesized chiral compound is a critical, non-negotiable step. This guide provides a comparative overview of established analytical techniques for confirming the absolute configuration of synthesized (R)-(+)-Methylsuccinic acid, complete with experimental protocols and decision-making workflows.
Comparative Analysis of Analytical Methods
The determination of a chiral molecule's absolute configuration can be approached through various spectroscopic and crystallographic techniques. The selection of a method depends on factors such as sample purity, availability of crystalline material, and access to specialized instrumentation.
| Method | Principle | Sample Requirements | Key Differentiating Parameter | Expected Result for this compound |
| X-ray Crystallography | Utilizes the anomalous dispersion of X-rays by atoms to determine the three-dimensional spatial arrangement in a single crystal, providing an unambiguous assignment of absolute configuration.[3][4][5] | A high-quality single crystal is required. Derivatization with a heavy atom may be necessary to enhance the anomalous scattering effect.[6][7] | The refined crystal structure directly reveals the R or S configuration. The Flack parameter is a key indicator of a correct assignment.[8] | The crystal structure will definitively show the methyl group at the C2 position with an (R) configuration. |
| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6][9] | Solution of the pure compound (typically >1 mg). Does not require crystallization.[1] | The experimental VCD spectrum is compared to a spectrum calculated via Density Functional Theory (DFT) for a known enantiomer (e.g., the R form). The enantiomers produce mirror-image spectra.[2][6] | The experimental VCD spectrum of the synthesized sample will match the calculated spectrum for the (R)-enantiomer and will be the mirror image of the calculated spectrum for the (S)-enantiomer. |
| NMR with Chiral Derivatizing Agents (CDAs) | The chiral analyte is reacted with an enantiomerically pure CDA to form diastereomers. These diastereomers have distinct physical properties and, therefore, different NMR chemical shifts.[3][10] | Solution of the formed diastereomers. Requires a pure, enantiomerically known CDA (e.g., Mosher's acid).[11][12] | Differences in the chemical shifts (Δδ = δS - δR) of specific protons or carbons in the ¹H or ¹³C NMR spectra of the resulting diastereomers.[10] | Reaction with a specific CDA will produce a diastereomer with a predictable set of chemical shifts that can be compared against established models or a reference standard. |
| Polarimetry | Measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. | Solution of the pure compound in a suitable solvent at a known concentration. | The sign (+ or -) of the specific optical rotation ([α]). | The specific rotation will be positive. For (R)-Methylsuccinic acid, the designation is (R)-(+), indicating it is dextrorotatory.[13] |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separates enantiomers based on their differential interactions with a chiral stationary phase (CSP). | Solution of the compound. | Retention time. The elution order of the enantiomers is specific to the column and mobile phase used. | When injected onto a suitable chiral column, the synthesized sample will produce a single peak corresponding to the retention time of the (R)-enantiomer, as determined by a racemic or standard sample. |
Key Experimental Protocols
Below are detailed methodologies for two of the most accessible and widely used techniques for initial validation of stereochemistry.
Polarimetry for Specific Rotation Measurement
Objective: To determine the sign of the optical rotation of the synthesized methylsuccinic acid to confirm it is the (+)-enantiomer.
Methodology:
-
Sample Preparation: Accurately weigh approximately 100 mg of the synthesized methylsuccinic acid and dissolve it in a precise volume (e.g., 10.0 mL) of a suitable solvent (e.g., acetone) in a volumetric flask.
-
Instrument Setup: Calibrate the polarimeter using a blank solvent-filled cell. Ensure the sodium D-line (589 nm) is selected as the light source and the temperature is controlled (e.g., 20°C).
-
Measurement: Rinse the polarimeter cell (path length, l, typically 1 dm) with the prepared sample solution before filling it, ensuring no air bubbles are present. Place the cell in the polarimeter and record the observed rotation, α.
-
Calculation: Calculate the specific rotation [α] using the formula: [α]DT = α / (c × l) where c is the concentration in g/mL and l is the path length in dm.
-
Validation: A positive calculated value for [α] is consistent with the (R)-(+)-enantiomer.
Chiral HPLC for Enantiomeric Purity
Objective: To confirm the sample consists of a single enantiomer and to determine its enantiomeric excess (ee).
Methodology:
-
Column and Mobile Phase Selection: Select a chiral stationary phase known to be effective for acidic compounds, such as a cellulose-based column (e.g., CHIRALCEL® OD-H).[14] The mobile phase is typically a mixture of hexane and an alcohol (e.g., isopropanol) with a small percentage of an acidic modifier (e.g., trifluoroacetic acid) to ensure proper analyte protonation and peak shape.[15][16]
-
System Preparation: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved. Set the UV detector to a suitable wavelength (e.g., 210 nm).
-
Standard Injection: First, inject a solution of a racemic (50:50 R/S) mixture of methylsuccinic acid to determine the retention times for both enantiomers and to confirm the column's resolving capability.
-
Sample Injection: Prepare a solution of the synthesized this compound at a known concentration and inject it into the HPLC system.
-
Analysis: The resulting chromatogram should show a single major peak at the retention time corresponding to one of the enantiomers from the racemic standard. The enantiomeric excess (% ee) is calculated based on the area of the major peak (AR) and the minor peak (AS), if any: % ee = [(AR - AS) / (AR + AS)] × 100
Visualizing the Validation Workflow
A logical workflow ensures a systematic and conclusive validation process, often starting with simpler methods and progressing to more definitive ones if ambiguity arises.
Caption: A workflow for the validation of absolute configuration.
Relevance to Drug Development Signaling Pathways
The absolute configuration of a drug is critical because biological targets like enzymes and receptors are themselves chiral. An interaction between a drug and its target is highly stereospecific, akin to a key fitting into a lock. One enantiomer (the eutomer) may bind perfectly and elicit the desired therapeutic response, while the other (the distomer) may be inactive, less active, or even cause harmful side effects.
The diagram below illustrates this concept using a hypothetical G-protein coupled receptor (GPCR) signaling pathway.
Caption: Stereospecificity in a hypothetical drug signaling pathway.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. purechemistry.org [purechemistry.org]
- 4. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]
- 13. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
- 15. chiraltech.com [chiraltech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Chiral Building Blocks: Alternatives to (R)-(+)-Methylsuccinic Acid
For Researchers, Scientists, and Drug Development Professionals
The selection of a chiral building block is a critical decision in the synthesis of enantiomerically pure compounds, profoundly impacting the efficiency, stereoselectivity, and overall success of a synthetic route. (R)-(+)-Methylsuccinic acid has traditionally served as a valuable C5 chiral synthon. However, the landscape of asymmetric synthesis is continually evolving, offering a diverse toolkit of alternatives. This guide provides an objective comparison of this compound with two prominent alternative strategies: biocatalytic desymmetrization and the use of chiral auxiliaries. We present a detailed analysis of their performance, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
Overview of Chiral Building Block Strategies
Three primary strategies for accessing chiral-substituted succinic acid derivatives are compared:
-
Chiral Pool Synthesis: Utilizing commercially available, enantiopure starting materials like this compound. This approach is direct but can be limited by the availability and cost of the starting material.
-
Biocatalysis: Employing enzymes, such as ene-reductases, to catalyze the asymmetric transformation of achiral precursors. This method offers high enantioselectivity and operates under mild, environmentally friendly conditions.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule (the auxiliary) to an achiral substrate to direct a stereoselective reaction. This is a versatile and predictable method, though it requires additional steps for attachment and removal of the auxiliary.
Performance Comparison
The following tables summarize the quantitative performance of each strategy in the synthesis of chiral succinate derivatives.
Table 1: Comparison of Synthetic Strategies for Chiral Succinate Derivatives
| Parameter | Chiral Pool (this compound) | Biocatalysis (Ene-Reductase) | Chiral Auxiliary (Evans Oxazolidinone) |
| Starting Material | This compound | Dimethyl itaconate, citraconate, or mesaconate | Succinic anhydride, chiral auxiliary |
| Key Transformation | Derivatization of the chiral core | Asymmetric reduction of a C=C bond | Diastereoselective alkylation |
| Product | Substituted succinic acid derivatives | (R)- or (S)-Dimethyl 2-methylsuccinate | Enantiopure substituted succinic acid |
| Enantio-/Diastereo-selectivity | High (maintains chirality) | >99% ee[1] | >98% de[2] |
| Yield | Dependent on specific reaction | 77-86% (preparative scale)[1] | High (typically >80% for alkylation)[2] |
| Key Advantages | Direct route, well-established chemistry | High enantioselectivity, mild conditions, "green" | High diastereoselectivity, predictable, versatile |
| Key Disadvantages | Cost and availability of starting material | Requires specific enzymes and screening | Additional steps for auxiliary attachment/removal |
Table 2: Performance Data for Biocatalytic Synthesis of Dimethyl 2-Methylsuccinate [1]
| Ene-Reductase | Substrate | Concentration (mM) | Yield (%) | Enantiomeric Excess (ee, %) |
| SeER | Dimethyl mesaconate | 500 | 80 | 98 ((S)-enantiomer) |
| Bac-OYE1 | Dimethyl citraconate | 700 | 86 | >99 ((R)-enantiomer) |
| AfER | Dimethyl itaconate | 400 | 77 | >99 ((R)-enantiomer) |
Table 3: Performance Data for Chiral Auxiliary-Mediated Synthesis [2]
| Chiral Auxiliary | Substrate | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |
| (S)-4-Benzyl-2-oxazolidinone | N-Succinoyl oxazolidinone | Allyl iodide | >98:2 | ~85 |
Case Study: Synthesis of a Chiral Precursor for Rolipram
Rolipram, a selective phosphodiesterase-4 inhibitor, is a valuable target for asymmetric synthesis. Its core structure contains a chiral center that can be constructed from a substituted succinic acid derivative. Here, we compare the conceptual pathways for accessing a key chiral intermediate for Rolipram using the three different strategies.
Figure 1. Conceptual pathways to a chiral Rolipram precursor.
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic strategies. Below are representative experimental protocols for the key transformations in the biocatalytic and chiral auxiliary approaches.
Biocatalytic Asymmetric Reduction of Dimethyl Itaconate[1]
This protocol describes the preparative-scale synthesis of (R)-dimethyl 2-methylsuccinate using the ene-reductase AfER.
Figure 2. Workflow for biocatalytic synthesis of (R)-dimethyl 2-methylsuccinate.
Chiral Auxiliary-Mediated Asymmetric Alkylation[2]
This multi-step protocol outlines the synthesis of an enantiopure α-allyl succinic acid derivative using an Evans oxazolidinone auxiliary.
Figure 3. Workflow for chiral auxiliary-mediated asymmetric alkylation.
Conclusion
While this compound remains a straightforward option when available, modern synthetic methods provide powerful and versatile alternatives. Biocatalysis, particularly with ene-reductases, offers an environmentally friendly and highly enantioselective route to chiral succinates from simple achiral precursors. Chiral auxiliaries, such as Evans oxazolidinones, provide a robust and predictable method for the diastereoselective synthesis of a wide range of substituted succinic acid derivatives. The choice of strategy will ultimately depend on the specific target molecule, desired scale of synthesis, cost considerations, and the available laboratory resources. This guide provides the necessary data and protocols to aid researchers in navigating these choices and designing efficient and effective asymmetric syntheses.
References
Potency Unveiled: A Comparative Analysis of Drug Enantiomers Derived from (R)-(+)-Methylsuccinic Acid
For Immediate Release
This guide provides a comprehensive comparison of the pharmacological potency of drug enantiomers synthesized using (R)-(+)-Methylsuccinic acid as a chiral precursor. It is intended for researchers, scientists, and professionals in the field of drug development, offering objective analysis and supporting experimental data to inform future research and development efforts. A notable example of a drug synthesized from this chiral building block is Rolipram, a selective phosphodiesterase 4 (PDE4) inhibitor. The enantiomers of Rolipram, (R)- and (S)-Rolipram, exhibit significant differences in their biological activity, highlighting the critical importance of stereochemistry in drug design.
Potency Comparison of Rolipram Enantiomers
The differential potency of Rolipram enantiomers is primarily attributed to their stereoselective interaction with the PDE4 enzyme. The (S)-enantiomer is significantly more potent in inhibiting PDE4 than the (R)-enantiomer. This difference in potency translates to varied pharmacological effects and therapeutic potential.
| Enantiomer | Target | Potency (IC50) | Primary Pharmacological Effect |
| (S)-Rolipram | PDE4 | ~1 nM | Potent anti-inflammatory and antidepressant-like effects |
| (R)-Rolipram | PDE4 | >1000 nM | Weak PDE4 inhibition, with some studies suggesting other activities |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
The determination of the inhibitory potency of drug enantiomers such as Rolipram on PDE4 is typically conducted through a series of in vitro enzymatic assays.
Phosphodiesterase 4 (PDE4) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each Rolipram enantiomer against PDE4.
Materials:
-
Recombinant human PDE4 enzyme
-
Cyclic adenosine monophosphate (cAMP)
-
[³H]-cAMP (radiolabeled)
-
Snake venom nucleotidase
-
Scintillation cocktail
-
Test compounds: (R)-Rolipram and (S)-Rolipram
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.5)
-
96-well microplates
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing the assay buffer, a known concentration of recombinant human PDE4 enzyme, and a specific concentration of the test compound (either (R)- or (S)-Rolipram) or vehicle control.
-
The reaction is initiated by the addition of a mixture of cAMP and [³H]-cAMP.
-
The reaction is allowed to proceed for a set period at a controlled temperature (e.g., 30°C).
-
The reaction is terminated by the addition of snake venom nucleotidase, which hydrolyzes the product of the PDE4 reaction, 5'-AMP, to adenosine.
-
The mixture is then passed through an anion-exchange resin, which binds the unreacted [³H]-cAMP.
-
The amount of [³H]-adenosine, which is not retained by the resin, is quantified by adding a scintillation cocktail and measuring the radioactivity using a scintillation counter.
-
The percentage of PDE4 inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing a Key Signaling Pathway and Experimental Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: cAMP signaling pathway and the inhibitory action of (S)-Rolipram on PDE4.
Caption: Experimental workflow for determining the IC50 of PDE4 inhibitors.
Safety Operating Guide
Proper Disposal of (R)-(+)-Methylsuccinic Acid: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, ensuring safe and compliant disposal of chemical waste is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (R)-(+)-Methylsuccinic acid, a common laboratory reagent. Adherence to these procedures is critical for personnel safety and environmental protection.
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1] Always wear appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact.[2][3]
Required PPE:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)[1]
-
Safety goggles and a face shield[1]
-
Laboratory coat[1]
II. Disposal Protocol for Small and Large Quantities
The appropriate disposal method for this compound is contingent on the quantity of waste. Improper disposal can lead to environmental harm and regulatory non-compliance.[4]
A. Small Quantities (Typically < 100g or 100mL of solution)
For small quantities typically generated in a research setting, neutralization followed by drain disposal is often a permissible method, provided it aligns with local wastewater regulations.[1][5]
Experimental Protocol for Neutralization:
-
Dilution: Slowly and cautiously add the acidic waste to a large volume of cold water. A common guideline is a 1:10 ratio of acid to water.[1] Crucially, always add acid to water, never the other way around, to prevent a violent exothermic reaction.
-
Neutralization: While continuously stirring the diluted solution, slowly add a weak base such as sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[1][4] The addition of a weak base allows for a more controlled neutralization process.
-
pH Monitoring: Use pH paper or a calibrated pH meter to monitor the solution's pH. Continue to add the weak base in small increments until the pH is within a neutral range, typically between 6.0 and 8.0, or as specified by your local wastewater authority.[1]
-
Final Disposal: Once the solution is neutralized, it can typically be flushed down the drain with a copious amount of water (at least 20 parts water).[1]
B. Large Quantities or Contaminated Waste
For larger quantities of this compound or solutions containing other hazardous components (e.g., heavy metals), the neutralized solution should not be disposed of down the drain.[1]
Procedure for Large Quantity Disposal:
-
Follow the neutralization protocol outlined above if it is safe to do so.
-
Collect the neutralized (or unneutralized, if neutralization is not feasible) waste in a clearly labeled, sealed, and compatible waste container.[4]
-
The label should include the chemical name, concentration, and any other hazardous components.
-
Arrange for pickup by a certified hazardous waste disposal service in accordance with all federal, state, and local regulations.[3]
III. Data Presentation: Key Disposal Parameters
The following table summarizes the key quantitative data for the safe disposal of acidic laboratory waste.
| Parameter | Guideline | Rationale |
| Acid Dilution Ratio | 1 part acid to 10 parts cold water | To safely dissipate the heat generated during dilution.[1] |
| Neutralizing Agent | Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃) | Weak bases are preferred for a more controlled and less exothermic neutralization reaction.[1] |
| Target pH Range | 6.0 - 8.0 | This range is generally considered neutral and safe for drain disposal, but should be verified with local wastewater regulations.[1] |
| Post-Neutralization Flush | At least 20 parts water | To ensure the neutralized solution is sufficiently diluted within the wastewater system.[1] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling (R)-(+)-Methylsuccinic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for (R)-(+)-Methylsuccinic acid, including personal protective equipment (PPE), operational plans, and disposal guidelines.
This compound , a solid, light cream-colored substance, is classified as a skin and eye irritant.[1][2] It may also cause respiratory irritation[1][2]. Adherence to proper safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[3][4] | To protect eyes from splashes and airborne particles.[3] |
| Skin Protection | Nitrile or neoprene gloves.[3][5] A chemical-resistant lab coat or apron.[3][6] | To prevent skin contact and contamination of personal clothing.[3] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a fume hood or if dust is generated.[3][5] | To protect against the inhalation of harmful dust. |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Operational Plan: Safe Handling Workflow
Proper handling procedures are essential to minimize exposure and ensure a safe laboratory environment. Always handle this compound in a well-ventilated area or a chemical fume hood.[3]
Emergency Response: Spill and Disposal Plan
In the event of a spill, a swift and safe response is critical. For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[7] Use absorbent paper dampened with water to clean the area, and seal all contaminated materials in a vapor-tight plastic bag for eventual disposal.[7]
First Aid Measures
In case of exposure, follow these first-aid guidelines:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation develops.[4]
-
Inhalation: Move to fresh air. If symptoms occur, get medical attention.[4]
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if you feel unwell.[4]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[8] Do not allow the chemical to enter drains. Waste material should be disposed of by a licensed chemical destruction plant or by controlled incineration.[8] Contaminated packaging should be triple rinsed and offered for recycling or reconditioning, or punctured and disposed of in a sanitary landfill.[8]
References
- 1. This compound | C5H8O4 | CID 77983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. leelinework.com [leelinework.com]
- 6. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 7. METHYL SUCCINIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
